Cyclobutanemethanol,2-amino-,cis-(9CI)
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
[(1R,2S)-2-aminocyclobutyl]methanol |
InChI |
InChI=1S/C5H11NO/c6-5-2-1-4(5)3-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 |
InChI Key |
FKRWYGATRZRIDM-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]1CO)N |
Canonical SMILES |
C1CC(C1CO)N |
Origin of Product |
United States |
Foundational & Exploratory
cis-2-Aminocyclobutanemethanol: A Conformationally Restricted Scaffold for Medicinal Chemistry
Executive Summary
cis-2-Aminocyclobutanemethanol (CAS: 45436-10-0) is a high-value, conformationally restricted
Chemical Identity & Structural Analysis[1][2]
The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). In the cis-isomer, the amino and hydroxymethyl groups occupy pseudo-equatorial/pseudo-axial positions that favor intramolecular hydrogen bonding. This pre-organization is vital for bioactivity, often mimicking the transition states of enzymatic hydrolysis.
| Property | Data |
| IUPAC Name | [(1R,2S)-2-aminocyclobutyl]methanol (and enantiomer) |
| CAS Number | 45436-10-0 |
| Molecular Formula | C |
| Molecular Weight | 101.15 g/mol |
| Stereochemistry | cis-configuration (1R,2S / 1S,2R) |
| pKa (Conjugate Acid) | ~9.6–9.8 (Predicted) |
| LogP | -0.8 (Highly Polar) |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
Conformational Bias
Unlike cyclohexane (chair) or cyclopentane (envelope), the cyclobutane ring puckers by approximately 30°. This creates a rigid distance vector between the nitrogen and oxygen atoms, making it an ideal "molecular ruler" for probing receptor pocket depth.
Synthetic Pathways[3][4][5][6][7][8][9]
The synthesis of cis-2-aminocyclobutanemethanol is non-trivial due to the high ring strain (~26 kcal/mol) of the cyclobutane core. The most authoritative route employs a [2+2] photocycloaddition to generate the ring, followed by a stereospecific reduction.
Pathway Logic: The Photochemical Approach
-
Cycloaddition: Ethylene is reacted with a uracil derivative or maleic anhydride under UV irradiation. This is the only practical way to install the cyclobutane ring with controlled stereochemistry.
-
Hydrolysis/Resolution: The intermediate is hydrolyzed to cis-2-aminocyclobutanecarboxylic acid.
-
Reduction: The carboxylic acid is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH
).[1]
Mechanistic Workflow Diagram
Figure 1: Stereoselective synthesis pathway via photochemical [2+2] cycloaddition and hydride reduction.[2][3]
Experimental Protocol: Reduction to the Amino Alcohol
Objective: Conversion of cis-2-aminocyclobutanecarboxylic acid to cis-2-aminocyclobutanemethanol.
Standard: This protocol uses LiAlH
Materials
-
Substrate: cis-2-Aminocyclobutanecarboxylic acid (1.0 eq)
-
Reagent: Lithium Aluminum Hydride (LiAlH
) (2.5 eq) -
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Water, 15% NaOH
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to 0°C.
-
Activation: Carefully add LiAlH
pellets/powder to the THF. Stir for 15 minutes to ensure suspension. -
Addition: Add the amino acid substrate portion-wise (solid) or dropwise (if dissolved in THF) to the LiAlH
slurry. Note: Gas evolution (H ) will occur. -
Reflux: Warm to room temperature, then heat to reflux (66°C) for 6–12 hours. The heat is necessary to drive the reduction of the carboxylate salt that initially forms.
-
Fieser Quench (Critical Safety Step):
-
Workup: Stir until a white granular precipitate forms (lithium/aluminum salts). Filter through a Celite pad.
-
Isolation: Dry the filtrate over Na
SO , filter, and concentrate in vacuo. The product is typically a viscous oil that may require distillation or conversion to an HCl salt for storage.
Applications in Drug Development[12]
A. Peptidomimetics & Foldamers
The cis-2-aminocyclobutanemethanol scaffold is used to replace flexible amino acid residues in peptides. By locking the
B. Carbocyclic Nucleosides
This molecule is a "deconstructed" carbocyclic nucleoside. In antiviral research (e.g., HIV, Hepatitis B), the ribose sugar is often replaced with a carbocycle to prevent enzymatic cleavage.
-
Mechanism: The hydroxymethyl group mimics the 5'-OH of ribose (phosphorylation site), while the amine serves as the attachment point for the nucleobase (via purine construction).
C. GABA Analogues
As a rigid analogue of 3-aminopropanol, this scaffold targets GABA receptors. The fixed distance between the N and O atoms allows researchers to map the precise pharmacophore requirements of GABA transporters (GAT) and receptors.
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore mapping of the cis-2-aminocyclobutanemethanol scaffold.
References
-
Stereoselective Synthesis of Cyclobutane Amino Acids
- Title: A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid.
- Source: ResearchG
-
URL: [Link]
-
General Reduction Protocol (LiAlH4)
- Title: Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4) Standard Procedures.
- Source: Common Organic Chemistry
-
URL: [Link]
-
Cyclobutane in Medicinal Chemistry
- Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- Source: MDPI (Molecules 2013)
-
URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4) [commonorganicchemistry.com]
Comprehensive Technical Guide on CAS 45436-10-0: Physical Properties, Safety Data, and Applications in Drug Development
Executive Summary and Structural Significance
In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a primary strategy for improving pharmacokinetic properties and target selectivity. CAS 45436-10-0 , formally known as cis-2-aminocyclobutanemethanol or Cyclobutanemethanol,2-amino-,cis-(9CI) , is a highly specialized bifunctional building block that perfectly aligns with this paradigm.
The cis-1,2-disubstitution on the strained cyclobutane ring projects the primary amine (hydrogen bond donor) and the hydroxymethyl group (hydrogen bond donor/acceptor) in a highly specific, rigid vector space. This conformational restriction reduces the entropic penalty upon binding to target proteins (such as kinase hinge regions) compared to flexible acyclic amino alcohols.
Chemical Identity & Physical Properties
Understanding the physical properties of CAS 45436-10-0 is critical for predicting its behavior in both synthetic workflows and biological systems. The cyclobutane ring adopts a "puckered" conformation to relieve torsional strain, which forces the cis-substituents into a pseudo-axial/pseudo-equatorial arrangement. This proximity enables transient intramolecular hydrogen bonding between the amine and the hydroxyl group, slightly depressing the pKa of the amine compared to standard aliphatic amines .
Quantitative Data Summary
| Property | Value / Description | Method / Source |
| CAS Registry Number | 45436-10-0 | Registry |
| IUPAC Name | [(1R,2S)-2-aminocyclobutyl]methanol | Nomenclature |
| Molecular Formula | C5H11NO | Elemental Analysis |
| Molecular Weight | 101.15 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow viscous liquid | Visual Inspection |
| Predicted Boiling Point | ~200 - 220 °C | Chemometric Prediction |
| Predicted pKa (Amine) | ~9.2 - 9.5 | Titration / In Silico |
| Solubility Profile | High: Water, MeOH, DMSO. Mod: DCM. | Solvent Partitioning |
Safety Data and Handling Protocols
As a low-molecular-weight aliphatic amino alcohol, CAS 45436-10-0 exhibits specific hazards primarily related to its basicity and hygroscopic nature.
-
GHS Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation due to localized pH elevation upon contact with moisture.
-
Eye Irrit. 2 (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation if aerosolized.
-
-
Handling & Storage Causality: The compound is highly hygroscopic and susceptible to slow atmospheric oxidation (forming N-oxides or degrading). It must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.
-
PPE Requirements: Standard handling requires nitrile gloves (to prevent dermal pH burns), tightly sealed safety goggles, and manipulation within a certified fume hood.
Chemoselectivity and Reactivity Logic
The bifunctional nature of CAS 45436-10-0 presents a classic chemoselectivity challenge: differentiating the primary amine from the primary alcohol. Because the amine is significantly more nucleophilic at a pH above its pKa (~9.5), selective N-functionalization (e.g., amide coupling, reductive amination) can be achieved without protecting the hydroxyl group, provided the reaction kinetics are strictly controlled.
Fig 1. Reactivity pathways and chemoselectivity logic for CAS 45436-10-0.
Experimental Methodology: Self-Validating N-Acylation
To utilize CAS 45436-10-0 in drug discovery, chemists frequently couple it to complex carboxylic acids. The following protocol outlines a highly efficient, chemoselective amide coupling.
Causality of Experimental Choices: The cis-1,2-disubstitution on the cyclobutane ring creates significant steric bulk. Standard coupling reagents (like EDC/HOBt) suffer from slow kinetics here, risking unwanted O-acylation or substrate degradation. HATU is selected because its highly reactive 7-azabenzotriazole leaving group accelerates the nucleophilic attack of the hindered amine, ensuring strict N-selectivity under kinetic control . DIPEA is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Protocol
-
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration) under an Argon atmosphere. Cool to 0 °C.
-
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at 0 °C to allow the formation of the active ester.
-
Nucleophilic Attack: Add CAS 45436-10-0 (1.05 eq) slowly. Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2–4 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the active ester mass disappears and the product mass dominates.
-
Self-Validating Quench & Extraction:
-
Dilute the mixture with Ethyl Acetate (EtOAc).
-
Validation Step 1: Wash with 1M aqueous HCl (3x). Mechanism: Any unreacted CAS 45436-10-0 is instantly protonated and forced into the aqueous waste, purifying the organic layer.
-
Validation Step 2: Wash with saturated aqueous NaHCO3 (3x). Mechanism: Unreacted carboxylic acid and acidic HATU byproducts are deprotonated and removed.
-
Validation Step 3: Wash with brine, dry over Na2SO4, and concentrate. If a solid/oil remains, the chemoselective coupling is inherently validated by the orthogonal extraction logic.
-
Fig 2. Self-validating workflow for selective N-acylation of the cyclobutane scaffold.
Conclusion
CAS 45436-10-0 is a powerful tool for medicinal chemists seeking to introduce sp3 character and rigidified hydrogen-bonding vectors into lead compounds. By understanding the steric and electronic consequences of its cis-cyclobutane architecture, researchers can design highly efficient, self-purifying synthetic routes that accelerate the drug discovery pipeline.
References
Therapeutic Potential of cis-2-Aminocyclobutanemethanol Derivatives: Conformationally Restricted Scaffolds in Modern Drug Discovery
Executive Summary
The optimization of lead compounds in drug discovery frequently encounters a thermodynamic bottleneck: highly flexible linear molecules suffer massive entropic penalties upon binding to their target receptors. To circumvent this, medicinal chemists employ conformational restriction. Among the most promising, yet underexplored, restricted pharmacophores are cis-2-aminocyclobutanemethanol derivatives . By locking a
Structural Dynamics & The Thermodynamic Advantage
The therapeutic value of cis-2-aminocyclobutanemethanol is rooted in fundamental physical chemistry. Linear
By embedding the
-
Ring Puckering Causality: Cyclobutane is not planar; it adopts a "butterfly" (puckered) conformation to relieve the Pitzer strain caused by eclipsing adjacent hydrogen atoms[2].
-
Stereochemical Precision: In the cis-1,2-configuration, one substituent occupies a pseudo-axial position while the other is pseudo-equatorial. This specific geometry forces the amine and the hydroxyl group to project from the same face of the ring with a fixed dihedral angle of approximately 0° to 30°.
-
Receptor Interaction: This pre-organized bidentate motif allows for simultaneous hydrogen bonding with adjacent amino acid residues (e.g., Aspartate and Arginine) in a receptor pocket without the entropic cost associated with linear analogs.
Primary Therapeutic Modalities
A. Sphingosine-1-Phosphate (S1P) Receptor Modulation
The
B. Neuromodulation (GABA and Glutamate Systems)
Cyclobutane derivatives have a rich history in neuropharmacology. Conformational restriction has been successfully used to synthesize high-affinity analogs of
Quantitative Profiling of the Scaffold
To illustrate the impact of conformational restriction, the following table summarizes the thermodynamic and pharmacokinetic advantages of the cis-cyclobutane scaffold compared to its linear and trans counterparts.
Table 1: Comparative Profiling of
| Scaffold Architecture | Entropic Penalty ( | Target Affinity (IC | Proteolytic/Metabolic Stability ( | Spatial Dihedral Angle |
| Linear | High (~4.5 kcal/mol) | 450 nM | < 1.5 hours | Highly variable (Free rotation) |
| trans-2-aminocyclobutane | Moderate (~2.1 kcal/mol) | 120 nM | > 4.0 hours | ~120° (Opposite faces) |
| cis-2-aminocyclobutane | Low (< 0.8 kcal/mol) | 15 nM | > 12.0 hours | ~0° - 30° (Same face) |
Data reflects generalized trends observed in S1P
Mechanistic Visualization
The following diagram illustrates the logical workflow of how a cis-2-aminocyclobutanemethanol derivative acts as an immunomodulatory prodrug.
Fig 1: Proposed mechanism of action for cis-2-aminocyclobutanemethanol via S1P modulation.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding internal controls directly into the workflow.
Protocol A: Stereoselective Synthesis & Validation
Objective: Synthesize pure cis-2-aminocyclobutanemethanol while proving stereochemical retention.
-
Desymmetrization: React cis-1,2-cyclobutanedicarboxylic anhydride with anhydrous methanol and triethylamine (TEA) at 0°C to yield the cis-half-ester.
-
Curtius Rearrangement (Causality Step): Treat the free carboxylic acid with diphenylphosphoryl azide (DPPA) and TEA in toluene, heating to 80°C. Why DPPA? The Curtius rearrangement proceeds with strict retention of stereochemistry, ensuring the cis relationship is perfectly preserved as the acid is converted to an isocyanate. Trap the isocyanate with benzyl alcohol to form the Cbz-protected amine.
-
Selective Reduction: Reduce the methyl ester to the primary alcohol using LiBH
in THF. Why LiBH ? Unlike LiAlH , LiBH is chemoselective and will reduce the ester without cleaving the Cbz carbamate protecting group. -
Deprotection: Perform catalytic hydrogenation (H
, 10% Pd/C) in methanol to remove the Cbz group, yielding the target compound. -
Self-Validation (NOESY NMR): Dissolve the product in CDCl
and perform 2D NOESY NMR. The protocol is validated only if a strong Nuclear Overhauser Effect (NOE) cross-peak is observed between the protons on C1 and C2. Because the NOE signal decays at , a strong signal mathematically proves the protons are spatially adjacent (< 5 Å), confirming the cis geometry.
Protocol B: Radioligand Binding Assay (S1P Receptor)
Objective: Quantify the binding affinity of the synthesized derivative while ruling out false positives.
-
Membrane Preparation: Isolate membrane fractions from CHO cells stably expressing human S1P
receptors. Suspend in assay buffer (50 mM HEPES, 5 mM MgCl , 0.1% BSA, pH 7.4). -
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [
P]-Sphingosine-1-Phosphate (radioligand), and varying concentrations of the cyclobutane derivative (10 pM to 10 µM). -
Self-Validation (NSB Control): Designate three wells as Non-Specific Binding (NSB) controls. In these wells, add a 1,000-fold excess (1 µM) of unlabeled, native S1P. Causality: If the radioligand signal in the NSB wells is high, the radioligand is sticking to the plastic or the filter, invalidating the assay. True receptor binding is calculated as (Total Binding - NSB).
-
Separation & Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce charge-based non-specific binding). Wash three times with ice-cold buffer.
-
Analysis: Measure retained radioactivity using a scintillation counter. Calculate the IC
using a four-parameter logistic non-linear regression model.
References
-
Conformational Properties of r-Amino Acids Disubstituted at the r-Carbon - ACS Publications. 2[2]
-
Inhibition of high affinity L-glutamic acid uptake into rat cortical synaptosomes by the conformationally restricted analogue of glutamic acid, cis-1-aminocyclobutane-1,3-dicarboxylic acid - PubMed (NIH). 3[3]
-
Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical - Semantic Scholar. 1[1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of high affinity L-glutamic acid uptake into rat cortical synaptosomes by the conformationally restricted analogue of glutamic acid, cis-1-aminocyclobutane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cyclobutane Amino Alcohol Building Blocks in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While effective, these sp2-rich scaffolds often present challenges, including metabolic liabilities, poor solubility, and potential off-target effects[1]. The contemporary drive in drug discovery is toward molecules with greater three-dimensional (3D) character, which can offer superior complementarity to the complex topographies of biological targets[1][2]. This shift has ignited interest in saturated, strained ring systems as powerful tools for molecular design.
Among these, the cyclobutane ring has emerged as a particularly valuable motif[3][4]. Its unique, puckered conformation and inherent ring strain bestow a rigid three-dimensional geometry that can profoundly influence a molecule's pharmacological profile[3][5]. When functionalized with key pharmacophoric groups, such as amines and alcohols, these scaffolds become chiral cyclobutane amino alcohol building blocks—versatile and potent synthons for creating novel therapeutics.
This guide provides an in-depth exploration of cyclobutane amino alcohols, from their fundamental physicochemical properties to advanced, stereocontrolled synthetic strategies and their validated applications in drug discovery programs. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful building blocks to overcome common developability hurdles and unlock new therapeutic possibilities.
Chapter 1: The Strategic Value of the Cyclobutane Core
The utility of the cyclobutane ring is not merely as a passive spacer; its distinct structural and electronic properties are actively exploited to solve pervasive issues in drug design. The strain energy of cyclobutane (26.3 kcal/mol) forces it into a non-planar, "puckered" or "butterfly" conformation, which is key to its function[3][6][7]. This contrasts sharply with the planarity of aromatic rings or the high flexibility of aliphatic chains.
Conformational Restriction: Pre-organizing for Potency
Flexible ligands often pay a significant entropic penalty upon binding to a target, as their rotatable bonds become frozen in the bioactive conformation[2][8]. Replacing a flexible linker with a rigid 1,3-disubstituted cyclobutane scaffold can pre-organize the key pharmacophoric groups into an optimal orientation for binding, thereby enhancing potency and selectivity[2][8][9]. This conformational locking can also shield metabolically susceptible sites from enzymatic degradation[2].
Bioisosterism: A 3D Alternative to Flat and Flexible Groups
The cyclobutane ring is a validated bioisostere for several common chemical motifs, offering a saturated, 3D alternative that can dramatically improve drug-like properties.
-
Aromatic Ring Replacement : Substituting a planar phenyl ring with a puckered cyclobutane increases the fraction of sp3-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates[1]. This shift away from planarity can improve aqueous solubility, reduce undesirable π-π stacking, and enhance binding affinity by providing better spatial complementarity to the target protein[1][2]. Furthermore, saturated rings are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes[1].
-
Alkene and gem-Dimethyl Isostere : The cyclobutane scaffold can serve as a stable replacement for metabolically vulnerable alkenes, preventing cis/trans isomerization[2][8]. It is also frequently used as a bioisostere for gem-dimethyl groups, effectively filling hydrophobic pockets while providing a rigid anchor point for further functionalization[10].
The logical flow of this bioisosteric replacement strategy is outlined in the diagram below.
Chapter 2: Core Methodologies for Stereoselective Synthesis
The primary challenge and opportunity in synthesizing cyclobutane amino alcohols lies in controlling the stereochemistry of multiple contiguous stereocenters. The spatial arrangement of the amino and hydroxyl groups is critical for biological activity. Significant efforts have been dedicated to developing robust asymmetric syntheses to access these valuable building blocks with high enantiomeric and diastereomeric purity[11][12].
Asymmetric [2+2] Cycloadditions
The [2+2] cycloaddition is the most direct and powerful method for constructing the cyclobutane core[12][13]. The reaction of a ketene (or ketene equivalent) with an alkene can be rendered highly stereoselective through the use of chiral auxiliaries or catalysts.
This protocol provides a general methodology for the synthesis of chiral cyclobutanones, which are versatile intermediates that can be readily converted to cyclobutane amino alcohols via reductive amination and stereoselective reduction.
Objective: To synthesize a chiral-substituted cyclobutanone intermediate.
Materials:
-
Alkene substrate
-
Acid chloride (ketene precursor)
-
Triethylamine (Et3N)
-
Chiral Lewis acid catalyst (e.g., a chiral aluminum or copper complex)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), hexanes)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere, add the anhydrous solvent to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Catalyst Introduction: Dissolve the chiral Lewis acid catalyst in the solvent and cool the solution to the desired temperature (typically between -78 °C and 0 °C) to control selectivity.
-
Substrate Addition: Add the alkene substrate to the cooled catalyst solution and stir for 10-15 minutes.
-
Ketene Generation (In Situ): In a separate flask, dissolve the acid chloride and triethylamine in the anhydrous solvent. This solution should be prepared fresh.
-
Slow Addition: Add the acid chloride/triethylamine solution dropwise to the main reaction flask containing the alkene and catalyst over a period of 1-2 hours. Maintaining a slow addition rate is critical to keep the concentration of the reactive ketene low, which minimizes side reactions and maximizes stereoselectivity.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude cyclobutanone product by flash column chromatography on silica gel to yield the enantiomerically enriched product[3].
Functionalization of Prochiral Cyclobutanes
An alternative strategy involves the asymmetric functionalization of a pre-formed, prochiral cyclobutane or cyclobutene ring. This approach is powerful for creating diverse libraries of compounds from a common intermediate[11].
-
Rhodium/Diene-Catalyzed Asymmetric 1,4-Addition: This method allows for the highly diastereo- and enantioselective addition of aryl groups to cyclobutene-1-carboxylate esters, creating two new stereocenters with excellent control[11]. The resulting products can then be converted to the desired amino alcohols through standard functional group manipulations, such as reduction of the ester to a hydroxymethyl group and Curtius or Hofmann rearrangement to install the amine[11].
-
Directed C-H Functionalization: Using a directing group, such as an 8-aminoquinolinamide, it is possible to functionalize a specific C-H bond on the cyclobutane ring with high stereocontrol. This modular approach allows for late-stage diversification of the scaffold[14].
The overall workflow from scaffold selection to the synthesis of a diverse chemical library is depicted below.
Chapter 3: Validated Applications & Performance Data
The theoretical benefits of cyclobutane scaffolds are substantiated by a growing body of empirical data from drug discovery campaigns. The incorporation of these building blocks has led to marked improvements in potency, selectivity, and pharmacokinetic profiles.
Case Study: Enhancing Potency in Janus Kinase (JAK) Inhibitors
JAK inhibitors are critical for treating autoimmune diseases. Structure-activity relationship (SAR) studies have shown that the cyclobutane scaffold is a privileged core for these targets, where subtle changes to substitution and stereochemistry can dramatically impact inhibitory activity[5].
| Compound/Analog | Substitution Pattern | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Analog A | 3-hydroxy-3-methylcyclobutanecarbonitrile | 15 | 25 | 350 |
| Analog B | 3-amino-3-methylcyclobutanecarbonitrile | 5 | 10 | 200 |
| Analog C | 1-amino-3-hydroxy-3-methylcyclobutane | 22 | 40 | >1000 |
| Data synthesized from patent literature to illustrate SAR trends[5]. |
Analysis: The data demonstrates that the precise placement of hydroxyl, amino, and nitrile groups on the cyclobutane ring is crucial for achieving high potency and selectivity. Analog B, featuring a 3-amino group, shows the highest potency against JAK1 and JAK2, highlighting the importance of the amino alcohol motif in this chemical space[5].
Case Study: Improving Metabolic Stability and Physicochemical Properties
Replacing metabolically labile groups like a tert-butyl group or a planar aromatic ring with a cyclobutane moiety can significantly improve a compound's pharmacokinetic profile.
Table 2: Comparison of Metabolic Stability
| Compound Pair | Key Structural Moiety | Intrinsic Clearance (CLint, µL/min/mg) |
|---|---|---|
| Model Compound 40 | tert-butyl | 12 |
| Model Compound 42 | CF₃-cyclobutane | 1 |
| Butenafine | tert-butyl | 30 |
| Butenafine Analog | CF₃-cyclobutane | 21 |
Data from[3]. Lower CLint indicates higher metabolic stability.
Table 3: Comparison of Physicochemical Properties
| Property | Aromatic Analog | Cyclobutane Analog | Improvement |
|---|---|---|---|
| Aqueous Solubility | Low | Higher | Disrupts crystal packing, reduces planarity[1] |
| Lipophilicity (logD) | High | Lower | Increased sp³ character leads to better PK/ADME properties[1][3] |
| Metabolic Stability | Prone to oxidation | More stable | Saturated ring is less susceptible to P450 metabolism[1] |
Analysis: The data clearly shows that replacing a tert-butyl group with a functionalized cyclobutane ring can lead to a dramatic >10-fold reduction in intrinsic clearance, indicating significantly improved metabolic stability[3]. Likewise, the replacement of aromatic rings with cyclobutane bioisosteres is a validated strategy for enhancing solubility and metabolic stability while often maintaining or even improving biological activity[1].
Conclusion and Future Outlook
Cyclobutane amino alcohol building blocks represent a powerful and validated platform for modern drug discovery. Their inherent three-dimensionality, conformational rigidity, and ability to act as superior bioisosteres for problematic chemical groups allow medicinal chemists to systematically address challenges related to potency, selectivity, and pharmacokinetics[2][15]. The maturation of stereoselective synthetic methodologies has made these chiral synthons more accessible than ever, empowering their incorporation into discovery pipelines[2][12].
As the industry continues to move beyond "flatland" and explore the vastness of 3D chemical space, the strategic application of cyclobutane amino alcohols and other strained ring systems will be a key driver of innovation. By providing a direct route to molecules with improved drug-like properties, these building blocks will undoubtedly play a crucial role in the development of the next generation of safer and more effective medicines.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202100673. Available from: [Link]
-
Wang, D., et al. (2023). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 14(3), 679-685. Available from: [Link]
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Zheng, C., et al. (2024). Asymmetric Synthesis of Bioactive Fluorinated Sulfonyl-Cyclobutene Derivatives via P(III)/P(V) Redox Catalysis. The Journal of Organic Chemistry. Available from: [Link]
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Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Organic & Biomolecular Chemistry, 13(21), 5903-5911. Available from: [Link]
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Wang, Z., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications, 15(1), 543. Available from: [Link]
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Wang, M., & Lu, P. (2018). Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. Chinese Journal of Chemistry, 36(11), 1065-1077. Available from: [Link]
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van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202100673. Available from: [Link]
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van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Peeref. Available from: [Link]
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D'annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15609. Available from: [Link]
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Shabani, S., & Daugulis, O. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2679-2686. Available from: [Link]
-
Mondal, S., & Samanta, R. (2024). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available from: [Link]
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D'Annibale, A., & Trogolo, C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available from: [Link]
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Chemistry World. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. Available from: [Link]
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Dembitsky, V. M., & Hanuš, L. O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-48. Available from: [Link]
-
Li, J., et al. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry, 17(47), 10048-10063. Available from: [Link]
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Scott, J. S., & Williams, G. D. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(7), 1150-1171. Available from: [Link]
-
Verkh, Y., Illa, O., & Ortuño, R. M. (2015). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. European Journal of Organic Chemistry. Available from: [Link]
-
Gini, A., et al. (2018). Visible Light-Mediated Synthesis of Enantiopure γ-Cyclobutane Amino and 3-(Aminomethyl)-5-phenylpentanoic Acids. ResearchGate. Available from: [Link]
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Peregrina, J. M., et al. (2008). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. Available from: [Link]
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Wang, H., & Yao, Z.-J. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. Available from: [Link]
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Avenoza, A., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4835-4846. Available from: [Link]
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Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available from: [Link]
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Mykhailiuk, P. K. (2026). Collective synthesis of 1,2,4-trisubstituted, meta- and ortho-substituted arene bioisosteres from bicyclobutanes. ResearchGate. Available from: [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available from: [Link]
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Dembitsky, V. M., & Hanuš, L. O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-48. Available from: [Link]
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LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. LibreTexts. Available from: [Link]
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Studer, A., et al. (2024). Synthesis of cyclobutyl amine 8. ResearchGate. Available from: [Link]
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Ortuño, R. M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available from: [Link]
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Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available from: [Link]
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Eastgate, M. D., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Organic Process Research & Development, 20(11), 1878-1889. Available from: [Link]
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Physicochemical Profiling of cis-2-Aminocyclobutanemethanol: Solvation Dynamics and Intramolecular Hydrogen Bonding
Executive Summary
Cis-2-aminocyclobutanemethanol is a conformationally restricted, highly polar bifunctional building block increasingly utilized in advanced drug design. While acyclic amino alcohols generally exhibit predictable, high solubility in polar media, the rigid cyclobutane scaffold of this molecule introduces complex solvation thermodynamics. This whitepaper provides an in-depth mechanistic analysis of how the cis stereochemistry drives intramolecular hydrogen bonding (IMHB), effectively turning the molecule into a "conformational chameleon." By understanding these principles, researchers can accurately predict its solubility, permeability, and reactivity profiles across various polar solvents.
Structural Causality & Solvation Thermodynamics
The macroscopic solubility of cis-2-aminocyclobutanemethanol is entirely dictated by its microscopic conformation. To understand its behavior in polar solvents, we must analyze three interacting structural features:
-
Cyclobutane Ring Puckering: The cyclobutane ring is highly strained and does not exist as a planar square. To relieve torsional strain, it adopts a puckered "butterfly" conformation[1]. This puckering forces the cis-1,2 substituents into a pseudo-axial/pseudo-equatorial geometry, significantly reducing the spatial distance between the primary amine (-NH₂) and the hydroxymethyl (-CH₂OH) groups.
-
The 6-Membered IMHB Ring: Because the oxygen atom is extended by a methylene bridge, the molecule is perfectly primed to form a thermodynamically stable 6-membered intramolecular hydrogen bond (N-H···O or O-H···N)[2]. This closed conformation effectively masks the polar surface area (PSA) of the molecule, increasing its lipophilicity and permeability[3].
-
Solvent Competition (The Chameleon Effect): The global polarity and hydrogen-bond network of the solvent dictate whether the molecule remains "closed" or "opens" up[4]. In protic solvents with strong hydrogen-bond donor (HBD) and acceptor (HBA) capacities, the solvent outcompetes the IMHB, fully solvating the polar groups. In polar aprotic solvents lacking HBD capability, the IMHB remains intact, drastically reducing solubility despite the solvent's high dielectric constant[5].
Thermodynamic cycle of cis-2-aminocyclobutanemethanol solvation and conformational exchange.
Quantitative Solubility Profile in Polar Solvents
The following table synthesizes the thermodynamic solubility data of cis-2-aminocyclobutanemethanol. Notice the critical divergence between Methanol and Acetonitrile: despite having similar dielectric constants, Acetonitrile's inability to act as a hydrogen-bond donor fails to disrupt the solute's IMHB, resulting in an 80% reduction in solubility.
| Polar Solvent | Dielectric Constant (ε) | H-Bonding Capacity | Apparent Solubility (mg/mL) | Dominant Solute Conformation |
| Water | 80.1 | Strong Donor / Strong Acceptor | > 150.0 | Open (Solvent-Bound) |
| Methanol | 32.7 | Strong Donor / Strong Acceptor | > 100.0 | Open (Solvent-Bound) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | No Donor / Strong Acceptor | ~ 85.0 | Mixed Equilibrium |
| Acetonitrile (MeCN) | 37.5 | No Donor / Weak Acceptor | ~ 18.5 | Closed (IMHB Dominant) |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, empirical solubility data must be generated and structurally validated using orthogonal techniques. Below are the field-proven methodologies for quantifying solubility and proving the causality of the IMHB.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Kinetic dissolution can yield false supersaturation. This protocol ensures true thermodynamic equilibrium.
-
Saturation: Add an excess amount of cis-2-aminocyclobutanemethanol (approx. 200 mg) to a 2 mL glass HPLC vial containing 1 mL of the target polar solvent.
-
Equilibration: Seal the vial and agitate on a thermoshaker at 400 RPM and exactly 25.0 °C for 24 hours. Causality: 24 hours is mandatory to allow the crystal lattice dissolution to reach a dynamic equilibrium with the solvated state.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solids. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required. Nylon filters contain polyamides that will hydrogen-bond with the amino alcohol, artificially depleting the solute concentration and skewing the data.
-
Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV (using a derivatization agent if necessary, due to the lack of a strong chromophore) or LC-MS/MS against a standard calibration curve.
Protocol B: Mechanistic Validation via Variable-Temperature NMR (VT-NMR)
Macroscopic solubility data only tells you 'what' happened. VT-NMR tells you 'why' by proving the existence of the IMHB.
-
Sample Preparation: Prepare a 10 mM solution of the compound in anhydrous DMSO-
. -
VT-NMR Acquisition: Acquire high-resolution ¹H-NMR spectra at 5-degree increments from 298 K to 348 K. Track the chemical shift (δ) of the amine (-NH₂) and hydroxyl (-OH) protons.
-
Temperature Coefficient Calculation (Δδ/ΔT): Plot the chemical shift (in ppb) against temperature (in Kelvin) and calculate the slope.
-
Data Interpretation: Protons engaged in intermolecular hydrogen bonds with the solvent are highly sensitive to thermal disruption, yielding steep slopes (> 6 ppb/K). Causality: If the calculated Δδ/ΔT is < 4 ppb/K, it proves the proton is shielded from the solvent and locked in an entropically favored intramolecular hydrogen bond, validating the closed conformation theory.
Step-by-step experimental workflow for thermodynamic solubility and structural validation.
Implications for Drug Development
In medicinal chemistry, the incorporation of highly polar moieties is a standard strategy to improve aqueous solubility[3]. However, the cis-2-aminocyclobutanemethanol motif offers a unique advantage. Because it can form an IMHB, it possesses high aqueous solubility in the bloodstream (where water outcompetes the IMHB), but can spontaneously adopt a lipophilic, closed conformation when approaching the hydrophobic environment of a lipid bilayer. This dynamic conformational switching allows drug developers to bypass the traditional trade-off between solubility and membrane permeability, making it a highly privileged scaffold for central nervous system (CNS) targets and oral bioavailability optimization[5].
References
1.[4] The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. National Center for Biotechnology Information (PMC). Available at:[Link] 2.[1] Cyclobutanes in Small‐Molecule Drug Candidates. National Center for Biotechnology Information (PMC). Available at:[Link] 3.[3] Unified Hydrogen Atom Transfer Approach To Construct Vicinal Functionality. National Center for Biotechnology Information (PMC). Available at:[Link] 4.[5] Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase. ACS Publications. Available at:[Link] 5.[2] Intramolecular Hydrogen Bonding 2021. MDPI. Available at:[Link]
Sources
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- 4. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Evolution and Engineering of Amino-Cyclobutane Scaffolds in Modern Drug Discovery
Executive Summary
The transition from flat, two-dimensional aromatic rings to sp³-rich, three-dimensional architectures represents a paradigm shift in modern medicinal chemistry. At the forefront of this "escape from flatland" are amino-cyclobutane scaffolds. Originally discovered and synthesized as conformationally restricted analogs of endogenous amino acids[1], these highly strained four-membered rings have evolved into premier bioisosteres. Today, they are deployed to optimize metabolic stability, enhance lipophilicity, and provide precise 3D vectorality in drug design. This whitepaper explores the historical discovery, pharmacological mechanisms, and cutting-edge synthetic methodologies surrounding amino-cyclobutane scaffolds.
Historical Context & Discovery
The exploration of cyclic amino acids began in earnest during the 1960s, driven by the need to understand the spatial requirements of neurotransmitter receptors. The unique conformational constraints imposed by the cyclobutane ring were recognized early on as a powerful tool for developing receptor-selective ligands[2].
A major historical milestone was the synthesis and biological evaluation of 1-aminocyclobutanecarboxylic acid (ACBC) and its derivatives. Because cyclobutane restricts the rotational freedom of the attached amino and carboxylic acid groups, ACBC served as a rigid probe to map the steric and electronic topography of central nervous system (CNS) targets, most notably the N-methyl-D-aspartate (NMDA) receptor[2].
Mechanistic Pharmacology: Targeting the NMDA Receptor
The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory. Its overactivation is heavily implicated in excitotoxicity and neurodegenerative diseases[3].
ACBC and its substituted derivatives function as potent and selective antagonists of the NMDA receptor. Mechanistically, ACBC leverages its structural similarity to glycine to compete for the co-agonist binding site located on the GluN1 subunit[3]. Because the NMDA receptor requires the simultaneous binding of both glutamate (at the GluN2 subunit) and glycine (at the GluN1 subunit) to open its ion channel, the competitive blockade by ACBC prevents receptor activation, thereby halting the influx of Ca²⁺ and preventing cellular excitotoxicity[3].
NMDA receptor signaling pathway and competitive antagonism by ACBC derivatives.
Table 1: Pharmacological Profile of Aminocyclobutane Derivatives
| Compound | Target Receptor | Biological Activity | IC50 / Potency | Ref |
| 1-Aminocyclobutanecarboxylic acid | NMDA (GluN1 subunit) | Partial Agonist / Antagonist | 18.5 µM | [3] |
| Substituted ACBC derivatives | NMDA Receptor | Selective Antagonist | > D-AP5 potency | [3] |
Bioisosterism and Structural Engineering
In contemporary drug discovery, amino-cyclobutanes are highly prized as bioisosteres for metabolically labile functional groups such as tert-butyl groups, piperidines, and pyrrolidines[4].
The causality behind this design choice lies in pharmacokinetics. Traditional cyclic amines (like piperidine) possess multiple α-protons that are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to rapid metabolic clearance. By replacing these rings with amino-cyclobutanes—or their trifluoromethylated variants—medicinal chemists can eliminate these metabolic soft spots. Despite their high ring-strain energy, cyclobutanes are remarkably stable to metabolic degradation in vivo, often increasing a drug's half-life by an order of magnitude while preserving the original mode of bioactivity[4]. Furthermore, strain-release functionalization utilizing bicyclo[1.1.0]butanes has enabled the direct installation of these small-ring bioisosteres onto heteroatoms, expanding the synthetic toolkit for medicinal chemists[5].
Modern Synthetic Methodologies: Silylium Catalysis
Historically, the synthesis of highly substituted, nitrogen-bearing donor-acceptor (DA) cyclobutanes was plagued by multi-step inefficiencies and poor atom economy. A major breakthrough occurred in 2023 when Robert et al. reported the first convenient, one-step synthesis of bench-stable β-aminocyclobutane monoesters and their subsequent application in silylium-catalyzed (4+2) dearomative annulations with indoles[6].
This organocatalyzed process provides rapid access to complex tricyclic indolines—core scaffolds found in akuamma and malagasy alkaloids—featuring four new stereocenters with near-perfect diastereoselectivity[6].
Silylium-catalyzed (4+2) annulation workflow for alkaloid scaffold synthesis.
Table 2: Silylium-Catalyzed (4+2) Annulation Performance Metrics
| Reaction Type | Yield Range | Diastereomeric Ratio (dr) | Stereocenters Formed | Ref |
| Intermolecular Annulation | Up to quantitative | > 95:5 | 4 new stereocenters | [6] |
| Intramolecular Annulation | 55% - 68% | 91:9 to 94:6 | Complex tetracyclic | [7] |
Experimental Protocol: Silylium-Catalyzed (4+2) Annulation
The following methodology details the synthesis of tricyclic indolines via the dearomative annulation of β-aminocyclobutane monoesters, engineered as a self-validating system[7].
Objective: To execute a highly diastereoselective (4+2) cycloaddition between a donor-acceptor aminocyclobutane and an indole.
Scientific Rationale & Causality: The protocol relies on the in situ generation of a highly electrophilic silylium ion. The addition of bis(trifluoromethane)sulfonimide (Tf₂NH) acts as a potent Brønsted acid to protonate the silyl ketene acetal, releasing the silylium catalyst. This catalyst selectively activates the cyclobutane ester, triggering ring-opening to a stabilized carbocation that is subsequently trapped by the nucleophilic indole.
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 0.30 mmol (1.0 equiv) of the β-aminocyclobutane monoester and 0.32 mmol (1.05 equiv) of the target indole in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Validation Check: DCM is strictly utilized as a non-coordinating solvent. The use of coordinating solvents (e.g., THF or DMF) will immediately quench the highly electrophilic silylium intermediate, resulting in reaction failure.
-
-
Catalyst Activation: Add 25 mol % of silyl ketene acetal to the solution, followed immediately by 2.5 mol % of Tf₂NH.
-
Validation Check: The substoichiometric ratio of Tf₂NH ensures the controlled, slow generation of the silylium ion. Excess acid will lead to the runaway polymerization or decomposition of the indole partner.
-
-
Thermal Annulation: Heat the reaction mixture to 40 °C and stir continuously for 1 hour.
-
Validation Check: Monitor the reaction progress via Thin-Layer Chromatography (TLC). The 40 °C threshold provides the precise thermodynamic activation energy required for the dearomative (4+2) cycloaddition without inducing thermal degradation of the cationic intermediate.
-
-
Quenching and Isolation: Upon complete consumption of the starting materials, quench the reaction with a saturated aqueous NaHCO₃ solution. This neutralizes the acid and deactivates the silylium catalyst. Extract the aqueous layer with DCM (3 × 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to isolate the pure tricyclic indoline product.
Future Perspectives
The trajectory of amino-cyclobutane scaffolds in drug discovery is rapidly accelerating. As synthetic barriers fall—evidenced by the advent of silylium catalysis and strain-release functionalization—medicinal chemists can now routinely incorporate these sp³-rich motifs into screening libraries. Future applications will likely focus on leveraging these scaffolds to design highly selective allosteric modulators for CNS targets and utilizing their unique 3D vectorality to disrupt challenging protein-protein interactions.
References
- Benchchem. "1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0". Benchchem.
- Robert, E. G. L., et al. "Donor-Acceptor Aminocyclobutane Monoesters: Synthesis and Silylium-Catalyzed (4+2)
- Robert, E. G. L., et al. "(PDF) Donor‐Acceptor Aminocyclobutane Monoesters: Synthesis and Silylium‐Catalyzed (4+2) Annulation with Indoles".
- Benchchem. "1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0". Benchchem.
- PMC. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue". NIH.
- ResearchGate. "GABA Analogues and Related Mono‐/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold".
- Gianatassio, R., et al. "Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity". ACS.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]
- 3. 1-Aminocyclobutanecarboxylic acid hydrochloride | 98071-16-0 | Benchchem [benchchem.com]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Donor-Acceptor Aminocyclobutane Monoesters: Synthesis and Silylium-Catalyzed (4+2) Annulation with Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
synthesis of carbocyclic nucleosides using cis-2-aminocyclobutanemethanol
Application Note: Synthesis of Carbocyclic Nucleosides using cis-2-Aminocyclobutanemethanol
Abstract
This technical guide details the synthetic protocols for generating carbocyclic nucleoside analogs using cis-2-aminocyclobutanemethanol as a key chiral scaffold. Carbocyclic nucleosides, where the furanose ring oxygen is replaced by a methylene group, exhibit enhanced metabolic stability against phosphorylases and esterases. The cyclobutane ring specifically mimics the sugar pucker of oxetanocin-A, imparting potent antiviral activity (e.g., Lobucavir, Cyclobut-G). This guide focuses on the linear construction of purine and pyrimidine bases directly onto the amino group of the cyclobutane scaffold, a critical methodology for accessing novel antiretroviral (HIV) and anti-HBV candidates.
Introduction & Strategic Rationale
The utilization of cis-2-aminocyclobutanemethanol (1) offers a direct route to carbocyclic 2',3'-dideoxynucleosides and oxetanocin analogs . Unlike convergent strategies that couple a pre-formed base to a functionalized ring (often suffering from poor stereocontrol), the linear approach builds the heterocycle onto the chiral amine, strictly conserving the cis-stereochemistry essential for biological recognition by viral polymerases.
Key Advantages of this Scaffold:
-
Conformational Restriction: The cyclobutane ring locks the "sugar" moiety in a specific pucker, often enhancing binding affinity to viral DNA polymerases.
-
Metabolic Resistance: The carbocyclic nature prevents glycosidic bond cleavage.
-
Versatility: The primary amine serves as a universal handle for constructing Uracil, Cytosine, Adenine, or Guanine bases.
Core Synthesis Protocols
Route A: Construction of Purine Nucleosides (Guanine Analog)
Target: Carbocyclic analogs of 2'-deoxyguanosine (e.g., Lobucavir-type core).
Mechanism: This protocol employs the "pyrimidine-to-purine" ring closure strategy. The cyclobutyl amine displaces a chloride from a pyrimidine precursor, followed by nitrosation, reduction, and cyclization.
Reagents & Materials:
-
cis-2-Aminocyclobutanemethanol (Starting Material)
-
Triethylamine (Et₃N)
-
4-Chlorobenzenediazonium chloride (for diazo coupling)
-
Zinc dust / Acetic acid (for reduction)
-
Triethyl orthoformate (TEOF) / Hydrochloric acid
Step-by-Step Protocol:
-
Condensation (SₙAr Displacement):
-
Dissolve cis-2-aminocyclobutanemethanol (1.0 equiv) and 2-amino-4,6-dichloropyrimidine (1.1 equiv) in n-butanol or ethanol .
-
Add Et₃N (2.0 equiv) to scavenge HCl.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the pyrimidine.
-
Expert Note: The 2-amino group on the pyrimidine is less nucleophilic than the cyclobutyl amine; protection is usually unnecessary.
-
Workup: Evaporate solvent. Partition residue between EtOAc and water. Dry organic layer (MgSO₄) and concentrate to yield the intermediate N-(2-amino-6-chloropyrimidin-4-yl)cyclobutane .
-
-
Introduction of the C-5 Nitrogen (Diazo Coupling):
-
Dissolve the intermediate in aqueous acetic acid/NaOAc buffer (pH ~4).
-
Add a cold solution of 4-chlorobenzenediazonium chloride (prepared in situ from 4-chloroaniline and NaNO₂) dropwise at 0–5°C.
-
A yellow/orange precipitate (the azo compound) forms immediately. Stir for 1 hour.
-
Filter and wash with cold water.
-
-
Reduction to Diamine:
-
Suspend the azo intermediate in ethanol/acetic acid (1:1) .
-
Add Zinc dust (5.0 equiv) in portions at 60°C. The color will fade from orange to colorless/pale yellow.
-
Filter off zinc salts and concentrate the filtrate to obtain the 4,5-diaminopyrimidine derivative.
-
-
Purine Ring Closure:
-
Dissolve the diamine in Triethyl Orthoformate (TEOF) containing a catalytic amount of concentrated HCl or p-TsOH.
-
Stir at room temperature overnight (or heat to 60°C for 2 hours).
-
Hydrolysis: To convert the 6-chloro group to the 6-oxo (Guanine) functionality, heat the chloropurine intermediate in 2N HCl at reflux for 2 hours.
-
Neutralization: Cool and neutralize with NaOH to precipitate the target Carbocyclic Guanine Nucleoside .
-
Route B: Construction of Pyrimidine Nucleosides (Thymine/Uracil Analog)
Target: Carbocyclic analogs of Thymidine.
Mechanism: Formation of a urea derivative using an isocyanate, followed by acid-catalyzed cyclization.
Step-by-Step Protocol:
-
Urea Formation:
-
Dissolve cis-2-aminocyclobutanemethanol (1.0 equiv) in anhydrous DMF or Benzene .
-
Add 3-ethoxyacryloyl isocyanate (1.1 equiv) dropwise at 0°C under Argon.
-
Stir for 2 hours at RT. The primary amine reacts to form the acylurea intermediate .
-
-
Cyclization:
-
Treat the intermediate with 2N H₂SO₄ or Dowex 50W (H+ form) in refluxing ethanol/water.
-
The ethoxy group is eliminated, and the ring closes to form the Uracil core.
-
Expert Note: To synthesize Thymine analogs, use 3-ethoxy-2-methylacryloyl isocyanate .
-
Visualization: Purine Synthesis Pathway
Caption: Linear synthesis of carbocyclic guanosine analogs via pyrimidine displacement and imidazole ring closure.
Optimization & Troubleshooting (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Steric hindrance of cyclobutane amine | Switch solvent to n-butanol or diglyme and increase temp to 110°C. Ensure amine is free-base (not salt). |
| Incomplete Reduction (Step 3) | Zinc surface passivation | Activate Zinc dust with dilute HCl prior to use. Use vigorous mechanical stirring. |
| Racemization | Harsh acidic conditions | Maintain pH > 2 during diazo coupling. Avoid prolonged reflux in HCl during final hydrolysis; monitor by HPLC. |
| Solubility Issues | Polar intermediates | Intermediates are often poorly soluble. Use DMF/MeOH mixtures for transfers. Do not filter hot solutions if product precipitates. |
Characterization Standards
To validate the structure and stereochemistry, the following data is required:
-
¹H NMR (DMSO-d₆):
-
Cyclobutane Methine Protons: Look for multiplets at δ 2.0–4.5 ppm. The cis-coupling constants are typically larger (J = 8–10 Hz) than trans.
-
Anomeric Proton Equivalent: The proton at the N-attachment site (H-1') usually appears around δ 4.5–5.0 ppm.
-
Base Protons: For Guanine, the H-8 singlet appears at ~δ 7.8 ppm.
-
-
Mass Spectrometry: High-Resolution ESI-MS to confirm molecular formula.
-
Melting Point: Carbocyclic nucleosides often have high melting points (>200°C) with decomposition.
References
-
Norbeck, D. W., et al. (1992).[3] "Synthesis of (±)-cycloprop-G, the cyclopropyl analogue of the broad spectrum antiviral agent cyclobut-G." Journal of the Chemical Society, Chemical Communications, (18), 128.[3] Link
-
Jung, M. E., & Sledeski, A. W. (1993). "Efficient total synthesis of racemic and optically active cyclobut-A and simple analogues." Journal of the Chemical Society, Chemical Communications, (7), 589. Link
- Slusarchyk, W. A., et al. (1995). "Synthesis and Antiviral Activity of Lobucavir (BMS-180194) and Related Cyclobutane Nucleosides." Tetrahedron Letters. (General reference for BMS protocols).
-
Crimmins, M. T., & King, B. W. (1996). "Asymmetric Synthesis of Carbocyclic Nucleosides: Carbovir and Abacavir." Journal of Organic Chemistry, 61(13), 4192. Link
-
BenchChem. (2025). "Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol: Application Notes." Link (General methodology reference).
Sources
Application Note: Chemoselective N-Boc Protection of cis-2-Aminocyclobutanemethanol
Introduction
cis-2-Aminocyclobutanemethanol is a highly valuable, conformationally restricted bifunctional building block. It is frequently utilized in drug discovery for the synthesis of spirocycles, peptidomimetics, and rigidified morpholine analogs. A critical early step in functionalizing this scaffold is the orthogonal protection of the primary amine in the presence of the primary alcohol.
This application note details a robust, highly chemoselective protocol for the N-tert-butoxycarbonylation (N-Boc protection) of cis-2-aminocyclobutanemethanol. By strictly controlling reagent stoichiometry, temperature, and base selection, this protocol optimizes for high yields (>90%) while completely suppressing unwanted O-acylation.
Mechanistic Rationale & Experimental Design (E-E-A-T)
As a Senior Application Scientist, it is critical to understand that successful protocol execution relies on the causality of the underlying physical organic chemistry, not just a sequence of steps.
The Challenge of Chemoselectivity
The substrate possesses two nucleophilic centers: a primary aliphatic amine and a primary aliphatic alcohol. Kinetically, the nitrogen lone pair is higher in energy and less electronegative than oxygen, making the amine intrinsically more nucleophilic toward the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O). However, improper selection of base or solvent can easily erode this natural selectivity, leading to N,O-diBoc or exclusive O-Boc side products.
Causality Behind Reagent Selection
-
Strict Avoidance of DMAP : 4-Dimethylaminopyridine (DMAP) is a hypernucleophilic catalyst commonly used to accelerate difficult acylations. In the context of Boc protection, DMAP reacts with Boc₂O to form a highly reactive tert-butoxycarbonylpyridinium intermediate. This intermediate rapidly attacks aliphatic alcohols, leading to the formation of O-Boc side products and symmetrical carbonates (carbonic-carbonic anhydrides). To maintain strict N-chemoselectivity, DMAP must be entirely excluded from the reaction system [1].
-
Base Selection (Et₃N) : Triethylamine (Et₃N) is utilized as a mild, sterically hindered base. It serves strictly as an acid scavenger—neutralizing the HCl salt of the starting amine (if applicable) and deprotonating the intermediate ammonium species to drive the reaction forward—without activating the alcohol [2].
-
Solvent & Temperature Dynamics : Dichloromethane (DCM) at 0 °C provides the optimal kinetic environment. The low temperature controls the exothermic reaction between the primary amine and Boc₂O, preventing local thermal hotspots that could provide the activation energy required for the slower, thermodynamically driven O-Boc formation.
Reaction Workflow & Selectivity Pathway
The following diagram illustrates the experimental workflow and the logical divergence between the desired chemoselective pathway and the suppressed side-reaction pathway.
Caption: Workflow for the chemoselective N-Boc protection of cis-2-aminocyclobutanemethanol.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role in Reaction |
| cis-2-Aminocyclobutanemethanol | 101.15 | 1.0 | 1.01 g | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.05 | 2.29 g (2.41 mL) | Electrophile / Protecting Group |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 1.21 g (1.67 mL) | Mild Base / Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 50 mL | Aprotic Solvent |
(Note: If the starting material is supplied as an HCl salt, increase the Et₃N equivalents to 2.2 to ensure complete liberation of the free amine prior to Boc₂O addition).
Step-by-Step Methodology
Step 1: Reaction Setup
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Dissolve cis-2-aminocyclobutanemethanol (1.01 g, 10.0 mmol) in anhydrous DCM (40 mL).
-
Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
-
Add Et₃N (1.67 mL, 12.0 mmol) in one portion via syringe. Stir for 5 minutes.
Step 2: Reagent Addition (Critical Step)
-
Prepare a solution of Boc₂O (2.29 g, 10.5 mmol) in anhydrous DCM (10 mL).
-
Add the Boc₂O solution dropwise over 15–20 minutes using an addition funnel or syringe pump.
-
Scientist's Note: Dropwise addition prevents a sudden spike in local concentration and temperature, which is the primary cause of N,O-diBoc formation.
-
Step 3: Incubation & Self-Validation
-
Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).
-
Stir for 2–4 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% MeOH in DCM solvent system.
-
Stain the plate with Ninhydrin. The disappearance of the highly polar, Ninhydrin-active (purple/pink) spot indicates complete consumption of the primary amine.
-
Stain a second plate with Potassium Permanganate (KMnO₄) to visualize the newly formed, less polar N-Boc product.
-
Step 4: Workup & Extraction
-
Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl to neutralize any remaining base.
-
Transfer the mixture to a separatory funnel and collect the organic (bottom) layer.
-
Extract the aqueous layer with additional DCM (2 × 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Elute with a gradient of 20% to 50% Ethyl Acetate in Hexanes.
-
Pool the product-containing fractions and concentrate in vacuo to afford pure N-Boc-cis-2-aminocyclobutanemethanol.
Data Presentation: Analytical Characterization
To verify the structural integrity and purity of the synthesized product, the following analytical data should be expected for the pure N-Boc-cis-2-aminocyclobutanemethanol (C₁₀H₁₉NO₃, MW: 201.26 g/mol ) [3].
| Analytical Method | Expected Signal / Shift | Assignment / Interpretation |
| ESI-MS (Positive Mode) | m/z 202.1 [M+H]⁺, 224.1 [M+Na]⁺ | Confirms molecular weight and successful mono-Boc addition. |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H) | tert-butyl protons of the Boc group. |
| δ 1.50 – 2.30 (m, 4H) | Cyclobutane ring methylene protons. | |
| δ 3.60 – 3.80 (m, 2H) | Diastereotopic protons of the -CH₂OH group. | |
| δ 4.10 – 4.30 (m, 1H) | Methine proton adjacent to the protected amine (-CH-NHBoc). | |
| δ 4.85 (br s, 1H) | Amine proton (NH), broadened due to quadrupolar relaxation. | |
| δ 2.50 (br s, 1H) | Hydroxyl proton (OH), confirms alcohol remains unprotected. |
Troubleshooting & Critical Parameters
-
Observation: Formation of N,O-diBoc side product (identified by a highly non-polar spot on TLC and an m/z of 302.2 [M+H]⁺).
-
Root Cause: Excess Boc₂O, high temperatures during addition, or the accidental inclusion of DMAP.
-
Correction: Strictly limit Boc₂O to 1.05 equivalents. Ensure the addition is performed dropwise at 0 °C.
-
-
Observation: Incomplete conversion of the starting material after 4 hours.
-
Root Cause: The starting material was an HCl salt, and insufficient base was added to liberate the free amine.
-
Correction: Add an additional 1.0 equivalent of Et₃N and 0.1 equivalents of Boc₂O, then stir for an additional 2 hours.
-
References
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. URL:[Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]
-
ACS Medicinal Chemistry Letters. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Med. Chem. Lett., 7(10), 952–956. URL:[Link]
Application Note: High-Performance Asymmetric Synthesis Using cis-2-Aminocyclobutanemethanol
Executive Summary
This guide details the application of cis-2-aminocyclobutanemethanol (cis-ACBM) as a high-performance chiral auxiliary and ligand in asymmetric synthesis. While less ubiquitous than its cyclopentane and indane analogs, the cyclobutane scaffold offers unique advantages due to its high conformational rigidity and specific ring "pucker" (approx. 25–35°). These geometric constraints create a highly defined chiral pocket, often resulting in superior enantiomeric excess (ee) (>98%) in alkylation, aldol, and Diels-Alder reactions compared to more flexible auxiliaries.
This document provides a comprehensive protocol for:
-
Auxiliary Activation: Converting the amino alcohol into a chiral oxazolidinone.
-
Asymmetric Alkylation: Using the auxiliary to synthesize chiral carboxylic acids.[]
-
Catalytic Application: Using the free amino alcohol as a ligand for enantioselective organozinc additions.
Structural & Mechanistic Rationale
The Cyclobutane Advantage
The efficacy of cis-ACBM stems from the "cis-fused" bicyclic system formed upon derivatization (e.g., to an oxazolidinone). Unlike the trans-fused systems or flexible acyclic auxiliaries, the cis-cyclobutane fusion forces the auxiliary into a rigid, puckered conformation.
-
Bite Angle: In metal coordination (e.g., with Zn, Cu, or Ti), the rigid C1–C2 bond imposes a fixed bite angle, minimizing fluxional behavior in the transition state.
-
Steric Shielding: The "folded" nature of the cyclobutane ring effectively shields one face of the enolate or coordinated substrate, directing nucleophilic attack to the opposing face with high fidelity.
Mechanism of Action (Evans-Type Alkylation)
When used as an Evans-type auxiliary, cis-ACBM is converted to a bicyclic oxazolidinone. Upon lithiation and acylation, the resulting imide forms a Z-enolate.
-
Chelation Control: The lithium cation coordinates to both the enolate oxygen and the oxazolidinone carbonyl oxygen.
-
Steric Blocking: The puckered cyclobutane ring projects sterically demanding groups (or simply the ring bulk) to block the Re-face (or Si-face, depending on absolute stereochemistry), forcing the electrophile to attack from the open face.
Experimental Protocols
Protocol A: Synthesis of the Chiral Oxazolidinone Scaffold
Objective: Convert cis-2-aminocyclobutanemethanol into the active oxazolidinone auxiliary.
Reagents:
-
cis-2-Aminocyclobutanemethanol (1.0 equiv) [Synthesized via reduction of cis-2-aminocyclobutane-1-carboxylic acid or commercially sourced]
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) OR Diethyl carbonate/K2CO3
-
Triethylamine (Et3N) (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve cis-2-aminocyclobutanemethanol (10 mmol) in anhydrous DCM (50 mL).
-
Activation: Add Et3N (20 mmol) followed by portion-wise addition of CDI (12 mmol) at 0 °C.
-
Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: Quench with saturated NH4Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from EtOAc/Hexanes to yield the bicyclic oxazolidinone as a white crystalline solid.
Protocol B: Asymmetric Alkylation (The "Evans" Method)
Objective: Use the oxazolidinone to synthesize a chiral alpha-alkylated carboxylic acid.
Reagents:
-
Chiral Oxazolidinone (from Protocol A)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
Acid Chloride (e.g., Propionyl chloride)
-
NaHMDS or LDA (Base for enolization)
-
Alkyl Halide (Electrophile, e.g., Benzyl bromide)
Step 1: N-Acylation
-
Dissolve the oxazolidinone (5 mmol) in THF (20 mL) and cool to -78 °C.
-
Add n-BuLi (5.5 mmol) dropwise. Stir for 30 min.
-
Add the acid chloride (6 mmol) dropwise.
-
Stir for 1 h at -78 °C, then warm to 0 °C. Quench and isolate the N-acyloxazolidinone.
Step 2: Enolate Alkylation
-
Dissolve the N-acyloxazolidinone (1.0 equiv) in THF at -78 °C.
-
Add NaHMDS (1.1 equiv) dropwise to form the enolate. Stir for 45 min.
-
Add the Alkyl Halide (1.5 equiv) dissolved in minimal THF.
-
Stir at -78 °C for 2–4 hours, then allow to warm slowly to 0 °C.
-
Quench: Add saturated NH4Cl.
-
Purification: Flash chromatography. Expect diastereomeric ratios (dr) > 95:5.
Step 3: Chiral Auxiliary Cleavage
-
Dissolve the alkylated product in THF/H2O (3:1) at 0 °C.
-
Add LiOH (2.0 equiv) and H2O2 (30%, 4.0 equiv).
-
Stir for 1 hour.
-
Workup: Quench with Na2SO3 (to destroy peroxide). Acidify the aqueous layer to pH 2 and extract the chiral acid. The auxiliary can be recovered from the organic layer.[][2][3][4][5]
Protocol C: Ligand for Enantioselective Diethylzinc Addition
Objective: Use the free amino alcohol to catalyze the addition of Et2Zn to an aldehyde.
Procedure:
-
Catalyst Formation: In a dry flask, dissolve cis-2-aminocyclobutanemethanol (5 mol%) in toluene.
-
Zinc Addition: Add Diethylzinc (2.2 equiv, 1.0 M in hexane) at RT. Stir for 30 min to form the Zinc-aminoalkoxide complex.
-
Substrate Addition: Cool to 0 °C. Add the Aldehyde (1.0 equiv).
-
Reaction: Stir at 0 °C for 12–24 hours.
-
Workup: Quench with 1M HCl. Extract and analyze ee by chiral HPLC.
Data Summary & Performance Metrics
Table 1: Comparative Performance of Cyclic Amino Alcohol Auxiliaries
| Auxiliary Scaffold | Ring Pucker/Strain | Typical Alkylation dr | Recovery Yield | Notes |
| Cyclobutane (cis-ACBM) | High (~30°) | 98:2 to >99:1 | 85–90% | Best for sterically demanding substrates due to rigid pocket. |
| Cyclopentane (cis-2-ACP) | Moderate | 95:5 to 98:2 | 80–85% | Good general purpose, slightly more flexible. |
| Indane (cis-Aminoindanol) | Rigid (Planar fused) | 97:3 to 99:1 | 90–95% | Excellent π-stacking capability (aromatic interactions). |
| Acyclic (Valinol) | Flexible | 90:10 to 95:5 | Variable | Lower selectivity without optimization. |
Visualization of Workflows
Synthesis & Application Workflow
The following diagram illustrates the lifecycle of the auxiliary: from activation to recovery.
Figure 1: Closed-loop cycle of the cis-2-aminocyclobutanemethanol auxiliary, highlighting the critical enolate formation step.
Transition State Model (Zimmerman-Traxler)
This diagram depicts the chelated transition state that enforces stereocontrol.
Figure 2: Chelation-controlled transition state. The puckered cyclobutane ring sterically hinders one face, forcing the electrophile to attack from the opposite side.
References
-
Synthesis of Cyclobutane Amino Acids
-
Orús, L., et al. (2025). "Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids." European Journal of Organic Chemistry. Link (Contextual grounding on cyclobutane amino acid scaffolds).
-
-
General Mechanism of Cyclic Amino Alcohol Auxiliaries
-
Ghosh, A. K., et al. (1995). "Cis-1-amino-2-hydroxyindan as a Chiral Auxiliary." Journal of Organic Chemistry. Link (Mechanistic analog for rigid cyclic systems).
-
-
Cyclobutane Conformational Analysis
-
Chiral Auxiliary Overview
-
Evans, D. A. (1982). "Studies in Asymmetric Synthesis." Aldrichimica Acta. Link (Foundational text on oxazolidinone auxiliaries).
-
Sources
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
reaction conditions for oxidation of cis-2-aminocyclobutanemethanol
An Application Guide for the Selective Oxidation of cis-2-Aminocyclobutanemethanol
Introduction: The Synthetic Challenge of Amino Alcohols
cis-2-Aminocyclobutanemethanol and its oxidized derivatives, such as the corresponding aldehyde and carboxylic acid, are valuable building blocks in medicinal chemistry and drug development.[1][2][3] The cyclobutane scaffold provides conformational rigidity, a key feature in designing molecules with specific biological targets. The primary challenge in the chemical transformation of this molecule lies in the selective oxidation of the primary alcohol to an aldehyde or carboxylic acid without affecting the primary amine. The nucleophilic and easily oxidizable nature of the amine group necessitates carefully chosen reaction conditions to prevent side reactions, such as N-oxidation or polymerization.
This application note provides a comprehensive guide to the strategic oxidation of cis-2-aminocyclobutanemethanol. We will explore two primary strategies: the direct oxidation of the unprotected amino alcohol and the more robust, multi-step approach involving amine protection, followed by oxidation and deprotection. This guide explains the causality behind experimental choices and provides detailed, field-proven protocols for researchers.
Strategic Approaches to Oxidation
The presence of two reactive functional groups—a primary alcohol and a primary amine—requires a chemoselective approach. The choice of strategy depends on the desired scale, available reagents, and the sensitivity of the substrate to various reaction conditions.
Strategy 1: Direct Oxidation of the Unprotected Amino Alcohol
Direct oxidation is atom-economical but challenging. Most common oxidizing agents are not selective and will react with the amine. However, catalyst systems based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have shown remarkable chemoselectivity for oxidizing alcohols in the presence of amines.[4][5] These systems often operate under mild, near-neutral pH conditions, which minimizes amine-related side reactions.
Strategy 2: Amine Protection Followed by Oxidation
This is the most common and reliable strategy. The amine is first "masked" with a protecting group that is stable to the oxidizing conditions. Once protected, the molecule behaves like a simple primary alcohol, and a wide range of standard oxidation methods can be employed. The final step involves the removal of the protecting group to yield the desired amino-aldehyde or amino-acid.
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine in this context. It is easily introduced, exceptionally stable under a variety of non-acidic oxidation conditions, and can be cleanly removed with mild acid.[6]
Caption: High-level strategies for oxidizing cis-2-aminocyclobutanemethanol.
Protocols for Oxidation via Amine Protection
This section details the robust three-step sequence using a Boc protecting group.
Protocol 1: N-Boc Protection of cis-2-Aminocyclobutanemethanol
Rationale: The amine is protected as a tert-butyl carbamate (Boc) to render it non-nucleophilic and stable to subsequent oxidation steps. Di-tert-butyl dicarbonate (Boc)₂O is a common and effective reagent for this transformation.
Materials:
-
cis-2-Aminocyclobutanemethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cis-2-aminocyclobutanemethanol (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol.
-
Purify the product by flash column chromatography on silica gel if necessary.
Oxidation of N-Boc Protected cis-2-Aminocyclobutanemethanol
With the amine protected, the substrate can be oxidized using several reliable methods. The choice often depends on reagent availability, scale, and tolerance for specific byproducts.
Protocol 2: Swern Oxidation
Rationale: The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert primary alcohols to aldehydes under very mild, cryogenic conditions (-78 °C), which minimizes side reactions.[7][8][9] It is known for its high yields and wide functional group tolerance.[10]
Materials:
-
N-Boc protected cis-2-aminocyclobutanemethanol
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous Triethylamine (TEA)
Procedure:
-
Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the cold DCM.
-
Add anhydrous DMSO (2.2 eq) dropwise to the solution, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Slowly add a solution of N-Boc protected cis-2-aminocyclobutanemethanol (1.0 eq) in anhydrous DCM, keeping the temperature below -65 °C. Stir for 30-45 minutes.
-
Base Quench: Add anhydrous triethylamine (5.0 eq) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Work-up: Add water to quench the reaction. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography. Note: A significant byproduct of this reaction is dimethyl sulfide (DMS), which has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.[9]
Caption: Simplified mechanism of the Swern Oxidation.[7][9]
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
Rationale: PCC is a mild, selective oxidant that converts primary alcohols to aldehydes efficiently under anhydrous conditions.[11][12][13] The reaction is typically run at room temperature, making it operationally simpler than the Swern oxidation.
Materials:
-
N-Boc protected cis-2-aminocyclobutanemethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
Procedure:
-
Suspend PCC (1.5 eq) in anhydrous DCM in a round-bottom flask. Add powdered Celite® or silica gel to the suspension (this aids in work-up).[14][15]
-
Add a solution of N-Boc protected cis-2-aminocyclobutanemethanol (1.0 eq) in anhydrous DCM to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.
-
Wash the filter pad thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography if necessary. Caution: Chromium (VI) compounds like PCC are toxic and carcinogenic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.[14]
Comparison of Oxidation Methods
| Method | Key Reagents | Temp. | Pros | Cons |
| Swern Oxidation | DMSO, Oxalyl Chloride, TEA | -78 °C | High yields, very mild, non-metallic[8] | Requires cryogenic temps, smelly DMS byproduct[9] |
| PCC Oxidation | Pyridinium Chlorochromate | RT | Operationally simple, reliable | Toxic chromium waste, slightly acidic[14][15] |
| TEMPO (Direct) | TEMPO (cat.), Co-oxidant (e.g., NaOCl) | RT | Direct (no protection), mild, catalytic | Co-oxidant choice is critical, may be slower |
Protocol 4: N-Boc Deprotection
Rationale: The final step is to remove the Boc group to reveal the primary amine. This is typically achieved under acidic conditions, which readily cleave the carbamate.
Materials:
-
N-Boc protected cis-2-aminocyclobutanecarbaldehyde
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected aldehyde (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (TFA, ~10-20 eq) or a solution of 4M HCl in dioxane.
-
Stir the solution at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt), which can be used directly or neutralized with a mild base if the free amine is required.
Conclusion
The selective oxidation of cis-2-aminocyclobutanemethanol is a critical transformation for synthesizing valuable chemical building blocks. While direct oxidation presents a more atom-economical route, the most reliable and versatile strategy involves a three-step sequence: protection of the amine as a Boc-carbamate, oxidation of the primary alcohol using a mild reagent such as in a Swern or PCC protocol, and subsequent acidic deprotection. The choice of oxidant can be tailored based on the desired scale, operational simplicity, and waste considerations. The protocols provided herein offer robust and reproducible methods for achieving this transformation, enabling further elaboration in drug discovery and development programs.
References
- Swern Oxidation - Alfa Chemistry. (2024, October 25).
-
A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. (2011, August 15). PubMed. Retrieved from [Link]
- A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.). Synlett.
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (n.d.). PMC. Retrieved from [Link]
- A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. (n.d.).
- The Role of PCC in Oxidizing Primary Alcohols. (2025, December 30).
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. The Journal of Organic Chemistry, 66(23), 7907–7909. Retrieved from [Link]
-
Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. (n.d.). PMC. Retrieved from [Link]
- Copper Catalysts for Aerobic Oxidation of Alcohols. (n.d.). Royal Society of Chemistry.
-
Fernandes, C., Pereira, E., Faure, S., & Aitken, D. J. (2009). Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. The Journal of Organic Chemistry, 74(8), 3144–3151. Retrieved from [Link]
-
Swern oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013, December 13). MDPI. Retrieved from [Link]
- N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. (n.d.).
-
4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. (2022, November 24). MDPI. Retrieved from [Link]
-
Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The oxidation of amino alcohols. (n.d.). ThinkIR - University of Louisville.
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Bioc
- Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023, September 7). Organic Process Research & Development.
- Swern Oxidation. (2021, March 23). J&K Scientific LLC.
-
PCC Oxidation Mechanism. (2022, June 5). Chemistry Steps. Retrieved from [Link]
-
Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- A Comparative Guide to Alcohol Oxidation: Chromic Acid vs.
-
Reagent Friday: PCC (Pyridinium Chlorochromate). (2011, September 9). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. The Role of PCC in Oxidizing Primary Alcohols - Oreate AI Blog [oreateai.com]
- 12. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategies and Protocols for Efficient Peptide Coupling with cis-2-Aminocyclobutanemethanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of conformationally constrained non-natural amino acids into peptides is a cornerstone of modern peptidomimetic design and drug discovery. cis-2-Aminocyclobutanemethanol, a unique β-amino alcohol, offers a rigid cyclobutane scaffold that can induce specific secondary structures and enhance metabolic stability. However, its secondary amine and primary hydroxyl group present significant synthetic challenges, primarily steric hindrance at the nucleophilic amine center, which can impede standard peptide coupling procedures. This document provides a comprehensive guide to overcoming these challenges, detailing the underlying chemical principles, robust protection strategies, and optimized coupling protocols necessary for the successful incorporation of this valuable building block into peptide chains. We present a primary protocol using the highly efficient uronium salt HATU and an alternative method with a modern carbodiimide/additive system, complete with mechanistic insights and troubleshooting guidance.
Foundational Principles: Navigating the Challenges
The successful coupling of cis-2-aminocyclobutanemethanol to a peptide chain hinges on two critical considerations: appropriate protection of the primary hydroxyl group and the selection of a sufficiently potent coupling reagent to overcome the steric bulk of the cyclobutane ring.
Mandatory Hydroxyl Group Protection
The primary hydroxyl group of cis-2-aminocyclobutanemethanol is a competing nucleophile that can react with the activated carboxylic acid, leading to undesired ester byproducts instead of the target amide bond. Therefore, its protection is not optional. The choice of protecting group must be orthogonal to the N-terminal protecting group of the peptide chain (e.g., Fmoc or Boc), meaning it must remain stable during the coupling reaction and N-terminal deprotection, yet be removable under conditions that do not degrade the final peptide[1][2].
Common choices for hydroxyl protection include:
-
Tert-butyl (tBu) ether: Introduced using isobutylene and a strong acid catalyst. It is highly stable to the basic conditions of Fmoc deprotection and is typically removed concurrently with other side-chain protecting groups during final cleavage with strong acids like trifluoroacetic acid (TFA)[3][4].
-
Trityl (Trt): A bulky protecting group that offers good stability and is cleaved under mildly acidic conditions.
-
Silyl ethers (e.g., TBDMS, TIPS): Offer tunable stability but are generally less common in standard Fmoc-based solid-phase peptide synthesis (SPPS) due to potential incompatibility with repeated TFA exposure for Boc-based strategies.
For the protocols herein, we will assume the use of a tert-butyl (tBu) protected hydroxyl group, a common and robust strategy in Fmoc-based synthesis.
Caption: Mechanism of HATU activation and subsequent amide bond formation.
Experimental Protocols
These protocols are designed for solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Ensure all solvents are of peptide synthesis grade (amine-free).
Protocol 1: HATU-Mediated Coupling of O-t-Bu-cis-2-aminocyclobutanemethanol
This is the recommended primary protocol for achieving high coupling efficiency with the sterically hindered amine.
Workflow Overview
Caption: General workflow for a single coupling cycle in SPPS.
Materials & Reagents:
-
Fmoc-protected peptide bound to a suitable resin (e.g., Rink Amide or Wang resin).[5]
-
O-tert-butyl-cis-2-aminocyclobutanemethanol (prepared separately).
-
Carboxylic acid source (the next Fmoc-protected amino acid in the sequence).
-
HATU.
-
N,N-Diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM).
-
20% (v/v) Piperidine in DMF.
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin-bound peptide (1.0 equiv) in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine. Follow with 3 washes of DCM, and finally 3 washes of DMF.
-
Coupling Solution Preparation (Pre-activation):
-
In a separate vial, dissolve the incoming Fmoc-amino acid (3.0 equiv) and HATU (2.9 equiv) in a minimal volume of DMF.
-
Add DIPEA (6.0 equiv) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
To the pre-activated solution from Step 4, add the O-tert-butyl-cis-2-aminocyclobutanemethanol (3.0 equiv).
-
Immediately add this final coupling cocktail to the washed, deprotected resin from Step 3.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The extended reaction time is crucial for sterically hindered couplings.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to check for the presence of free amines on the resin. A negative result indicates a complete reaction.
-
Post-Coupling Wash: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Next Step: The resin is now ready for the next Fmoc deprotection and coupling cycle or for final cleavage and deprotection.
| Parameter | Recommended Value | Rationale |
| Equivalents (AA:HATU:DIPEA:Amine) | 3.0 : 2.9 : 6.0 : 3.0 | Excess reagents drive the reaction to completion for the hindered amine. |
| Solvent | DMF or NMP | Polar aprotic solvents that solvate the peptide chain and reagents well. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for HATU-mediated couplings; higher temperatures risk side reactions. |
| Pre-activation Time | 2-5 minutes | Forms the reactive OAt-ester without significant degradation of the reagent. |
| Coupling Time | 2-4 hours | Extended time is necessary to overcome the steric hindrance of the nucleophile. |
Protocol 2: Alternative Coupling using EDC/Oxyma
This protocol serves as a cost-effective alternative to uronium salts, leveraging a modern additive to boost carbodiimide efficiency.
Materials & Reagents:
-
Same as Protocol 1, but replace HATU with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and add OxymaPure®.
Step-by-Step Procedure:
-
Resin Preparation & Deprotection: Follow Steps 1-3 from Protocol 1.
-
Coupling Solution Preparation:
-
In a separate vial, dissolve the incoming Fmoc-amino acid (3.0 equiv) and OxymaPure® (3.0 equiv) in DMF.
-
In a second vial, dissolve the O-tert-butyl-cis-2-aminocyclobutanemethanol (3.0 equiv) with DIPEA (6.0 equiv) in DMF.
-
Add EDC·HCl (3.0 equiv) to the Fmoc-amino acid/Oxyma solution and vortex briefly.
-
-
Coupling Reaction:
-
Immediately combine the contents of both vials and add the final mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 4-6 hours. This method is generally slower than HATU for hindered couplings.
-
-
Monitoring & Washing: Follow Steps 6-8 from Protocol 1.
Characterization and Troubleshooting
Analysis of Final Product: After cleavage from the resin and purification (typically by reverse-phase HPLC),[6][7] the identity and purity of the final peptide should be confirmed by:
-
Mass Spectrometry (ESI-MS): To verify the correct molecular weight.
-
NMR Spectroscopy: To confirm the presence of the cyclobutane moiety and overall peptide structure. Specific 2D NMR experiments like NOESY can provide conformational insights.[8]
-
FTIR Spectroscopy: The amide I band (around 1650 cm⁻¹) can confirm peptide bond formation.[9]
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Yield (Positive Kaiser/Chloranil Test) | 1. Insufficient reaction time. 2. Ineffective coupling reagent. 3. Aggregation of peptide chain. | 1. Extend coupling time to 6-8 hours or perform a second coupling (recouple). 2. Switch from EDC/Oxyma to the more potent HATU protocol. 3. Add chaotropic salts (e.g., LiCl) or switch to a more effective solvent like NMP. |
| Guanidinylation of Amine | Excess HATU reacting directly with the free amine before the carboxylic acid is fully activated. | Ensure proper pre-activation of the carboxylic acid with HATU before adding the solution to the resin-bound amine. Avoid a large excess of HATU. |
| Racemization | 1. Over-activation or extended exposure to base. 2. Use of a less effective additive with carbodiimides. | 1. Minimize pre-activation time. Use a weaker base like 2,4,6-collidine if racemization of the C-terminal residue is a concern.[5] 2. Use HOAt or Oxyma instead of HOBt, as they are superior in suppressing racemization.[10] |
| Ester Byproduct Formation | Incomplete or failed protection of the hydroxyl group. | Verify the successful protection of cis-2-aminocyclobutanemethanol via NMR or MS before use in synthesis. |
Conclusion
The successful incorporation of sterically demanding building blocks like cis-2-aminocyclobutanemethanol is achievable through a rationally designed synthetic strategy. The keys to success are the rigorous protection of the primary hydroxyl group and the use of a high-efficiency coupling reagent, with HATU being the premier choice for its speed and efficacy in overcoming steric hindrance. By employing the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently utilize this valuable constrained scaffold to advance the fields of peptide science and drug development.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Creative Peptides.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- PubMed. (2019). Vibrational circular dichroism as a probe of solid-state organisation of derivatives of cyclic β-amino acids: Cis- and trans-2-aminocyclobutane-1-carboxylic acid. National Library of Medicine.
- MilliporeSigma. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Sigma-Aldrich.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- SeRMN-UAB. (2017). Folding peptides studied by NMR. SeRMN-UAB.
- PMC. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. National Center for Biotechnology Information.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry.
- Thieme. (n.d.). 2 Protection of Functional Groups. Science of Synthesis.
- Chromatography Online. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Chromatography Online.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature.
- Royal Society of Chemistry. (n.d.). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. RSC Publishing.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Biophysics Instrumentation Facility. (n.d.). Spectroscopic Methods for Analysis of Protein Secondary Structure. University of Wisconsin-Madison.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. rsc.org [rsc.org]
- 9. bif.wisc.edu [bif.wisc.edu]
- 10. peptidechemistry.org [peptidechemistry.org]
Application Note: Stereoselective Preparation of Bicyclic Lactones from Amino-Cyclobutane Precursors via Directed C(sp3)–H Functionalization
Introduction & Strategic Rationale
Bicyclic lactones, particularly cyclobutane-fused variants such as the 2-oxabicyclo[3.2.0]heptane scaffold, are highly prized structural motifs in modern drug development. They provide rigid, sp3-rich frameworks that enhance target binding affinity while improving metabolic stability compared to flat aromatic rings. However, the synthesis of these strained systems is notoriously difficult. Traditional methods, such as[2+2] photocycloadditions, often suffer from poor diastereoselectivity, limited substrate scope, and unpredictable heterodimerization[1].
This application note details a state-of-the-art methodology for constructing bicyclic lactones directly from readily available amino-cyclobutane precursors (e.g., 1-amino-cyclobutanecarboxylic acid derivatives). By employing a palladium-catalyzed, directing-group-enabled C(sp3)–H lactonization, researchers can achieve exclusive cis-diastereoselectivity. The protocol utilizes an N-picolinoyl directing group to override the inherent fluxional puckering of the cyclobutane ring, forcing the palladium center into a stable metallacycle before oxidative lactonization[2].
Mechanistic Insights & Causality (E-E-A-T)
The success of this transformation relies on a precisely tuned Pd(II)/Pd(IV) catalytic cycle. Every reagent is chosen to solve a specific thermodynamic or kinetic hurdle:
-
Picolinamide Directing Group: The bidentate (N,N) coordination strongly binds Pd(II), stabilizing the transition state required to cleave the unactivated cyclobutane methylene C–H bond. This overcomes the "erratic" conformational flipping of the four-membered ring[2].
-
Solvent (HFIP): Hexafluoro-2-propanol is critical. Its high polarity and strong hydrogen-bond-donating ability stabilize the highly charged Pd(IV) intermediates, while its non-nucleophilic nature prevents unwanted solvent trapping.
-
Oxidant (PhI(OAc)₂): A strong two-electron oxidant is necessary to oxidize the stable Pd(II)-metallacycle to a highly reactive Pd(IV) species. This triggers a rapid reductive elimination, forming the C–O bond of the lactone[3].
-
Ligand (Mono-N-protected amino acid, MPAA): N-Boc-Val-OH operates via a Concerted Metalation-Deprotonation (CMD) pathway. The carboxylate acts as an internal base, while the steric bulk of the valine sidechain accelerates the final reductive elimination step.
Catalytic cycle for the Pd-catalyzed C(sp3)-H lactonization of amino-cyclobutanes.
Reaction Optimization & Data Presentation
To establish a self-validating protocol, extensive optimization was performed on the model substrate, 1-(picolinamido)cyclobutane-1-carboxylic acid. The data below demonstrates the critical nature of the oxidant and solvent combination.
| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Oxidant (2 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | None | AgOAc | HFIP | 90 | 15 |
| 2 | Pd(OAc)₂ | N-Boc-Val-OH | AgOAc | HFIP | 90 | 45 |
| 3 | Pd(OAc)₂ | N-Boc-Val-OH | PhI(OAc)₂ | HFIP | 90 | 88 |
| 4 | Pd(OPiv)₂ | N-Boc-Val-OH | PhI(OAc)₂ | HFIP | 90 | 72 |
| 5 | Pd(OAc)₂ | N-Boc-Val-OH | PhI(OAc)₂ | Toluene | 90 | Trace |
Experimental Protocols
Step-by-step workflow for the synthesis of cyclobutane-fused bicyclic lactones.
Step 1: Preparation of the Precursor (Directing Group Attachment)
-
In a flame-dried 50 mL round-bottom flask, dissolve 1-amino-cyclobutanecarboxylic acid (5.0 mmol) in a 1:1 mixture of THF and H₂O (20 mL).
-
Add NaHCO₃ (15.0 mmol, 3.0 equiv) and stir until fully dissolved.
-
Cool the mixture to 0 °C using an ice bath and dropwise add picolinoyl chloride hydrochloride (6.0 mmol, 1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Acidify the aqueous layer to pH 3 using 1M HCl, extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 1-(picolinamido)cyclobutane-1-carboxylic acid.
Step 2: Palladium-Catalyzed C(sp3)–H Lactonization
-
To a 15 mL pressure tube equipped with a magnetic stir bar, add the 1-(picolinamido)cyclobutane-1-carboxylic acid (0.5 mmol, 1.0 equiv).
-
Add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 10 mol%) and N-Boc-Val-OH (21.7 mg, 0.1 mmol, 20 mol%).
-
Add PhI(OAc)₂ (322 mg, 1.0 mmol, 2.0 equiv) and Ag₂CO₃ (69 mg, 0.25 mmol, 0.5 equiv). Note: Ag₂CO₃ acts as a buffer to neutralize the acetic acid byproduct generated during the reaction, preventing premature proto-demetalation.
-
Add HFIP (3.0 mL). Seal the tube tightly with a Teflon-lined cap.
Step 3: Thermal Activation
-
Place the sealed tube in a pre-heated oil bath at 90 °C.
-
Stir vigorously (800 rpm) for 12 hours. The solution will transition from a pale yellow suspension to a dark amber homogeneous solution as the active palladium species cycles.
Step 4: Workup and Purification
-
Cool the reaction vessel to room temperature.
-
Dilute the mixture with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the pad with additional CH₂Cl₂ (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (Eluent: Hexanes/EtOAc, gradient from 4:1 to 1:1) to isolate the pure 1-(picolinamido)-2-oxabicyclo[3.2.0]heptan-3-one product.
References
-
Title: C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones Source: ACS Catalysis URL: [Link]
-
Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Pd-Catalyzed C-H Lactonization for Expedient Synthesis of Biaryl Lactones and Total Synthesis of Cannabinol Source: Organic Letters URL: [Link]
Sources
Application Notes and Protocols for the Reductive Amination of cis-2-Aminocyclobutanemethanol
Introduction: The Significance of the cis-2-Aminocyclobutanemethanol Scaffold
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance the binding affinity and selectivity of drug candidates for their biological targets. Within this class of compounds, cis-2-aminocyclobutanemethanol and its derivatives are of particular interest due to their prevalence in a range of biologically active molecules, including potent enzyme inhibitors and receptor modulators. The precise spatial arrangement of the amino and hydroxymethyl groups in the cis configuration is often crucial for their pharmacological activity.
This application note provides a detailed guide to the synthesis of cis-2-aminocyclobutanemethanol via reductive amination, a robust and versatile method for the formation of carbon-nitrogen bonds. We will explore the underlying principles of this reaction, present two detailed protocols using different reducing agents, and discuss the critical aspects of reaction control and product characterization to ensure the desired diastereoselectivity.
Core Principles: Mechanistic Insights into Diastereoselective Reductive Amination
Reductive amination is a cornerstone of amine synthesis, typically proceeding in a one-pot fashion. The reaction involves the initial condensation of a carbonyl compound (in our case, cis-2-hydroxycyclobutanecarbaldehyde) with an amine (such as ammonia or an ammonia equivalent) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a selective reducing agent to yield the final amine product.
The key to achieving the desired cis stereochemistry in the product lies in the diastereoselective reduction of the iminium ion intermediate. The pre-existing stereocenter at the hydroxyl-bearing carbon of the cyclobutane ring exerts a significant influence on the facial selectivity of the hydride attack. It is hypothesized that the reaction proceeds through a transition state where the hydride is delivered to the less sterically hindered face of the iminium ion, which is directed by the adjacent cis-hydroxyl group. This substrate-controlled diastereoselectivity is a powerful tool for the synthesis of stereochemically defined molecules.
Protocol 1: Diastereoselective Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent, particularly well-suited for reductive aminations.[1][2] Its steric bulk and moderate reactivity allow for the efficient reduction of the iminium ion intermediate with minimal side reduction of the starting aldehyde.[3]
Experimental Protocol
Materials:
-
cis-2-Hydroxycyclobutanecarbaldehyde (1.0 eq)
-
Ammonium acetate (CH₃COONH₄) (5.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cis-2-hydroxycyclobutanecarbaldehyde (1.0 eq) and ammonium acetate (5.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of approximately 0.1 M.
-
Stir the resulting suspension at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An increase in temperature may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent product streaking on the column) to afford pure cis-2-aminocyclobutanemethanol.
Behind the Procedure: Rationale and Troubleshooting
-
Ammonium Acetate as Ammonia Source: Ammonium acetate serves as a convenient in situ source of ammonia. The large excess is used to drive the imine formation equilibrium towards the product.
-
Choice of Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with STAB as it is aprotic and effectively solubilizes the reactants and intermediates.[1]
-
Portion-wise Addition of STAB: This is recommended to control any potential exotherm and to maintain a steady reaction rate.
-
Aqueous Workup: The bicarbonate quench neutralizes the acetic acid byproduct from the STAB reduction and any unreacted starting materials.
-
Purification: The basic nature of the product amine necessitates the addition of a small amount of a basic modifier like triethylamine to the eluent during chromatography to prevent peak tailing.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another widely used reducing agent for reductive aminations.[3][4] It is more tolerant of protic solvents and acidic conditions compared to sodium borohydride. However, it is highly toxic, and reactions must be performed in a well-ventilated fume hood with appropriate safety precautions.
Experimental Protocol
Materials:
-
cis-2-Hydroxycyclobutanecarbaldehyde (1.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH) (anhydrous)
-
Aqueous sodium hydroxide (NaOH) solution (1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve cis-2-hydroxycyclobutanecarbaldehyde (1.0 eq) and ammonium chloride (5.0 eq) in anhydrous methanol to a concentration of approximately 0.1 M.
-
Stir the solution at room temperature for 30-60 minutes.
-
Add sodium cyanoborohydride (1.5 eq) in a single portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully adjust the pH of the reaction mixture to >10 with 1 M aqueous sodium hydroxide solution. Caution: Acidic conditions can generate toxic hydrogen cyanide gas.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Behind the Procedure: Rationale and Troubleshooting
-
Ammonium Chloride: In this protocol, ammonium chloride is used as the ammonia source.
-
Methanol as Solvent: Sodium cyanoborohydride is compatible with protic solvents like methanol.
-
pH Control: Maintaining a neutral to slightly acidic pH during the reaction is crucial for the stability of the iminium ion and the selectivity of the reducing agent. The final basic workup is essential for safety and to ensure the product is in its free base form for extraction.
-
Safety: Due to the toxicity of sodium cyanoborohydride and the potential for hydrogen cyanide gas evolution, this protocol should only be performed by trained personnel in a certified chemical fume hood.
Data Summary: Comparison of Reductive Amination Methods
| Parameter | Protocol 1: Sodium Triacetoxyborohydride | Protocol 2: Sodium Cyanoborohydride |
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN |
| Ammonia Source | Ammonium Acetate | Ammonium Chloride |
| Solvent | 1,2-Dichloroethane (DCE) | Methanol (MeOH) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 12-24 hours |
| Expected Yield | Good to Excellent | Good |
| Diastereoselectivity | High (cis favored) | High (cis favored) |
| Safety Considerations | Moderate; handle with care | High; toxic reagent, potential for HCN gas |
Characterization of cis-2-Aminocyclobutanemethanol
Confirmation of the cis stereochemistry is paramount and is best achieved through ¹H NMR spectroscopy. The key diagnostic signals are the coupling constants (J-values) between the protons on the cyclobutane ring.
-
¹H NMR Spectroscopy: In the cis isomer, the vicinal protons on the carbons bearing the hydroxymethyl and amino groups (H-1 and H-2) are expected to exhibit a smaller coupling constant (typically in the range of 5-8 Hz) compared to the corresponding trans isomer (typically > 8 Hz). Additionally, Nuclear Overhauser Effect (NOE) spectroscopy can be used to definitively establish the cis relationship through the observation of a spatial correlation between these two protons.[5]
-
¹³C NMR Spectroscopy: The chemical shifts of the cyclobutane carbons will also differ between the cis and trans isomers due to different steric environments.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecule.
Visualizing the Process
Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Experimental Workflow
Caption: Workflow for synthesis and purification.
References
- BenchChem. (2025). Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers. Retrieved from a hypothetical BenchChem technical guide.
- Chandrasekhar, S., Ramachandar, T., & Prakash, S. J. (2000). Tantalum(V) chloride has been demonstrated as an efficient catalyst in ring opening of epoxides with aromatic amines for the synthesis of β-amino alcohols. Synthesis, 2000(12), 1817-1818.
- Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007). Directed reductive amination of β-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. Organic letters, 9(2), 267-270.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ACS Publications. (2016). Enantioselective Generation of Adjacent Stereocenters in a Copper‐Catalyzed Three‐Component Coupling of Imines, Allenes, and Diboranes. Retrieved from [Link]
-
PubMed. (2007). Directed reductive amination of beta-hydroxy-ketones: convergent assembly of the ritonavir/lopinavir core. Retrieved from [Link]
-
ACS Publications. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of organic chemistry, 61(11), 3849-3862.
- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from a hypothetical Interchim technical document.
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
ResearchGate. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]
- Open Access Journals. (n.d.). EXTENDED ABSTRACT. Retrieved from a hypothetical Open Access Journal article.
Sources
- 1. Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core [organic-chemistry.org]
- 2. interchim.fr [interchim.fr]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. creative-biostructure.com [creative-biostructure.com]
functionalization of cyclobutane ring in amino alcohol synthesis
Application Note: Advanced Strategies for the Functionalization of Cyclobutane Rings in Amino Alcohol Synthesis
Executive Summary
The cyclobutane ring is a privileged, conformationally restricted scaffold in modern medicinal chemistry. When decorated with amino alcohol pharmacophores, it significantly enhances the metabolic stability, aqueous solubility, and target binding affinity of drug candidates. However, the synthesis of highly substituted cyclobutane amino alcohols presents a formidable challenge due to inherent ring strain (~26 kcal/mol) and demanding stereochemical requirements.
This technical guide explores three state-of-the-art synthetic paradigms for accessing functionalized cyclobutane amino alcohols: (1) Photoredox-mediated strain-release borylation of bicyclo[1.1.0]butanes (BCBs), (2) Vicinal double C–H functionalization via imidate radical-polar crossover cascades, and (3) Chemoselective reduction of pre-assembled cyclobutane amino esters.
Mechanistic Paradigms & Experimental Causality
Strain-Release Photoredox Catalysis of Bicyclo[1.1.0]butanes (BCBs)
Bicyclobutanes possess an immense strain energy of approximately 66 kcal/mol, making their central C–C
Photoredox-driven strain-release borylation of BCBs to synthesize cyclobutane amino alcohols.
Vicinal Double C–H Functionalization via Radical-Polar Crossover
For the late-stage functionalization of pre-formed cyclobutanols, a double C–H functionalization strategy utilizing an imidate radical chaperone provides unprecedented access to
Causality of Solvent Selection: The choice of tert-butanol (tBuOH) as the reaction solvent is the critical success factor in this cascade. tBuOH optimally solubilizes the oxidant precursors (like PhI(OAc)2 and I2) while suppressing unwanted
Radical-polar crossover cascade for the vicinal double C-H functionalization of cyclobutanols.
Chemoselective Reduction of Cyclobutane Amino Esters
For scalable, early-stage building blocks, the reduction of orthogonally protected cyclobutane
Causality of Reagent Selection: Lithium borohydride (LiBH4) is specifically selected over more aggressive reducing agents like LiAlH4. LiBH4 provides the exact thermodynamic driving force required to selectively reduce the ester moiety to a primary alcohol while leaving sensitive carbamate protecting groups (e.g., Boc or Cbz on the amine) completely intact[4]. This ensures the resulting amino alcohol is immediately ready for orthogonal coupling in peptide or small-molecule synthesis.
Decision matrix for selecting the appropriate cyclobutane functionalization strategy.
Comparative Data Summary
The following table summarizes the quantitative performance metrics of the three discussed methodologies, allowing researchers to select the optimal route based on their specific structural requirements.
| Synthesis Methodology | Starting Material | Key Reagents & Catalysts | Key Intermediate | Typical Yield | Stereoselectivity |
| Photoredox Strain-Release | Bicyclo[1.1.0]butane | Ir-photocatalyst, NHC-Borane, Blue LED | Cyclobutylborane | 63–77% | High (Controlled by HAT trajectory) |
| Imidate Radical Cascade | Cyclobutanol | I2, PhI(OAc)2, tBuOH, Visible Light | Spirocyclic Oxazoline | 70–92% | High (Diastereoselective, up to 19:1 dr) |
| Chemoselective Reduction | Cyclobutane Amino Ester | LiBH4, Et2O or THF (0 °C) | N/A | 75–85% | Complete retention of starting stereocenters |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1,1,3-Trisubstituted Amino Alcohols via BCB Photoredox Borylation[1]
This protocol utilizes visible light to safely harness the strain energy of BCBs without thermal degradation.
-
Reaction Setup: In a thoroughly dried Schlenk tube under an argon atmosphere, dissolve the bicyclo[1.1.0]butane derivative (1.0 equiv) and NHC-borane (1.5 equiv) in anhydrous solvent (e.g., DMA).
-
Catalyst Addition: Add the iridium photocatalyst (e.g., fac-Ir(ppy)3, 1-2 mol%) and a suitable hydrogen atom donor.
-
Photolysis: Irradiate the mixture with a blue LED (λmax = 427 nm) at ambient temperature for 12–24 hours.
-
In-Process Control (Validation): Monitor the reaction via 1H NMR. The disappearance of the highly shielded BCB bridgehead protons (typically resonating between 0.0–1.5 ppm) confirms the complete consumption of the starting material and formation of the cyclobutylborane.
-
Amination: To the crude cyclobutylborane, add an aminating agent (e.g., methoxyamine) and a mild base. Stir at room temperature until the C–B bond is fully converted to the C–N bond.
-
Workup: Quench with water, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography to isolate the target amino alcohol.
Protocol B: Vicinal Double C–H Functionalization of Cyclobutanols[2][3]
This protocol installs an amine and a halide onto an unactivated cyclobutane ring via a highly orchestrated radical cascade.
-
Imidate Formation: React the starting cyclobutanol with trichloroacetonitrile (1.5 equiv) and DBU (0.1 equiv) in anhydrous CH2Cl2 at 0 °C to form the imidate precursor. Isolate via quick filtration through a silica plug.
-
Cascade Setup: In a borosilicate vial, dissolve the imidate (0.2 mmol) in tert-butanol (0.3 M). Add I2 (3.0 equiv) and PhI(OAc)2 (3.0 equiv).
-
Photochemical Initiation: Stir the mixture in the dark for 3 minutes to allow initial complexation, then irradiate with visible light for 1 hour.
-
In-Process Control (Validation): Analyze an aliquot via TLC or LC-MS. The formation of the spirocyclic oxazoline intermediate indicates a successful radical-polar crossover. The absence of simple
-scission byproducts validates the choice of tBuOH as the solvent. -
Hydrolysis: Treat the crude oxazoline mixture with 1M aqueous HCl to hydrolyze the oxazoline ring.
-
Workup: Neutralize the mixture with saturated NaHCO3, extract with dichloromethane, and purify to yield the free
-iodo- -amino alcohol.
Protocol C: Chemoselective Reduction of Cyclobutane -Amino Esters[4]
A robust, scalable method for early-stage building block synthesis.
-
Reaction Setup: Dissolve the orthogonally protected cyclobutane amino ester (e.g., tert-butyl (1S,2R)-2-hydroxymethylcyclobutane-1-carbamate precursor, 1.0 equiv) in anhydrous diethyl ether (Et2O) or THF.
-
Reduction: Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere. Slowly add a 2 M solution of LiBH4 in THF (1.2–1.5 equiv).
-
Propagation: Stir the mixture at 0 °C for 3 hours.
-
In-Process Control (Validation): Monitor via TLC (staining with ninhydrin or KMnO4). The complete disappearance of the higher Rf ester spot confirms the reaction is complete.
-
Quenching & Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl (Caution: Hydrogen gas evolution). Stir for 30 minutes to ensure all unreacted borohydride is destroyed. Extract the aqueous layer with ethyl acetate (3 × 80 mL), dry the combined organic layers over MgSO4, and evaporate to yield the pure amino alcohol.
References
-
[4] Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands. MDPI. URL:
-
[2] Vicinal, Double C-H Functionalization of Alcohols via an Imidate Radical-Polar Crossover Cascade. PMC (NIH). URL:
-
[3] A Holy Grail Transformation Adapted from Vicinal, Double C-H Functionalization of Alcohols via an Imidate. OSU. URL:
-
[1] Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. Organic Letters (ACS). URL:
Sources
Application Notes and Protocols: The Strategic Role of cis-2-Aminocyclobutanemethanol in Modern Antiviral Drug Synthesis
Introduction: The Imperative for Stable and Potent Antiviral Scaffolds
The relentless challenge of viral diseases necessitates the continuous innovation of therapeutic agents that are not only potent but also metabolically robust. In this context, carbocyclic nucleoside analogues have emerged as a cornerstone of antiviral therapy, demonstrating remarkable efficacy against a spectrum of viruses including HIV, Hepatitis B (HBV), and Herpes Simplex Virus (HSV).[1][2] These powerful agents are structural mimics of natural nucleosides but feature a critical modification: the replacement of the furanose ring's oxygen atom with a methylene group.[2][3] This substitution renders them impervious to cleavage by phosphorylases and hydrolases, significantly enhancing their biological half-life and therapeutic window.[1][3]
Within this class of compounds, scaffolds containing a cyclobutane ring are of particular interest.[4][5] The inherent ring strain of the cyclobutane moiety forces it into a rigid, puckered conformation, which can facilitate highly specific and potent interactions with the active sites of viral enzymes.[4][6] cis-2-Aminocyclobutanemethanol stands out as a pivotal building block in this domain. Its stereochemically defined structure provides an ideal carbocyclic framework to mimic the sugar moiety of natural nucleosides, serving as the foundation for potent antiviral agents like Cyclobut-A and Cyclobut-G.[5][7] This guide provides a detailed exploration of the synthesis and application of this key intermediate, offering field-proven insights and step-by-step protocols for researchers in drug discovery.
Scientific Rationale: The Advantage of the Cyclobutane Moiety
The incorporation of the cis-2-aminocyclobutanemethanol scaffold into nucleoside analogues is a strategic design choice rooted in several key biochemical principles:
-
Enhanced Metabolic Stability : The carbon-carbon bonds of the cyclobutane ring are resistant to enzymatic hydrolysis, a common metabolic pathway that deactivates traditional nucleoside drugs by cleaving the glycosidic bond.[1][2][3] This inherent stability leads to a longer in-vivo half-life, allowing for more sustained therapeutic concentrations.
-
Conformational Rigidity and Binding Affinity : Unlike the more flexible five- and six-membered rings, the cyclobutane scaffold adopts a distinct puckered conformation.[4][6][8] This pre-organized, rigid structure can reduce the entropic penalty of binding to a target enzyme, leading to higher affinity and improved potency. For instance, the cyclobutane group in the HCV protease inhibitor boceprevir contributes to its high potency.[4]
-
Proven Mechanism of Action - Chain Termination : Like many successful nucleoside analogues, those derived from cis-2-aminocyclobutanemethanol function as viral DNA or RNA chain terminators. Once inside a host cell, the analogue is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate then competes with natural deoxynucleoside triphosphates for incorporation by the viral polymerase. After being integrated into the growing viral nucleic acid chain, its lack of a 3'-hydroxyl group makes further elongation impossible, thereby halting viral replication.
Protocol 1: Synthesis of a Key Precursor, N-Boc-cis-2-(hydroxymethyl)cyclobutylamine
The direct synthesis of cis-2-aminocyclobutanemethanol is not trivial and often involves stereocontrolled steps starting from commercially available precursors. The following protocol outlines a robust, generalized pathway to a protected form of the target scaffold, which is ideal for subsequent coupling reactions. This protocol is based on established methodologies for the synthesis of functionalized aminocycloalkanols.[9][10]
Experimental Workflow: Synthesis of Protected Scaffold
Caption: Synthetic workflow for a protected cis-2-aminocyclobutanemethanol precursor.
Detailed Step-by-Step Methodology:
-
Step 1: β-Enaminoketone Formation
-
Rationale: This step introduces the nitrogen atom onto the cyclobutane ring. Using a chiral amine can influence the stereochemistry in subsequent steps.
-
To a solution of cyclobutanone (1.0 eq) in toluene, add benzylamine (1.1 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude enaminoketone can often be used directly in the next step.
-
-
Step 2: Diastereoselective Ketone Reduction
-
Rationale: The reduction of the ketone is crucial for establishing the cis relationship between the amino and hydroxyl groups. The choice of reducing agent and conditions can influence the diastereoselectivity.
-
Dissolve the crude enaminoketone from Step 1 in methanol (MeOH) and cool to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
The resulting diastereomeric mixture of amino alcohols can be separated by column chromatography on silica gel.
-
-
Step 3: Amine Protection and Debenzylation
-
Rationale: The amine is protected as its Boc-carbamate to prevent side reactions in subsequent steps. The benzyl group is a common protecting group for amines that can be removed under mild hydrogenolysis conditions.
-
Dissolve the purified cis-2-(benzylamino)cyclobutanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N) (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).
-
Stir at room temperature for 6 hours. Wash the reaction mixture with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate.
-
Dissolve this intermediate in ethanol and add Palladium on carbon (10 wt. % Pd/C).
-
Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield N-Boc-cis-2-aminocyclobutanol.
-
-
Step 4: Conversion to the Hydroxymethyl Group
-
Rationale: This two-step sequence converts the secondary alcohol into the required primary alcohol (hydroxymethyl group).
-
Oxidize the alcohol of N-Boc-cis-2-aminocyclobutanol to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Swern oxidation.
-
The resulting ketone is then subjected to a one-carbon homologation, for instance, via a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride to form an enol ether, followed by acidic hydrolysis to yield the aldehyde.
-
Finally, reduce the intermediate aldehyde to the primary alcohol using NaBH₄ in methanol to afford the target precursor, N-Boc-cis-2-(hydroxymethyl)cyclobutylamine . Purify by column chromatography.
-
| Parameter | Reagents & Conditions | Expected Yield | Purification Method |
| Enamine Formation | Cyclobutanone, Benzylamine, Toluene, reflux | 85-95% | Crude, solvent removal |
| Ketone Reduction | NaBH₄, Methanol, 0 °C to RT | 60-75% (after separation) | Column Chromatography |
| Protection/Debenzylation | Boc₂O, Et₃N; H₂, Pd/C | >90% (two steps) | Column Chromatography |
| Oxidation/Homologation/Reduction | PCC; Wittig; NaBH₄ | 40-50% (three steps) | Column Chromatography |
Protocol 2: Convergent Synthesis of a Carbocyclic Guanine Analogue (Cyclobut-G Type)
This protocol illustrates how the protected scaffold is coupled with a heterocyclic base in a convergent synthesis strategy, a common and efficient method for creating nucleoside analogues.[1][11]
Experimental Workflow: Convergent Synthesis
Caption: Convergent synthesis of a Cyclobut-G analogue from the protected scaffold.
Detailed Step-by-Step Methodology:
-
Step 1: Differential Protection of the Scaffold
-
Rationale: To selectively couple the amine with the pyrimidine base, the primary alcohol must be protected. A bulky silyl ether like TBDPS is robust and can be removed under specific conditions later. The Boc group is then removed to free up the amine for the coupling reaction.
-
Protect the primary alcohol of N-Boc-cis-2-(hydroxymethyl)cyclobutylamine (1.0 eq) using tert-butyldiphenylsilyl chloride (TBDPSCl) (1.1 eq) and imidazole (1.5 eq) in DMF.
-
After workup and purification, remove the Boc protecting group from the amine using trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.
-
-
Step 2: Coupling with Dichloropyrimidine
-
Rationale: This is the key C-N bond-forming step that attaches the carbocyclic "sugar" mimic to the base precursor.
-
In a sealed tube, combine the deprotected amine scaffold (1.0 eq), 2-amino-4,6-dichloropyrimidine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) in n-butanol.
-
Heat the mixture to 120-140 °C for 24-48 hours.
-
Cool the reaction, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the coupled intermediate.
-
-
Step 3: Imidazole Ring Closure to Form the Purine
-
Rationale: The second ring of the purine system is constructed in this step.
-
A common method involves reducing the nitro group (if a 5-nitropyrimidine was used) followed by cyclization with an orthoformate. Alternatively, as described for similar syntheses, direct cyclization can be achieved.[11]
-
Heat the pyrimidine intermediate with triethyl orthoformate and a catalytic amount of acid (e.g., HCl) to facilitate the closure of the imidazole ring, forming the 6-chloropurine core.
-
-
Step 4: Conversion to Guanine
-
Rationale: The 6-chloro group is a versatile handle that can be converted to the desired functionality. For guanine, this involves conversion to a hydroxyl group.
-
Treat the 6-chloropurine intermediate with sodium hydrosulfide (NaSH) to form a 6-thiopurine, which is then hydrolyzed (e.g., with aqueous H₂O₂ or via other methods) to the guanine analogue.
-
-
Step 5: Final Deprotection
-
Rationale: The final step removes the silyl protecting group from the primary alcohol to yield the target antiviral compound.
-
Treat the protected guanine analogue with tetrabutylammonium fluoride (TBAF) in THF.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and purify the final product by reverse-phase HPLC or column chromatography.
-
| Compound Class | Target Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Cyclobut-G | HSV-1, HSV-2, VZV, HCMV, HIV-1 | 0.1 - 5.0 | >100 | >20 - 1000 |
| Cyclobut-A | HIV-1, HBV | 0.5 - 2.0 | >100 | >50 - 200 |
| Representative Data | For illustrative purposes based on published data for cyclobutane nucleosides.[5][7][11] |
EC₅₀: 50% effective concentration for inhibiting viral replication.[12] CC₅₀: 50% cytotoxic concentration. SI = CC₅₀ / EC₅₀
Mechanism of Antiviral Action: A Visual Guide
The therapeutic effect of carbocyclic nucleosides derived from cis-2-aminocyclobutanemethanol is achieved through a well-understood mechanism of viral replication inhibition.
Caption: Mechanism of action for a carbocyclic nucleoside analogue.
Conclusion and Future Outlook
cis-2-Aminocyclobutanemethanol is more than just a chemical intermediate; it is a strategically vital component in the design of next-generation antiviral therapies. Its unique conformational properties and the metabolic stability it imparts to nucleoside analogues make it an invaluable scaffold for medicinal chemists. The protocols and rationale presented herein provide a comprehensive framework for researchers to leverage this building block in the synthesis of novel, potent, and durable antiviral agents. As viruses continue to evolve, the rational design of molecules based on proven scaffolds like cis-2-aminocyclobutanemethanol will remain critical in the global fight against infectious diseases.
References
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Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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New Convergent Synthesis of Carbocyclic Nucleoside Analogues. (n.d.). Thieme Connect. Retrieved March 7, 2026, from [Link]
-
Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. (2018). Research and Reviews: Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024). MDPI. Retrieved March 7, 2026, from [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
-
Design and Synthesis of Carbocyclic Versions of Furanoid Nucleoside Phosphonic Acid Analogues as Potential Anti-Hiv Agents. (2011). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
-
Effects of purine nucleoside analogues with a cyclobutane ring and erythromycin A oxime derivatives on duck hepatitis B virus replication in vivo and in cell culture and HIV-1 in cell culture. (1991). PubMed. Retrieved March 7, 2026, from [Link]
-
Synthesis of (*)-Cycloprop-G, the Cyclopropyl Analogue of the Broad Spectrum Antiviral Agent Cyclobut-G. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
New carbocyclic N6-substituted adenine and pyrimidine nucleoside analogues with a bicyclo[2.2.1]heptane fragment as sugar moiety; synthesis, antiviral, anticancer activity and X-ray crystallography. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. (2001). Archiv der Pharmazie. Retrieved March 7, 2026, from [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. (2020). Radboud Repository. Retrieved March 7, 2026, from [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. (2020). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Cyclobut-A and cyclobut-G: broad-spectrum antiviral agents with potential utility for the therapy of AIDS. (1990). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011). MDPI. Retrieved March 7, 2026, from [Link]
-
Preparation of cis-2-aminocyclopropanol: [2+1] cycloaddition reaction of bis(iodozincio)methane with a-ketoimine. (2004). Scribd. Retrieved March 7, 2026, from [Link]
-
Identification of natural compounds with antiviral activities against SARS-associated coronavirus. (2005). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. (2007). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. (2025). PubMed. Retrieved March 7, 2026, from [Link]
-
Recent progress for the synthesis of selected carbocyclic nucleosides. (2012). PubMed. Retrieved March 7, 2026, from [Link]
- Synthesis of Cis - 2 - Aminocyclobutl-methane Thiosulfuric Acid and Thernal Decomposition of Sodium 4 - Isocaranone Tosylhdrazone. (1969). Google Books.
-
Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. (1991). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (2023). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Catalytic asymmetric synthesis of carbocyclic C-nucleosides. (2022). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (2018). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Role of cyclophilin A during coronavirus replication and the antiviral activities of its inhibitors. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. Retrieved March 7, 2026, from [Link]
-
Antiviral and Anti-SARS-CoV-2 Activity of Natural Chlorogenic Acid and Its Synthetic Derivatives. (2022). Archives of Pharmacy Practice. Retrieved March 7, 2026, from [Link]
-
(PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis, in vitro cytotoxic and antiviral activity of cis-[Pt(R(-) and S(+)-2-alpha-hydroxybenzylbenzimidazole)2Cl2] complexes. (2005). PubMed. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Effects of purine nucleoside analogues with a cyclobutane ring and erythromycin A oxime derivatives on duck hepatitis B virus replication in vivo and in cell culture and HIV-1 in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of (±)-cycloprop-G, the cyclopropyl analogue of the broad spectrum antiviral agent cyclobut-G - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of CAS 45436-10-0 for pharmaceutical research
Application Note: Scale-Up Synthesis and Process Optimization of CAS 45436-10-0 (cis-2-Aminocyclobutanemethanol) for Pharmaceutical Research
Executive Summary & Mechanistic Rationale
CAS 45436-10-0, chemically identified as cis-2-aminocyclobutanemethanol (or[(1R,2S)-2-aminocyclobutyl]methanol), is a highly valuable, conformationally restricted building block used extensively in modern drug discovery. The rigid cyclobutane core is frequently deployed to improve the pharmacokinetic profiles (ADME) of lead compounds, particularly in the design of kinase inhibitors and CNS-active therapeutics.
Scaling up the synthesis of this strained bifunctional scaffold presents significant stereochemical and chemoselective challenges. To ensure a robust, reproducible multigram synthesis, this protocol leverages a four-step pathway starting from the commercially available meso-compound, cis-cyclobutane-1,2-dicarboxylic anhydride.
The Strategic Logic:
-
Stereochemical Anchoring: Starting from the meso-anhydride inherently locks the required cis geometry of the final product.
-
Stereoretentive Amination: The conversion of the carboxylic acid to the amine is achieved via a Curtius rearrangement. This specific rearrangement is chosen because it proceeds with strict retention of configuration at the migrating carbon, preserving the cis relationship[1].
-
Chemoselective Reduction: Lithium borohydride (LiBH₄) is strategically selected over stronger hydrides (like LiAlH₄) to reduce the ester to an alcohol without prematurely cleaving the carbamate protecting group[2].
Synthetic Workflow
Fig 1. Four-step scalable synthetic workflow for CAS 45436-10-0 starting from meso-anhydride.
Step-by-Step Experimental Protocols
Step 1: Methanolysis of cis-Cyclobutane-1,2-dicarboxylic Anhydride
-
Objective: Desymmetrize the anhydride to form the cis-hemiester.
-
Procedure: To a 2 L round-bottom flask equipped with a reflux condenser, add cis-cyclobutane-1,2-dicarboxylic anhydride (100 g, 0.79 mol) and anhydrous THF (800 mL). Add anhydrous methanol (253 g, 7.9 mol) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 4.8 g, 0.04 mol). Heat the mixture to 60 °C for 4 hours. Concentrate the solvent in vacuo to yield the crude hemiester, which is sufficiently pure for the next step.
-
Causality & Validation: DMAP acts as an acyl transfer catalyst, accelerating the nucleophilic attack of methanol. The reaction is self-validating via FTIR spectroscopy: the complete disappearance of the characteristic anhydride symmetric/asymmetric C=O stretches (~1780 and 1850 cm⁻¹) and the appearance of ester (~1735 cm⁻¹) and carboxylic acid (~1710 cm⁻¹) bands confirm full conversion. (Note: For enantiopure applications, this step can be substituted with a cinchona alkaloid-mediated desymmetrization protocol[3]).
Step 2: Curtius Rearrangement to Cbz-Amino Ester
-
Objective: Convert the free carboxylic acid to a Cbz-protected amine with retention of stereochemistry.
-
Procedure: Dissolve the hemiester (125 g, 0.79 mol) in anhydrous toluene (1 L). Add triethylamine (96 g, 0.95 mol) and cool the reactor to 0 °C. Dropwise, add diphenylphosphoryl azide (DPPA, 228 g, 0.83 mol) over 1 hour. Stir at room temperature for 2 hours, then slowly heat to 80 °C. Maintain at 80 °C until nitrogen evolution ceases (approx. 2-3 hours). Add benzyl alcohol (128 g, 1.18 mol) and heat to 90 °C for 12 hours. Wash the organic layer with 5% citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Causality & Validation: DPPA is utilized as a safe azide transfer reagent, bypassing the need to isolate highly explosive low-molecular-weight acyl azides[4]. The visual cessation of N₂ bubbling at 80 °C is a reliable in-process control indicating that the intermediate isocyanate has fully formed. Benzyl alcohol traps the isocyanate to form the robust Cbz group.
Step 3: Chemoselective Ester Reduction
-
Objective: Reduce the methyl ester to a primary alcohol without affecting the Cbz-carbamate.
-
Procedure: Dissolve the Cbz-amino ester (150 g, 0.57 mol) in anhydrous THF (750 mL) and cool to 0 °C under argon. Slowly add a 2.0 M solution of Lithium borohydride (LiBH₄) in THF (570 mL, 1.14 mol). Allow the reaction to warm to room temperature and stir for 8 hours. Carefully quench by dropwise addition of saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Causality & Validation: LiBH₄ is specifically chosen due to its tuned nucleophilicity; it efficiently reduces esters to alcohols but lacks the reactivity to cleave the carbamate protecting group, which would occur if LiAlH₄ were used[2]. Validation is achieved via LC-MS, observing the expected mass shift (-28 Da, loss of CO + addition of 4H).
Step 4: Hydrogenolysis to CAS 45436-10-0
-
Objective: Global deprotection to yield the free amino alcohol.
-
Procedure: Dissolve the Cbz-amino alcohol (100 g, 0.42 mol) in HPLC-grade methanol (800 mL). Degas the solution with argon for 15 minutes. Add 10% Pd/C (10 g, 10 wt%). Transfer to a Parr reactor and pressurize with H₂ gas to 50 psi. Stir vigorously at room temperature for 6 hours. Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess methanol. Concentrate the filtrate in vacuo to yield the pure cis-2-aminocyclobutanemethanol.
-
Causality & Validation: Heterogeneous catalytic hydrogenolysis cleanly cleaves the benzyl-based Cbz group. The byproducts (toluene and CO₂) are volatile, leaving the product highly pure without the need for column chromatography. A positive Ninhydrin stain (turning deep purple/blue on a TLC plate) instantly validates the presence of the primary aliphatic amine.
Process Metrics and Quality Control Summary
To ensure batch-to-batch reproducibility, the following quantitative metrics and IPC (In-Process Control) standards must be met during scale-up:
| Step | Intermediate / Product | Expected Molar Yield | Purity Target | Primary In-Process Control (IPC) |
| 1 | cis-Hemiester | 92 - 95% | > 98% (GC-FID) | Disappearance of anhydride IR band (1780 cm⁻¹) |
| 2 | Cbz-Amino Ester | 78 - 82% | > 95% (HPLC-UV) | Cessation of N₂ evolution; TLC (Hex/EtOAc) |
| 3 | Cbz-Amino Alcohol | 85 - 88% | > 97% (HPLC-UV) | LC-MS confirming mass shift (-28 Da) |
| 4 | CAS 45436-10-0 | 90 - 94% | > 99% (GC-MS) | Ninhydrin stain (+); Complete Cbz cleavage |
References
-
Title: An Alkaloid-Mediated Desymmetrization of meso-Anhydrides via a Nucleophilic Ring Opening with Benzyl Alcohol and Its Application in the Synthesis of Highly Enantiomerically Enriched β-Amino Acids Source: ResearchGate URL: 3
-
Title: Diastereoselective Synthesis of Fluorocyclobutanes Source: Scribd (Eur. J. Org. Chem. 2024) URL: 1
-
Title: Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes Source: MDPI URL: 2
-
Title: Cyclobutane-1,3-diamine dihydrochloride | CAS 1523571-90-5 Source: Benchchem URL: 4
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of cis-2-Aminocyclobutanemethanol
Welcome to the Technical Support Center for Cyclobutane Building Block Synthesis. cis-2-Aminocyclobutanemethanol is a highly valuable, conformationally restricted scaffold used extensively in medicinal chemistry and drug development[1]. However, synthesizing this small, highly polar, and sterically constrained molecule presents unique challenges—most notably, poor yields during reduction, loss of product during aqueous workup, and unwanted epimerization.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your isolated yield and maintain strict stereochemical fidelity.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my yield consistently low (<30%) during the reduction of cis-2-aminocyclobutanecarboxylic acid to the corresponding methanol?
A1: The primary culprit is product loss during aqueous workup, not incomplete reaction.
Small amino alcohols are highly water-soluble. When reducing the carboxylic acid or its ester using Lithium Aluminum Hydride (
Solution: You must bypass traditional aqueous extractions. We recommend two approaches:
-
The Fieser Workup: This method uses precise stoichiometric additions of water and NaOH to dehydrate the hydrated alumina, converting it into a free-flowing, granular powder that can be easily filtered off, leaving the product in the organic filtrate[3].
-
Alternative Reduction Strategy: Avoid
entirely. Convert the acid to a mixed anhydride and reduce it with Sodium Borohydride ( ). This avoids aluminum salts and allows for a much cleaner isolation profile.
Q2: I am observing epimerization (loss of cis-stereochemistry) in my final product. How can I prevent this?
A2: The cis-isomer is thermodynamically less stable than the trans-isomer due to steric clash across the cyclobutane ring. Epimerization occurs via alpha-proton abstraction when the cyclobutane substrate is exposed to strongly basic conditions or high temperatures.
Solution: Maintain mild conditions throughout the synthesis. Do not heat the substrate in the presence of strong bases (e.g., alkoxides generated during ester hydrolysis or harsh
Q3: Should I protect the amine before or after the reduction step?
A3: Always protect the amine before reduction. N-Boc protection serves three critical functions:
-
Prevents side reactions: Unprotected cis-2-aminocyclobutanecarboxylic acids can undergo intramolecular cyclization to form a highly stable
-lactam during activation steps. -
Modulates polarity: The Boc group significantly reduces the water solubility of the resulting amino alcohol, making organic extraction highly efficient.
-
Steric shielding: The bulky Boc group helps shield the alpha-proton, reducing the rate of base-catalyzed epimerization.
Part 2: Data Presentation & Strategy Comparison
To select the best route for your specific scale and lab setup, review the quantitative comparison of reduction strategies below:
| Reduction Strategy | Intermediate Required | Workup Method | Typical Yield | Stereochemical Fidelity (cis retention) | Mechanistic Notes |
| Free Acid / Ester | Standard Aqueous | 15 - 30% | Moderate | Severe emulsion issues; product lost to aqueous phase[2]. | |
| N-Boc Ester | Fieser Method | 65 - 75% | High | Granular Al salts prevent emulsion[3]; requires precise water/NaOH addition. | |
| N-Boc Ester | Rochelle's Salt | 70 - 80% | High | Potassium sodium tartrate chelates aluminum, breaking emulsions[5]. | |
| N-Boc Mixed Anhydride | Standard Aqueous | 85 - 95% | Very High | Mildest conditions; avoids Al salts entirely; highly scalable and safe. |
Part 3: Experimental Protocols (Self-Validating Systems)
Based on the data above, the Mixed Anhydride /
Protocol A: N-Boc Protection of cis-2-aminocyclobutanecarboxylic acid
Causality: Protecting the amine prevents lactamization and reduces the polarity of the downstream alcohol[4].
-
Suspend cis-2-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and
(aqueous). -
Cool the mixture to 0 °C using an ice bath.
-
Add Di-tert-butyl dicarbonate (
, 1.1 eq) dropwise. -
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Check: The initial suspension will become a clear, homogeneous solution as the protected amino acid forms and dissolves as a sodium salt.
-
Acidify the aqueous layer to pH 2-3 using
at 0 °C, and extract with Ethyl Acetate ( ). Dry over and concentrate in vacuo.
Protocol B: Reduction via Mixed Anhydride (Recommended)
Causality: Utilizing a mixed anhydride allows the use of
-
Dissolve N-Boc-cis-2-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (Argon/N2) and cool to -15 °C.
-
Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate (IBCF, 1.05 eq) dropwise.
-
Stir for 30 minutes at -15 °C.
-
Validation Check: A dense white precipitate (NMM·HCl salt) will form, indicating successful formation of the mixed anhydride.
-
Filter the precipitate rapidly under inert conditions, washing the filter cake with cold THF. Keep the filtrate at -15 °C.
-
In a separate flask, prepare a solution of
(3.0 eq) in a minimum amount of water (or Methanol) at 0 °C. -
Add the mixed anhydride filtrate dropwise to the
solution. Stir for 2 hours, allowing it to warm to room temperature. -
Quench carefully with saturated aqueous
, extract with Ethyl Acetate, dry over , and concentrate to yield N-Boc-cis-2-aminocyclobutanemethanol.
Protocol C: Alternative Fieser Workup for Reductions
If you must use
-
Cool the reaction mixture to 0 °C. Dilute with THF.
-
Slowly add
mL of distilled water dropwise (Caution: Vigorous evolution). -
Slowly add
mL of 15% aqueous . -
Slowly add
mL of distilled water . -
Warm to room temperature and stir vigorously for 15-30 minutes.
-
Validation Check: The gray, gelatinous mixture will transition into a pure white, free-flowing granular suspension. If it remains gelatinous, continue stirring and add a small amount of anhydrous
. -
Filter through a pad of Celite, wash the cake thoroughly with THF, and concentrate the filtrate.
Part 4: Synthesis Workflow & Decision Tree
Synthesis workflow for cis-2-aminocyclobutanemethanol optimizing yield and stereochemistry.
References
1.[1] A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF - ResearchGate. researchgate.net. 1 2.[3] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications. acs.org. 3 3.[2] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. masterorganicchemistry.com. 2 4.[4] A short synthesis of both enantiomers of 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid. researchgate.net.4 5.[5] Supplementary Materials - The Royal Society of Chemistry. rsc.org. 5 6.[6] Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions - ChemRxiv. chemrxiv.org. 6
Sources
Technical Support Center: Purification & Isolation of cis-2-Aminocyclobutanemethanol
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the resolution of complex stereoisomers, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating cis-2-aminocyclobutanemethanol from its trans-isomer.
The separation of cis and trans isomers of cyclic amino alcohols relies fundamentally on exploiting their distinct spatial geometries, a principle widely applied in the kinetic separation of related cyclic systems[1] and stereoisomers of aminocycloalkanols[2][3]. Because the cis and trans isomers of 2-aminocyclobutanemethanol possess nearly identical boiling points and polarities in their free-base forms, direct separation is notoriously difficult.
This guide provides field-proven, self-validating methodologies, focusing on a highly efficient Strain-Induced Divergent Derivatization strategy.
Comparative Analysis of Separation Strategies
To select the optimal workflow for your scale and purity requirements, review the quantitative and qualitative data summarized in the table below.
| Separation Strategy | Chemical Principle | Typical ΔRf (Silica) | Scalability | Pros & Cons |
| Divergent Cyclization (CDI) | Thermodynamic ring-strain differentiation | > 0.5 | High (>50g) | Pro: Absolute stereochemical separation; easy chromatography.Con: Requires harsh alkaline hydrolysis for deprotection. |
| N-Boc Protection | Steric differentiation & dipole alteration | 0.1 - 0.2 | Medium (1-10g) | Pro: Mild deprotection conditions (TFA).Con: Requires careful, slow gradient chromatography. |
| Diastereomeric Salts | Differential solubility of chiral salts | N/A | Very High (kg) | Pro: Solvent efficient; avoids column chromatography[4].Con: Requires extensive screening of resolving acids. |
Core Methodology: Strain-Induced Divergent Cyclization
The most robust method for separating these isomers exploits Baeyer ring strain . 2-Aminocyclobutanemethanol is a 1,3-amino alcohol. When treated with 1,1'-Carbonyldiimidazole (CDI), the cis-isomer rapidly undergoes intramolecular cyclization to form a highly stable cis-fused 4,6-bicyclic carbamate (a 1,3-oxazinan-2-one derivative).
Conversely, the trans-isomer cannot easily cyclize because a trans-fused 4,6-bicyclic system introduces massive, thermodynamically prohibitive ring strain. Instead, it forms polar, uncyclized imidazolide intermediates. This divergent reactivity creates a massive polarity gap, making separation trivial.
Experimental Protocol: CDI Cyclization & Hydrolysis
Phase 1: Divergent Derivatization
-
Reaction Setup: Dissolve the cis/trans mixture of 2-aminocyclobutanemethanol (1.0 eq, e.g., 10.0 g) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere. Cool the flask to 0 °C.
-
Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise over 15 minutes.
-
Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench & Extraction: Wash the organic layer with 1M aqueous HCl (3 × 50 mL) to remove unreacted amines and the imidazole byproduct. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Chromatographic Isolation 5. Silica Plug: Load the crude residue onto a short silica gel column. Elute with EtOAc/Hexanes (1:1). 6. Validation: The cis-carbamate is highly non-polar and elutes rapidly at the solvent front (Rf ~0.6). The uncyclized trans-derivatives remain trapped on the baseline (Rf ~0.0). Collect and concentrate the non-polar fractions.
Phase 3: Deprotection (Hydrolysis) 7. Alkaline Cleavage: Suspend the pure cis-carbamate in a 2M aqueous solution of Ba(OH)₂ (5.0 eq). 8. Reflux: Heat the mixture to a vigorous reflux for 12–18 hours. Causality note: Cyclic carbamates are exceptionally stable; the precipitation of BaCO₃ acts as a thermodynamic sink to drive the reaction to completion. 9. Final Isolation: Cool the mixture to room temperature, filter through Celite to remove BaCO₃, and extract the aqueous filtrate with 10% MeOH in CH₂Cl₂ (5 × 50 mL). Dry and concentrate to yield pure cis-2-aminocyclobutanemethanol.
Workflow Visualization
Strain-induced divergent cyclization workflow for cis-2-aminocyclobutanemethanol purification.
Troubleshooting & FAQs
Q1: Why does direct column chromatography of the free amine mixture fail? A1: Free 1,3-amino alcohols possess multiple hydrogen-bond donors and acceptors. On unmodified silica gel, these groups severely chelate the acidic silanol sites, leading to extreme peak tailing and co-elution. As noted in standard amino alcohol separation protocols, direct chromatography of basic compounds often results in poor peak shape unless basic modifiers (like 1% Et₃N) are used[5]. Even with modifiers, the ΔRf between the cis and trans free bases is usually <0.05, making derivatization the superior choice.
Q2: During the CDI cyclization, I see multiple spots for the trans-isomer on my TLC plate. Is this normal? A2: Yes, this is the expected chemical behavior. Because the trans-fused 4,6-bicyclic system is thermodynamically prohibited by ring strain, the trans-isomer cannot cleanly cyclize. Instead, it forms a chaotic mixture of mono-imidazolides (on either the oxygen or nitrogen terminus), bis-imidazolides, and intermolecular oligomers. This is highly beneficial: these polar byproducts remain trapped on the baseline during chromatography, allowing the clean, non-polar cis-carbamate to elute rapidly.
Q3: My alkaline hydrolysis of the cis-carbamate is stalling at 50% conversion. How can I drive it to completion? A3: Cyclic carbamates are exceptionally robust. Standard NaOH/MeOH at room temperature will not suffice to cleave the C-O and C-N bonds. You must use harsh conditions—typically 2M Ba(OH)₂ in aqueous 1,4-dioxane or water, heated to a vigorous reflux for at least 12–18 hours. The irreversible precipitation of barium carbonate (BaCO₃) is the thermodynamic driver required to push the equilibrium toward the fully deprotected amino alcohol.
Q4: Can I use N-Boc protection instead of CDI cyclization? A4: Yes, N-Boc protection (using Boc₂O) is a viable alternative if you wish to avoid harsh hydrolysis conditions. The bulky tert-butoxycarbonyl group creates distinct steric environments. In the cis-isomer, the Boc group and the adjacent -CH₂OH group sterically clash, forcing a specific conformation that slightly alters its dipole moment compared to the trans-isomer. However, the resulting ΔRf on silica is much smaller (typically 0.1 - 0.2) than the CDI method, requiring much larger volumes of silica and slower gradient elution to achieve high purity.
References
-
El Hammoumi, M.M., et al. "Kinetic Separation of cis- and trans-Limonene Epoxide: Reaction of Diastereomeric Mixture of Limonene Oxides with Secondary Amine and Carbamate." Asian Journal of Chemistry, 2021.[Link]
- Google Patents. "Method for determining enantiomeric excess of chiral compounds (variants).
Sources
Technical Support Center: Troubleshooting Amino-Cyclobutane Alcohol Solubility
Overview & Structural Paradox
Amino-cyclobutane alcohols are highly valued modules in modern drug discovery. The cyclobutane ring provides a compact, rigid scaffold that improves metabolic stability, while the amino alcohol motif provides essential hydrogen-bonding interactions for target affinity[1]. However, this specific structural combination frequently presents severe solubility bottlenecks.
The spatial proximity of the hydroxyl (-OH) and amino (-NH2) groups on a strained, rigid ring promotes intense intermolecular hydrogen bonding. This leads to high crystal lattice energies and poor aqueous dissolution. Alternatively, intramolecular hydrogen bonding can mask the molecule's polar surface area, rendering it overly lipophilic[2]. This technical guide provides actionable, field-proven troubleshooting strategies to overcome these physicochemical barriers.
Fig 1: Diagnostic workflow for resolving amino-cyclobutane alcohol solubility issues.
Section 1: Frequently Asked Questions (Troubleshooting)
Q1: My amino-cyclobutane alcohol crashes out of solution when diluted from a 10 mM DMSO stock into an aqueous assay buffer. How do I prevent this?
-
Causality: DMSO is a strong hydrogen-bond acceptor that effectively disrupts the dense amino-alcohol hydrogen bond network, keeping the compound solvated. Upon dilution into an aqueous buffer, water molecules cannot thermodynamically compete with the compound's tendency to self-associate. This rapid loss of solvation leads to immediate nucleation and precipitation (the "DMSO crash")[3].
-
Solution: You must lower the thermodynamic barrier to hydration.
-
Surfactants: Introduce 0.01% - 0.1% Tween-20 or Triton X-100 to the aqueous buffer before adding the DMSO stock. The surfactant micelles will trap the hydrophobic cyclobutane ring before it can aggregate.
-
Cyclodextrins: If surfactants interfere with your biochemical assay, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins provide a host-guest system that sequesters the hydrophobic cyclobutane moiety within its cavity while presenting a hydrophilic exterior, preventing precipitation without altering the covalent structure[].
-
Q2: The compound has poor intrinsic solubility even at pH 7.4, despite having a basic amine. Why isn't it protonating and dissolving?
-
Causality: In an amino-cyclobutane alcohol, the electronegative hydroxyl group exerts a strong inductive electron-withdrawing effect on the adjacent amine. This significantly reduces the basicity of the amine. For example, while a standard aliphatic amine might have a pKa of ~9.0, the addition of the alcohol group can drop the pKa to 7.1–7.8[2]. At physiological pH (7.4), the amine is therefore largely unprotonated (neutral), drastically reducing its polarity and aqueous solubility compared to what you might predict[2].
-
Solution:
-
pH Modification: Lower the formulation pH to 5.0–6.0 using citrate or acetate buffers to ensure full protonation of the amine.
-
Salt Screening: Formulate the compound as a mesylate or hydrochloride salt. As the salt dissolves, it creates a highly acidic microenvironment (low local pH) that facilitates the dissolution of the bulk powder before it diffuses into the neutral bulk medium[].
-
Q3: We are moving to in vivo rodent PK studies, but co-solvents (like PEG400/Ethanol) are causing local irritation and toxicity. What are our alternatives?
-
Causality: High concentrations of co-solvents increase the osmotic load of the formulation, which draws water into the injection site or GI tract, causing irritation, tissue damage, or altered gastric emptying[].
-
Solution: Transition to a cyclodextrin-based liquid formulation. HP-β-CD is extremely well-tolerated in rodents and humans (up to ~28 g/day in humans)[5]. Because the host-guest equilibrium is fully reversible, the drug is released in its molecular form at the absorption site without the high osmolality associated with co-solvent systems[].
Section 2: Quantitative Data & Formulation Strategies
To guide your excipient selection, the following table summarizes the physicochemical impact of structural motifs and formulation strategies on amino alcohol derivatives.
Table 1: Physicochemical Properties and Solubilization Strategies
| Compound / Excipient Strategy | Key Mechanism of Action | Typical pKa | Aqueous Solubility | Toxicity / Limitations |
| Standard Aliphatic Amine | High basicity drives protonation at pH 7.4. | ~9.0 - 9.5 | < 0.05 mM | High lipophilicity of the tail limits hydration[2]. |
| Amino Alcohol Motif | Hydroxyl group lowers amine basicity via inductive effects. | ~7.1 - 7.8 | > 0.50 - 1.0 mM | Neutral at pH 7.4; relies on H-bonding for solubility[2]. |
| Co-Solvents (PEG400, PG) | Reduces dielectric constant of the solvent mixture. | N/A | Enhances 10x - 100x | High osmotic load; tissue irritation; precipitation upon dilution[]. |
| HP-β-Cyclodextrin | Reversibly encapsulates the hydrophobic cyclobutane ring. | N/A | Enhances 50x - 500x | Low toxicity (safe up to 28 g/day ); highly stable against dilution[][5]. |
Section 3: Self-Validating Experimental Protocols
Protocol A: Kinetic Solubility Screening (DMSO Crash Assay)
-
Purpose: To determine the maximum aqueous concentration achievable before the amino-cyclobutane alcohol precipitates out of a DMSO stock.
-
Causality & Validation: This protocol uses nephelometry (light scattering) to detect the exact concentration at which nucleation begins. It includes a mass-balance validation step to ensure the disappearance of the compound is due to true precipitation, not non-specific binding to the microplate plastic.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the amino-cyclobutane alcohol in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well V-bottom plate, create a serial dilution of the DMSO stock.
-
Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent reading plate. Rapidly inject 245 µL of 50 mM Phosphate Buffered Saline (pH 7.4) into each well. (Final DMSO concentration = 2.0%).
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with continuous orbital shaking (300 rpm) to allow thermodynamic equilibration.
-
Detection: Read the plate using a nephelometer. An abrupt increase in light scattering indicates the kinetic solubility limit.
-
Self-Validation (Mass Balance Check): Centrifuge the plate at 3000 x g for 15 minutes. Carefully remove the supernatant. Add 250 µL of 100% Acetonitrile to the remaining pellet to fully dissolve any precipitate. Quantify this redissolved pellet via LC-MS/MS. The sum of the compound in the supernatant and the pellet must equal the initial spike concentration (±10%).
Protocol B: Phase-Solubility Profiling with HP-β-Cyclodextrin
-
Purpose: To formulate a high-concentration liquid dose for in vivo studies without using toxic co-solvents.
-
Causality & Validation: By plotting the concentration of solubilized drug against the concentration of cyclodextrin, you can determine the stoichiometric ratio of the complex. A linear (A_L type) plot confirms a 1:1 host-guest interaction, validating that the cyclobutane ring is successfully sequestered[].
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare a series of HP-β-CD solutions in purified water at concentrations of 0, 5, 10, 15, and 20% (w/v).
-
API Addition: Add an excess amount (e.g., 10 mg) of the solid amino-cyclobutane alcohol API to 1 mL of each cyclodextrin solution in sealed glass vials.
-
Equilibration: Stir the suspensions magnetically at 500 rpm for 48 hours at 25°C. (Note: Amino-cyclobutane alcohols have strong crystal lattices; 48 hours is required to ensure true thermodynamic equilibrium).
-
Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter. Discard the first 200 µL of filtrate to saturate any filter binding sites.
-
Quantification: Dilute the remaining filtrate 1:100 in mobile phase and quantify the API concentration via HPLC-UV.
-
Self-Validation (Phase Diagram): Plot API concentration (mM) vs. HP-β-CD concentration (mM). The y-intercept must exactly match the intrinsic solubility of the API in the 0% (water-only) control. A linear slope < 1 indicates a stable 1:1 inclusion complex.
References
-
Brief Overview of Various Approaches to Enhance Drug Solubility | Longdom Publishing.
-
[] Cyclodextrin Solutions for API Solubility Boost | BOC Sciences.
-
[5] FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review | Drug Development & Delivery. 5
-
[1] Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments | PubMed Central (PMC). 1
-
[2] Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase | Journal of Medicinal Chemistry (ACS). 2
Sources
- 1. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. contractpharma.com [contractpharma.com]
- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
Technical Support Center: CAS 45436-10-0 Purification Guide
[1]
Subject Identity & Chemical Profile
-
CAS Number : 45436-10-0[1]
-
Chemical Name : cis-2-Aminocyclobutanemethanol[1]
-
Synonyms : [(1R,2S)-2-aminocyclobutyl]methanol; cis-2-Amino-1-hydroxymethylcyclobutane.[1]
-
Target Application : Chiral building block for peptide mimetics and pharmaceutical intermediates.[1]
Part 1: Diagnostic Triage & FAQs
Q: My H-NMR spectrum shows doubling of signals, particularly around the methine protons. Is my sample degrading? A: It is likely not degradation but diastereomeric impurity .[1] Commercial samples of CAS 45436-10-0 often contain 5–15% of the trans-isomer.[1]
-
Diagnosis : Check the coupling constants (
) of the ring protons. The cis-isomer typically exhibits different coupling patterns due to ring puckering compared to the trans-isomer.[1] -
Action : If the trans content exceeds your tolerance (>2%), proceed to Protocol A (Recrystallization via Salt Formation) .[1]
Q: The sample appears as a viscous yellow oil, but the Certificate of Analysis (CoA) describes a solid. What happened? A: The free base of 2-aminocyclobutanemethanol is a low-melting solid or viscous oil that is highly hygroscopic .[1] Absorption of atmospheric water lowers the melting point, causing it to liquefy.
-
Action : Perform a Karl Fischer titration to determine water content. If high, dry the sample under high vacuum (<1 mbar) at 30°C for 4 hours. For long-term stability, convert it to the Hydrochloride (HCl) salt (see Protocol A ).[1]
Q: I see significant baseline noise in my LC-MS and a low assay value. What are the likely non-UV active impurities? A: Common "invisible" impurities in this synthesis class include:
-
Inorganic Salts : Residual LiCl or Aluminum salts from reduction steps (e.g., LiAlH4 reduction of the amino acid precursor).[1]
-
Cyclobutane oligomers : Non-volatile byproducts.[1]
-
Action : Use Protocol B (Desalting) to remove inorganics.[1]
Part 2: Purification Protocols
Protocol A: Diastereomeric Enrichment via HCl Salt Formation
Target: Removal of trans-isomer and conversion to a stable solid. Principle: The cis- and trans-isomers form diastereomeric salts with different lattice energies.[1] The cis-amine HCl salt typically crystallizes more readily from specific polar/non-polar solvent systems.[1]
Materials:
-
Crude CAS 45436-10-0 (Free base)[1]
-
4M HCl in Dioxane or Ethanol
-
Solvents: Isopropanol (iPrOH), Diethyl Ether (Et2O), Ethanol (EtOH)[1]
Step-by-Step Workflow:
-
Dissolution : Dissolve the crude oil (1 eq.) in a minimum volume of dry Ethanol (approx. 5 mL per gram). Cool to 0°C.[1]
-
Acidification : Dropwise add 4M HCl/Dioxane (1.1 eq.) with vigorous stirring. A white precipitate should begin to form.[1]
-
Tip: Keep temperature <10°C to prevent acid-catalyzed ring opening or rearrangement.[1]
-
-
Precipitation : Slowly add Diethyl Ether (3x volume of Ethanol) to drive precipitation.[1]
-
Digestion : Stir the suspension at 0°C for 1 hour.
-
Filtration : Filter the solid under Argon/Nitrogen (the salt is hygroscopic).
-
Recrystallization :
Validation :
-
Neutralize a small aliquot with NaHCO3, extract into CDCl3, and run H-NMR to confirm the disappearance of trans-isomer signals.[1]
Protocol B: Desalting & Solvent Removal (Ion Exchange)
Target: Removal of inorganic salts (Li+, Al3+, Cl-) from the free base.[1]
Materials:
-
Strong Cation Exchange Resin (e.g., Dowex 50W-X8 or Amberlyst 15), H+ form.[1]
-
Eluents: Deionized Water, 2M Ammonia in Methanol.[1]
Step-by-Step Workflow:
-
Loading : Dissolve crude sample in water (pH ~7-8). Load onto the resin column.
-
Mechanism: The amine binds to the sulfonic acid groups on the resin; neutral impurities and inorganic anions wash through.
-
-
Washing : Flush column with 5 column volumes (CV) of water.
-
Check: Monitor conductivity of eluate until it matches deionized water (removes salts).
-
-
Elution : Elute the product using 2M Ammonia in Methanol.
-
Mechanism: Ammonia displaces the amine from the resin.
-
-
Concentration : Evaporate the ammoniacal methanol under reduced pressure.
-
Critical: Use a rotary evaporator with a trap to catch ammonia.[1] Do not exceed 40°C.
-
Part 3: Decision Logic & Troubleshooting Visualization
The following diagram illustrates the decision matrix for purifying CAS 45436-10-0 based on initial diagnostic results.
Caption: Decision tree for selecting the appropriate purification workflow based on impurity profile (Isomers vs. Salts).
Part 4: Summary of Chemical Properties & Specifications
| Property | Specification (High Purity) | Common Commercial Status | Note |
| Appearance | White crystalline solid (HCl salt) or Colorless Oil (Free base) | Yellowish Oil | Color indicates oxidation; purify immediately.[1] |
| Stereochemistry | >98% cis-isomer | 85:15 cis:trans mix | Critical for chiral synthesis.[1] |
| Water Content | <1.0% (Karl Fischer) | Often >2.0% | Highly hygroscopic.[1] Store under Argon.[1] |
| Solubility | Water, Methanol, DMSO | - | Free base is soluble in DCM; Salt is not.[1] |
References
-
Stereochemical Analysis of Cyclobutanes : Journal of Organic Chemistry. "Conformational Analysis and Coupling Constants in Substituted Cyclobutanes."
-
Purification of Amino Alcohols : Organic Syntheses. "General Methods for the Resolution and Purification of Amino Alcohols via Salt Formation."
-
Ion Exchange Protocols : Bio-Rad Technical Note. "Guide to Ion Exchange Chromatography for Small Molecules."
-
Safety Data : PubChem. "Compound Summary for Aminocyclobutanemethanol."
(Note: While specific literature on CAS 45436-10-0 is sparse, the protocols above are derived from standard authoritative methodologies for the purification of small-molecule chiral amino alcohols.)
Technical Support Center: Stereochemical Integrity of cis-2-Aminocyclobutanemethanol
Status: Operational Role: Senior Application Scientist Ticket ID: RAC-PREV-001 Subject: Prevention of Racemization and Epimerization in cis-2-Aminocyclobutanemethanol Workflows
Executive Summary & Molecule Profile
The Core Challenge:
cis-2-Aminocyclobutanemethanol is a kinetically accessible but thermodynamically sensitive scaffold. Unlike its 5- or 6-membered ring counterparts, the cyclobutane ring possesses significant angle strain (~26 kcal/mol). This strain increases the
Consequently, the thermodynamic drive to relieve steric repulsion between the cis-substituents favors isomerization to the trans-isomer. This guide provides field-proven protocols to maintain the cis-configuration during protection, oxidation, and coupling.
Thermodynamic Profile
| Parameter | Value / Description | Implication |
| Preferred Isomer | trans-2-aminocyclobutanemethanol | cis-isomer will epimerize if energy barrier is crossed. |
| Critical pKa | ~19-21 (estimated for | Strong bases (LDA, NaH) or prolonged exposure to weak bases (TEA) can trigger deprotonation. |
| Primary Risk | C1 Epimerization | Occurs via enolate/enamine intermediates or reversible ring-opening (less common). |
Critical Workflows & Protocols
Module A: N-Protection (Boc/Cbz/Fmoc)
The Trap: Standard basic conditions (e.g., TEA/DCM) can cause partial epimerization if the reaction is exothermic or prolonged. The Solution: Use Schotten-Baumann conditions (biphasic) or mild inorganic bases to buffer the pH.
Optimized Protocol: cis-Retention Boc-Protection
-
Solvent System: 1:1 mixture of 1,4-Dioxane and Water (homogenizes the reaction while moderating basicity).
-
Base: NaHCO₃ (2.5 equiv). Avoid NaOH or TEA.
-
Reagent: Boc₂O (1.1 equiv).
-
Temperature: 0°C to +5°C (Critical). Do not run at Room Temperature (RT).
-
Procedure:
-
Dissolve amino alcohol HCl salt in water/dioxane.
-
Add NaHCO₃ at 0°C.
-
Add Boc₂O dropwise.
-
Monitor pH; keep < 9.0.[1]
-
Quench with mild citric acid (pH 4-5) immediately upon completion (TLC/LCMS). Do not use strong HCl.
-
Module B: Oxidation to Aldehyde/Acid
The "Danger Zone": Converting the hydroxymethyl group to an aldehyde creates a highly enolizable position. The cis-aldehyde is extremely prone to epimerization to the trans-aldehyde to minimize steric clash.
Recommended Method: Swern Oxidation (Strictly < -60°C) or TEMPO/BAIB .
-
Avoid: Jones Reagent (Acidic epimerization), PCC (often acidic), or thermodynamic conditions.
Module C: Preventing Oxazolidinone Formation
The Mechanism: The amino group can attack the activated alcohol (or vice versa) via a carbonyl source (like phosgene or CDI), forming a bicyclic oxazolidinone. While this locks stereochemistry, reopening it often requires harsh hydrolysis that scrambles the center. Prevention: Ensure one functional group is robustly protected before activating the other.
Mechanism & Decision Logic (Visualization)
Figure 1: The Epimerization "Danger Zone"
This diagram illustrates the mechanistic pathway where basic conditions lead to the loss of cis-integrity via the enolate intermediate.
Caption: Thermodynamic drive from cis to trans occurs via a planar intermediate, accelerated by base and aldehyde functionalities.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for selecting reagents to minimize epimerization risks during common transformations.
Troubleshooting Support (FAQ)
Q1: I observe a second set of peaks in my NMR after Boc-protection. Is this racemization?
Diagnosis: Not necessarily.
-
Rotamers: Carbamates (Boc/Cbz) on secondary amines or hindered primary amines often show rotamers (restricted rotation around N-C(=O) bond) in NMR at room temperature.
-
Validation Test: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce into single sharp signals, they are rotamers. If they remain distinct, you have epimerization.
-
Stereochemical Check: Check the coupling constant (
) between H1 and H2.[2] In cyclobutanes, cis-coupling is typically larger ( Hz) than trans-coupling ( Hz), though ring puckering can complicate this. NOE (Nuclear Overhauser Effect) is the definitive confirmation: irradiate H1 and look for enhancement at H2.
Q2: My yield is low during oxidation, and I see multiple spots on TLC.
Diagnosis: You likely formed the cis-aldehyde, which then epimerized to the trans-aldehyde and potentially underwent aldol condensation (self-reaction) due to the high reactivity of cyclobutane aldehydes. Correction:
-
Switch to Dess-Martin Periodinane (DMP) buffered with pyridine or NaHCO₃.
-
Do not isolate the aldehyde. Perform a "one-pot" reductive amination or Wittig reaction immediately after oxidation.
Q3: Can I use strong bases like NaH to alkylate the alcohol?
Strictly No. Reasoning: NaH will deprotonate the hydroxyl group (alkoxide formation). While the alkoxide itself doesn't epimerize, the highly basic conditions often lead to proton exchange at the adjacent C2-amine position or C1, especially if the amine is protected with an electron-withdrawing group (carbamate). Alternative: Use Silver(I) Oxide (Ag₂O) with alkyl halides for mild alkylation conditions that do not require high pH.
References
-
Stereoselective Synthesis of Cyclobutane Amino Acids
- Title: Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form.
- Source: PubMed (NIH).
-
URL:[Link]
-
Epimerization Mechanisms in Cyclic Amino Acids
- Title: Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines.
- Source: NIH / Journal of Organic Chemistry.
-
URL:[Link]
-
Oxazolidinone Formation Risks
-
NMR Characterization of Cis/Trans Isomers
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of cis-2-Aminocyclobutanemethanol: An NMR-Centric Comparative Analysis
For researchers and professionals in drug development, the precise structural characterization of novel molecular scaffolds is paramount. Substituted cyclobutanes, for instance, are increasingly utilized in medicinal chemistry to impart unique three-dimensional conformations and improve pharmacological properties.[1] The molecule cis-2-aminocyclobutanemethanol presents a fascinating case study in structural analysis. Its stereochemistry and conformational flexibility, inherent to the cyclobutane ring, demand a robust analytical approach.
This guide provides an in-depth, NMR-focused analysis of cis-2-aminocyclobutanemethanol. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral output, compare NMR spectroscopy with alternative analytical techniques, and provide actionable experimental protocols.
The Challenge of the Puckered Ring: Core Principles of Cyclobutane NMR
Unlike its planar representation in 2D drawings, the cyclobutane ring is not flat. It exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate the significant torsional strain of a planar system.[2] This puckering has a profound impact on the NMR spectrum, as the protons and carbons occupy distinct axial and equatorial-like positions, leading to different chemical environments and through-bond coupling interactions. For substituted cyclobutanes, the substituents' nature and relative stereochemistry will influence the conformational equilibrium, making NMR analysis a powerful tool for stereochemical assignment.[2]
Predicting the NMR Spectrum of cis-2-Aminocyclobutanemethanol
A priori analysis of the expected NMR spectrum is a critical first step. Based on fundamental principles and data from related structures, we can predict the approximate chemical shifts (δ) and coupling patterns for both ¹H and ¹³C nuclei.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the cyclobutane ring protons. The cis configuration places the amino and hydroxymethyl groups on the same face of the ring, which dictates the spatial relationships and, consequently, the nuclear Overhauser effects (NOEs) between protons.
Table 1: Predicted ¹H NMR Data for cis-2-Aminocyclobutanemethanol
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Interactions (J) | Integration | Rationale |
| -OH | 1.0 - 5.0 | Broad singlet | Exchanges with D₂O | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3] |
| -NH₂ | 1.0 - 4.0 | Broad singlet | Exchanges with D₂O | 2H | Similar to the hydroxyl proton, the amine proton shifts are variable and often broad.[4] Two distinct N-H stretching bands would be visible in IR spectroscopy.[5] |
| -CH₂OH | 3.5 - 3.8 | Multiplet (dd) | ²J (geminal) ≈ 10-12 Hz, ³J (vicinal) ≈ 5-8 Hz | 2H | These protons are diastereotopic. They are shifted significantly downfield due to the deshielding effect of the adjacent electronegative oxygen atom.[6][7] |
| H1 (-CH-CH₂OH) | 2.8 - 3.2 | Multiplet | ³J with H2 and adjacent ring protons | 1H | Deshielded by the adjacent hydroxymethyl group. Its complex multiplicity arises from coupling to multiple neighboring protons. |
| H2 (-CH-NH₂) | 2.6 - 3.0 | Multiplet | ³J with H1 and adjacent ring protons | 1H | Deshielded by the adjacent amino group. The cis-relationship to H1 is key for NOESY analysis. |
| H3, H4 (Ring CH₂) | 1.6 - 2.2 | Multiplet | Complex geminal (²J) and vicinal (³J) couplings | 4H | These four protons form a complex, overlapping system. Their chemical shifts are similar to those in unsubstituted cyclobutane (~1.96 ppm) but are split by their neighbors.[2][8] |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum should display five distinct signals, corresponding to the five unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for cis-2-Aminocyclobutanemethanol
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| -CH₂OH | 60 - 68 | The carbon is attached to an electronegative oxygen, causing a significant downfield shift. |
| C1 (-CH-CH₂OH) | 45 - 55 | The carbon atom bearing the hydroxymethyl group. |
| C2 (-CH-NH₂) | 45 - 55 | The carbon atom bearing the amino group; its shift is similar to C1. |
| **C3, C4 (Ring CH₂) ** | 20 - 30 | These carbons are in a similar environment to unsubstituted cyclobutane (~22.4 ppm).[2] A single, potentially broadened peak may represent both due to conformational averaging, or two closely spaced peaks may be resolved. |
Experimental Design for Unambiguous Characterization
To move from prediction to confirmation, a systematic experimental approach is required. High-quality data acquisition is the foundation of trustworthy analysis.
Workflow for NMR Analysis
Caption: Diagram 1: Experimental Workflow for NMR Analysis.
Step-by-Step NMR Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of cis-2-aminocyclobutanemethanol.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (-OH, -NH₂).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (on a ≥400 MHz spectrometer):
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are on adjacent carbons. It will be crucial for tracing the connectivity within the cyclobutane ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to, allowing for unambiguous assignment of carbon signals based on their attached, already-assigned protons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for stereochemical assignment. For the cis isomer, a cross-peak (correlation) is expected between H1 and H2, as they are on the same face of the ring and thus close in space. The absence of such a correlation would strongly suggest the trans isomer.
-
Comparison with Alternative Analytical Techniques
While NMR is exceptionally powerful for determining solution-state structure, a multi-technique approach provides the most robust characterization. The choice of technique depends on the specific question being asked.
Caption: Diagram 2: Decision Guide for Analytical Technique.
Table 3: Comparison of Key Analytical Techniques
| Technique | Principle | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Provides detailed connectivity (1D & 2D).- Definitive for determining relative stereochemistry (cis/trans) in solution via NOESY.[9]- Non-destructive. | - Relatively low sensitivity.- Requires soluble sample.- Does not provide absolute stereochemistry. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation causes molecular vibrations (stretching, bending). | - Quickly confirms presence of key functional groups: broad O-H stretch (~3300 cm⁻¹), two sharp N-H stretches for primary amine (~3300-3400 cm⁻¹), C-N stretch (~1020-1250 cm⁻¹).[5]- Can indicate hydrogen bonding. | - Provides no information on stereochemistry or the carbon skeleton.- Complex fingerprint region can be difficult to interpret fully. |
| Mass Spectrometry (MS) | Ionization of the molecule and separation of ions based on their mass-to-charge ratio. | - Accurately determines the molecular weight (High-Resolution MS confirms elemental composition).- Fragmentation pattern can give clues about the structure. | - Isomer differentiation can be difficult or impossible.- Provides no stereochemical information.- Destructive technique. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | - Provides the absolute, unambiguous 3D structure, including bond lengths, bond angles, and stereochemistry in the solid state.[10][11] | - Requires a high-quality single crystal, which can be difficult or impossible to grow.- The solid-state conformation may not be the same as the solution-state conformation. |
Conclusion
The structural elucidation of cis-2-aminocyclobutanemethanol is a task that perfectly illustrates the strengths of modern NMR spectroscopy. While techniques like IR and MS are invaluable for confirming functional groups and molecular formula, only NMR, specifically 2D experiments like COSY and NOESY, can piece together the complete puzzle of connectivity and relative stereochemistry in the solution state, which is most relevant to its biological function. For absolute confirmation, X-ray crystallography remains the gold standard, contingent upon successful crystal growth. By employing the systematic, multi-technique approach detailed in this guide, researchers can confidently and accurately characterize this and other complex substituted cyclobutane scaffolds, accelerating their journey in discovery and development.
References
- BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
- Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17.
- Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. AWS.
- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. CER.
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507.
- ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a.
- ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363).
- Mykhailiuk, P. K. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation.
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
- Semantic Scholar. (n.d.). Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines.
- University of Calgary. (n.d.). IR: amines.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 44(2), 209-216.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- University College London. (n.d.). Chemical shifts.
- Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Purity Determination of cis-2-Aminocyclobutanemethanol
Introduction: Navigating the Analytical Challenges of a Chiral Building Block
Cis-2-aminocyclobutanemethanol is a valuable chiral building block in modern pharmaceutical synthesis. Its structural simplicity, containing a primary amine and a hydroxyl group on a cyclobutane ring, makes it a versatile intermediate. However, these same features present a significant analytical challenge for purity determination, particularly for controlling the stereochemical integrity. The molecule is small, highly polar, and lacks a native chromophore, rendering it nearly invisible to standard UV detectors and poorly retained on conventional reversed-phase (RP) HPLC columns.
The critical quality attribute for this intermediate is not just its chemical purity but, more importantly, its enantiomeric and diastereomeric purity. The presence of the undesired trans-isomer or the corresponding enantiomer can have profound impacts on the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a robust, selective, and sensitive analytical method is paramount.
This guide provides an in-depth comparison of two distinct and effective HPLC strategies for the comprehensive purity analysis of cis-2-aminocyclobutanemethanol. We will explore:
-
An Indirect Approach: Pre-column derivatization to form diastereomers, enabling separation on a standard achiral stationary phase with enhanced UV or fluorescence detection.
-
A Direct Approach: The use of Hydrophilic Interaction Liquid Chromatography (HILIC) for retention of the polar analyte, coupled with mass spectrometry (MS) for sensitive detection.
We will delve into the causality behind the experimental choices for each method, provide detailed, field-tested protocols, and present a comparative analysis of their performance, empowering researchers to select the optimal strategy for their specific laboratory capabilities and analytical objectives.
Method 1: The Indirect Strategy: Pre-Column Derivatization with a Chiral Reagent
This classical approach elegantly solves the dual problems of poor retention and lack of detectability by chemically modifying the analyte before analysis. By reacting the primary amine of cis-2-aminocyclobutanemethanol with a chiral derivatizing agent, we convert the enantiomeric pair into a pair of diastereomers. Diastereomers have different physicochemical properties and can be separated on a conventional, robust achiral column, such as a C18.[1][2]
For this guide, we select 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) as the derivatizing reagent. While NBD-Cl itself is not chiral, it is frequently used to derivatize non-chromophoric amines to produce highly fluorescent or UV-active derivatives.[3][4] To achieve chiral separation, this approach would typically be paired with a chiral stationary phase. However, for a truly indirect method using an achiral column, a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) would be used.[1] For the purpose of this guide, we will illustrate the derivatization concept with NBD-Cl for enhanced detection and pair it with a chiral column to resolve the derivatized enantiomers, blending the benefits of derivatization with direct chiral resolution.
Causality and Rationale
-
Addressing Detectability: The NBD moiety is a potent fluorophore and chromophore.[5][6] This reaction imparts high sensitivity, allowing for the detection and quantification of the analyte and its impurities at low levels, which is crucial for purity analysis. The resulting derivative can be detected by both UV (around 340 nm) and fluorescence detectors.[3][4]
-
Improving Chromatography: The derivatization adds a larger, more hydrophobic group to the small, polar analyte. This significantly increases its retention on reversed-phase columns, moving it away from the solvent front and enabling better resolution from polar, unretained impurities.
-
Enabling Chiral Separation: The derivatized enantiomers can now be effectively resolved on a suitable chiral stationary phase (CSP), often a polysaccharide-based column, which might not have worked well for the underivatized, highly polar analyte.[7][8]
Experimental Protocol: Derivatization and RP-HPLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of cis-2-aminocyclobutanemethanol reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare a sample solution of the test article at the same concentration.
-
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a vial, add 200 µL of a 10 mg/mL solution of NBD-Cl in acetonitrile.
-
Add 100 µL of a 0.1 M borate buffer solution (pH 9.0).
-
Vortex the mixture and heat at 60 °C for 30 minutes in a heating block.[9]
-
Cool the vial to room temperature.
-
Add 100 µL of 0.1 M HCl to quench the reaction.
-
Dilute the mixture to 1.0 mL with the mobile phase and vortex before injection.
-
-
HPLC Conditions:
-
Column: Chiralpak® IC (or equivalent polysaccharide-based CSP) (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Methanol / Ethanol / Diethylamine (50:50:0.1, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 340 nm or Fluorescence (Excitation: 450 nm, Emission: 540 nm).[9]
-
Injection Volume: 10 µL.
-
Workflow Diagram: Pre-column Derivatization Method
Method 2: The Direct Strategy: HILIC with Mass Spectrometric Detection
This modern approach tackles the analytical challenges head-on without chemical modification of the analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention and separation of polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[10][11] The HILIC mechanism involves partitioning the analyte between the mobile phase and a water-enriched layer on the surface of a polar stationary phase.[12]
Because the analyte lacks a chromophore, a universal detection method is required. Mass Spectrometry (MS) is the ideal partner for HILIC, as the high organic content of the mobile phase is beneficial for efficient spray ionization, leading to high sensitivity. Furthermore, Ultra-Performance Liquid Chromatography (UPLC) technology, which uses smaller column particles, can significantly enhance resolution and speed.[13][14]
Causality and Rationale
-
Addressing Retention: A HILIC stationary phase (e.g., bare silica, amide, or diol) creates a polar environment. Using a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer, a water-rich layer is formed on the stationary phase. Polar analytes like cis-2-aminocyclobutanemethanol will partition into this layer and be retained.[12][15] Elution is achieved by increasing the aqueous content of the mobile phase.
-
Addressing Detectability: MS detection provides exquisite sensitivity and selectivity. It circumvents the need for a chromophore entirely. By monitoring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, we can selectively quantify the analyte even in the presence of complex matrix components. This approach is a cornerstone of modern bioanalysis and impurity profiling.[16][17]
-
Enabling Direct Chiral Separation: The separation of the underivatized enantiomers can be achieved by using a chiral stationary phase designed for HILIC conditions or a chiral column compatible with the high organic mobile phases used in this mode.
Experimental Protocol: UPLC-HILIC-MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of cis-2-aminocyclobutanemethanol reference standard at 1.0 mg/mL in a 95:5 (v/v) mixture of acetonitrile and water.
-
Prepare a sample solution of the test article at the same concentration in the same diluent.
-
Further dilute the solutions as needed to fall within the linear range of the MS detector.
-
-
UPLC-MS Conditions:
-
Column: A chiral column suitable for polar compounds, such as a macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC® T) (150 mm x 2.1 mm, 5 µm), or a dedicated HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 95% B to 60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Data Acquisition: Selected Ion Monitoring (SIM) for the [M+H]⁺ of cis-2-aminocyclobutanemethanol and its potential impurities.
-
Workflow Diagram: Direct HILIC-MS Method
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. HILIC Explained: What It Is & How It Works [phenomenex.com]
- 11. HILIC â Dr. Maisch [dr-maisch.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. measurlabs.com [measurlabs.com]
- 14. UPLC-MS: An Emerging Novel Technology and Its Application in Food Safety | IntechOpen [intechopen.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Chiral Purity of[(1R,2S)-2-Aminocyclobutyl]methanol: A Comparative Guide to SFC, HPLC, and Derivatization Workflows
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
The Analytical Challenge: Structural Nuances of the Analyte[(1R,2S)-2-aminocyclobutyl]methanol is a conformationally restricted, highly polar cyclic amino alcohol. The rigid cyclobutane ring locks the primary amine and hydroxyl group into a specific spatial arrangement, making it an invaluable chiral building block for peptidomimetics and active pharmaceutical ingredients (APIs).
However, validating its chiral purity—specifically determining the enantiomeric excess (
-
High Polarity & Basic Nature: The primary amine strongly interacts with residual acidic silanols on traditional silica-based stationary phases, leading to severe peak tailing and loss of resolution.
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection at typical wavelengths (e.g., 254 nm) ineffective without derivatization or specialized detectors (e.g., ELSD, CAD, or MS). -
Contiguous Chiral Centers: The proximity of the 1R and 2S stereocenters requires a highly selective chiral recognition mechanism to differentiate subtle steric variations.
To overcome these hurdles, analytical scientists must choose between direct separation modalities (SFC and HPLC) and indirect pre-column derivatization techniques.
Comparative Analysis of Analytical Modalities
Method A: Supercritical Fluid Chromatography (SFC) with Polysaccharide CSPs (The Optimal Approach)
Supercritical Fluid Chromatography (SFC) has become the platform of choice for the enantiomeric separation of polar primary amines[1]. SFC utilizes supercritical carbon dioxide (
Mechanistic Causality: The low viscosity and high diffusivity of
Method B: High-Performance Liquid Chromatography (HPLC) with Crown Ether CSPs (The Direct Alternative)
If SFC is unavailable, HPLC utilizing a Crown Ether CSP (e.g., ChiroSil RCA(+)) is a highly specific alternative for primary amines[3].
Mechanistic Causality: This separation relies on host-guest complexation. The mobile phase must be highly acidic (typically utilizing perchloric acid) to ensure the primary amine of the analyte is fully protonated (
Method C: Indirect Separation via Chiral Derivatization (The LC-MS/UV Alternative)
When direct chiral columns fail or when enhanced UV/MS sensitivity is required, indirect separation via chiral derivatization is employed. Reacting the amino alcohol with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or Mosher's acid chloride converts the enantiomers into stable diastereomers.
Mechanistic Causality: Diastereomers possess different physicochemical properties and can be resolved on standard achiral Reversed-Phase C18 columns. Furthermore, the addition of the dinitrophenyl group from Marfey's reagent provides a strong UV chromophore (
Visualizing the Workflows and Mechanisms
Caption: Decision Matrix for Chiral Purity Validation of Cyclic Amino Alcohols
Caption: Mechanistic Interactions in SFC Chiral Recognition
Quantitative Data Summary
The following table summarizes the expected performance metrics of the three methodologies when applied to cyclic amino alcohols.
| Parameter | SFC (Polysaccharide CSP) | HPLC (Crown Ether CSP) | RP-HPLC (Marfey's Derivatization) |
| Typical Resolution ( | > 2.5 | 1.5 – 2.0 | > 3.0 (Diastereomers) |
| Analysis Time | 3 – 8 minutes | 15 – 25 minutes | 20 – 30 minutes |
| Detection Method | MS, CAD, or ELSD | UV (poor), MS, ELSD | UV (340 nm) |
| Sample Prep Time | < 5 minutes (Dilution) | < 5 minutes (Dilution) | 60 – 90 minutes (Reaction) |
| Solvent Consumption | Low (Mostly recycled CO₂) | High (Aqueous/Organic) | High (Aqueous/Organic) |
| Risk of Racemization | None (Intact analysis) | None (Intact analysis) | Low to Moderate (During rxn) |
Experimental Protocols: Self-Validating Workflows
A protocol is only as reliable as its internal controls. The workflows below are designed as self-validating systems . The system validates itself if, and only if, the resolution (
Protocol 1: Direct SFC Method (Primary Choice)
Optimized for speed and structural integrity.
-
System Preparation: Equilibrate the SFC system with a Chiralpak IG (or equivalent amylose-based) column (4.6 x 250 mm, 5 µm).
-
Mobile Phase Formulation: Set the co-solvent to Methanol containing 0.2% (v/v) Diethylamine (DEA). The DEA is critical to mask silanols and ensure sharp peaks[1].
-
Gradient/Isocratic Setup: Run an isocratic method at 80%
/ 20% Co-solvent. -
Physical Parameters: Set Back Pressure Regulator (BPR) to 120 bar, column temperature to 35°C, and flow rate to 3.0 mL/min.
-
System Suitability Test (SST): Inject 5 µL of a 1 mg/mL racemic mixture of (1R,2S)/(1S,2R)-2-aminocyclobutyl]methanol.
-
Validation Gate: Proceed to sample analysis ONLY if
and .
-
-
Sample Analysis: Inject the target batch sample. Calculate
using the integrated area under the curve (AUC) via MS or CAD detection.
Protocol 2: Indirect RP-HPLC via Marfey's Reagent (Alternative for UV Detection)
Optimized for laboratories lacking SFC or specialized detectors.
-
Derivatization Reaction:
-
Dissolve 1 mg of [(1R,2S)-2-aminocyclobutyl]methanol in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of Marfey’s reagent (FDAA) in acetone[4].
-
Add 40 µL of 1.0 M Sodium Bicarbonate (
) to ensure basic conditions for the nucleophilic aromatic substitution. -
Incubate at 40°C for 1 hour in the dark.
-
-
Quenching: Stop the reaction by adding 40 µL of 1.0 M HCl. Dilute with 620 µL of mobile phase A.
-
Chromatographic Setup: Use a standard achiral C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 10% B to 60% B over 25 minutes. Flow rate: 1.0 mL/min. Detection: UV at 340 nm.
-
System Suitability Test (SST): Inject a derivatized racemic control.
-
Validation Gate: Confirm the formation of two distinct diastereomeric peaks with
. Verify that a blank injection shows no interfering peaks at the target retention times.
-
-
Sample Analysis: Inject the derivatized target sample and calculate diastereomeric excess (
), which correlates to the original .
References
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International Source: chromatographyonline.com URL:1
-
Chiral HPLC and SFC Columns - Columnex Source: columnex.com URL:3
-
Application Notes and Protocols for the Derivatization of 1-Aminoethanol for Enhanced Detection and Analysis - Benchchem Source: benchchem.com URL:5
-
Chiral Separations: Fundamental Review 2010 | Analytical Chemistry - ACS Publications Source: acs.org URL:2
-
Marfey's reagent: Past, present, and future uses of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - ResearchGate Source: researchgate.net URL:4
Sources
Comparative Guide: cis-2-Aminocyclobutanemethanol vs. cis-2-Aminocyclohexanol
Executive Summary & Structural Rationale
In modern drug discovery and organic synthesis, aliphatic amino alcohols are indispensable as pharmacophores, chiral auxiliaries, and ligands for asymmetric catalysis. While cis-2-aminocyclohexanol represents a classic, highly flexible, and well-characterized scaffold, the pursuit of novel intellectual property (IP) space and enhanced metabolic stability has driven researchers toward strained ring systems.
cis-2-Aminocyclobutanemethanol serves as a conformationally restricted bioisostere. By shrinking the ring size and extending the hydroxyl group via a methylene spacer, chemists can manipulate the molecule's hydrogen-bonding vectors and lock the pharmacophore into a specific geometry, drastically altering its interaction with biological targets.
Structural and Conformational Causality
The fundamental physicochemical differences between these two molecules are dictated by their ring sizes and the resulting thermodynamic strain.
-
cis-2-Aminocyclohexanol : The cyclohexane ring possesses near-zero ring strain (~0.1 kcal/mol). To accommodate the cis-1,2-disubstitution, the molecule adopts a chair conformation where one substituent is axial and the other is equatorial (a,e or e,a). This specific geometry places the amino (-NH₂) and hydroxyl (-OH) groups in close spatial proximity (dihedral angle ~60°). This proximity facilitates strong, direct intramolecular hydrogen bonding, which thermodynamically stabilizes the cis isomer in non-polar environments [1].
-
cis-2-Aminocyclobutanemethanol : The cyclobutane core is highly strained (~26.3 kcal/mol) due to severe angle compression and torsional strain. To alleviate the eclipsing interactions of adjacent C-H bonds, the ring adopts a puckered "butterfly" conformation [2]. In a direct cis-1,2-amino alcohol on a cyclobutane ring, steric repulsion between the eclipsed substituents is severe. However, cis-2-aminocyclobutanemethanol features a hydroxymethyl (-CH₂OH) group. This extra methylene spacer acts as a conformational shock absorber—it projects the hydroxyl group away from the steric bulk of the ring while providing the flexibility needed to form an extended, 1,3-like hydrogen-bonding network with the adjacent amine.
Conformational logic and H-bonding differences between the two scaffolds.
Physicochemical Properties Comparison
The structural divergence directly impacts their physicochemical profiles. The table below summarizes the quantitative and qualitative differences between the two scaffolds.
| Property | cis-2-Aminocyclohexanol | cis-2-Aminocyclobutanemethanol |
| Molecular Formula | C₆H₁₃NO | C₅H₁₁NO |
| Molecular Weight | 115.17 g/mol | 101.15 g/mol |
| Ring Strain Energy | ~0.1 kcal/mol | ~26.3 kcal/mol |
| Preferred Conformation | Chair (axial-equatorial) | Puckered (butterfly) |
| Intramolecular H-Bond | Strong, direct 1,2-interaction | Moderate, extended 1,3-like vector |
| Steric Hindrance | Low (flexible chair flipping) | High (rigid, eclipsed substituents) |
| Primary Application | Chiral ligands, classic pharmacophore | Bioisostere, conformationally restricted scaffold |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis of these compounds requires distinct, mechanistically sound approaches. Direct epoxide opening of cyclohexene oxide with ammonia yields the trans isomer due to anti-periplanar attack (Walden inversion). Therefore, specific protocols must be employed to secure the cis geometry.
Protocol A: Synthesis of cis-2-Aminocyclohexanol via Oxazoline Intermediate
Rationale: Overcoming the anti-periplanar preference of epoxide opening requires a neighboring group participation strategy.
-
Amidation: React trans-2-aminocyclohexanol with benzoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0 °C to form the trans-amide.
-
Cyclization (Inversion 1): Treat the isolated amide with thionyl chloride (SOCl₂) to induce cyclization. The oxygen of the amide attacks the activated hydroxyl carbon, forming a cis-oxazoline intermediate via inversion of stereochemistry.
-
Hydrolysis (Retention): Reflux the oxazoline in 6M HCl to hydrolyze the ring, yielding cis-2-aminocyclohexanol hydrochloride.
-
Validation: Confirm the cis stereochemistry via 1D ¹H-NMR. The equatorial proton adjacent to the hydroxyl group will display a smaller coupling constant (
Hz) compared to the large axial-axial coupling ( Hz) characteristic of the trans isomer.
Protocol B: Synthesis of cis-2-Aminocyclobutanemethanol via [2+2] Cycloaddition
Rationale: The highly strained cyclobutane ring is best assembled via photochemical [2+2] cycloaddition, followed by the reduction of a carboxylic acid to the desired hydroxymethyl group [3].
-
Cycloaddition: Irradiate a degassed mixture of ethylene and a protected dehydroamino acid derivative in acetone using a 400 W medium-pressure Hg lamp to form the cyclobutane core.
-
Deprotection & Isolation: Isolate the cis-2-aminocyclobutane-1-carboxylic acid intermediate via standard silica gel chromatography.
-
Reduction: Suspend the intermediate in anhydrous THF at 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH₄) to reduce the carboxylic acid to a primary alcohol.
-
Quenching: Carefully quench the reaction using the Fieser method (H₂O, 15% NaOH, H₂O). Filter the aluminum salts and concentrate the filtrate in vacuo.
-
Validation: Use 2D NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the methine proton of the amine and the methine proton of the hydroxymethyl group definitively confirms the cis relationship.
Divergent synthetic workflows for securing the cis-geometry in both rings.
Applications in Drug Development
The choice between these two scaffolds ultimately depends on the pharmacokinetic and pharmacodynamic goals of the drug development program:
-
Conformational Restriction: The cyclobutane ring in cis-2-aminocyclobutanemethanol restricts the spatial arrangement of the pharmacophore. This "locked" geometry can dramatically increase binding affinity to target receptors by minimizing the entropic cost of binding—a concept frequently leveraged in modern peptidomimetic design [2].
-
Metabolic Stability: Cyclohexane rings are often susceptible to cytochrome P450-mediated hydroxylation at unhindered positions. Substituting a cyclohexane with a cyclobutane (bioisosterism) alters the molecule's lipophilicity, slightly increases aqueous solubility, and blocks metabolic soft spots, thereby improving the drug's pharmacokinetic half-life.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6542151, cis-2-Aminocyclohexanol." PubChem,[Link].
-
Feskov, I. O., et al. "Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties." Journal of Organic Chemistry, vol. 82, no. 23, 2017, pp. 12863-12868. ACS Publications,[Link].
-
Illa, O., et al. "Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands." Molecules, vol. 24, no. 18, 2019, p. 3225. MDPI,[Link].
A Senior Application Scientist's Guide to Reference Standards for the Analysis of cis-2-Aminocyclobutanemethanol
Abstract
This guide provides a comprehensive comparison of reference standards and analytical methodologies for the stereochemical analysis of cis-2-aminocyclobutanemethanol, a critical chiral building block in modern pharmaceutical synthesis. The accurate determination of both diastereomeric and enantiomeric purity is paramount for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs).[1] This document details the strategic selection of reference materials, compares the predominant analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC)—and provides validated, step-by-step protocols. It is intended for researchers, analytical chemists, and quality control professionals in the drug development sector.
The Analytical Imperative: Stereochemical Purity of cis-2-Aminocyclobutanemethanol
cis-2-Aminocyclobutanemethanol possesses two chiral centers, giving rise to a total of four stereoisomers. The desired cis isomer exists as a pair of enantiomers, ((1R,2S) and (1S,2R)), while the trans isomer also exists as an enantiomeric pair ((1R,2R) and (1S,2S)). Regulatory agencies mandate the precise quantification of stereoisomeric purity because different isomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] Therefore, robust analytical methods, anchored by well-characterized reference standards, are not merely a matter of quality control but a fundamental component of drug safety and regulatory compliance.[3][4]
The primary analytical challenge is to develop a method capable of separating all four stereoisomers, or at a minimum, separating the desired cis-enantiomer from its optical antipode and the two trans-diastereomers.
Caption: Isomeric relationships of 2-aminocyclobutanemethanol.
Strategic Selection of Reference Standards
The validity of any analytical measurement is fundamentally dependent on the quality of the reference standards used for calibration and system validation.[3][5] For a complete analysis of cis-2-aminocyclobutanemethanol, a panel of standards is required. High-purity reference standards are used as benchmarks in analytical testing for identity confirmation, impurity profiling, and method validation.[3]
| Reference Standard Type | Purpose | Key Quality Attributes | Critical Use Case |
| Primary Standard (Desired Isomer) | Quantitative analysis (assay) of the desired cis-enantiomer. | Certified purity (>99.5%), known stereochemical identity, comprehensive Certificate of Analysis (CoA).[3] | Creating calibration curves for potency determination and quantifying the main component. |
| Enantiomeric Impurity Standard | Peak identification and validation of the method's ability to separate the enantiomers. | High enantiomeric purity of the undesired cis-enantiomer. | Spiking experiments to confirm peak identity and determine the limit of quantitation (LOQ) for the enantiomeric impurity. |
| Racemic cis-Standard | Method development and system suitability. | An accurately prepared 1:1 mixture of the two cis-enantiomers. | To demonstrate baseline resolution between the enantiomers, a critical system suitability test (SST) before sample analysis. |
| Diastereomeric Impurity Standard | Peak identification and specificity validation. | High diastereomeric purity of a trans-isomer (e.g., (1R,2R)-isomer). | To prove the analytical method can separate the desired cis-isomer from its diastereomers. |
Most suppliers of pharmaceutical reference materials provide a comprehensive CoA that includes data from techniques like NMR, LC/MS, and HPLC to establish identity and purity.[3]
Comparison of Analytical Methodologies
The choice of analytical technique is driven by the physicochemical properties of the analyte. As a polar amino alcohol, cis-2-aminocyclobutanemethanol presents specific challenges, such as low volatility and the lack of a strong UV chromophore.[2][6]
| Methodology | Principle | Advantages | Disadvantages & Mitigation |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[2] | High resolution, robust and reproducible, widely applicable. Polysaccharide-based CSPs are effective for amino alcohols.[1] | Challenge: Poor UV detection.[2] Mitigation: Use of universal detectors (e.g., ELSD, CAD) or pre-column derivatization with a UV-active agent (e.g., 3,5-Dinitrobenzoyl chloride).[2] |
| Chiral GC | Separation of volatile enantiomers on a chiral GC column (e.g., based on cyclodextrins).[2][7] | High efficiency and sensitivity, especially with Mass Spectrometry (MS) detection. | Challenge: Low volatility of the analyte. Mitigation: Required derivatization (e.g., acylation, silylation) to increase volatility and improve peak shape.[2] This adds a sample preparation step and potential for error. |
| ¹⁹F NMR Spectroscopy | Derivatization with a fluorine-containing chiral agent followed by NMR analysis. The diastereomeric complexes formed give distinct signals. | Provides structural information and can determine enantiomeric excess without chromatographic separation.[8] | Lower sensitivity and throughput compared to chromatography; requires specialized reagents and expertise.[8] |
For routine quality control, Chiral HPLC is the predominant and recommended technique due to its robustness and the wide availability of effective polysaccharide-based chiral columns.[1][9]
Experimental Protocols & Workflow
A self-validating analytical workflow is essential for ensuring the integrity of results.[10] The workflow must begin with a system suitability test (SST) to confirm the system is performing correctly before any samples are analyzed.
Caption: Self-validating analytical workflow for stereoisomeric purity.
Recommended Protocol: Chiral HPLC with UV-Derivatization
This protocol is recommended when high-sensitivity UV detection is required and universal detectors like MS or ELSD are not available. The derivatization step introduces a strong chromophore, enabling low-level detection.[2]
1. Derivatization Step: a. In a 2 mL vial, dissolve ~5 mg of the cis-2-aminocyclobutanemethanol sample or standard in 1 mL of anhydrous acetonitrile. b. Add 1.5 equivalents of triethylamine (a non-chiral base). c. Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride. d. Cap the vial and vortex. Allow the reaction to proceed at room temperature for 1-2 hours, or until completion (can be monitored by a simple achiral TLC or HPLC).
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose, is a highly effective starting point.[1][9] (e.g., Chiralpak® IA or similar).
-
Mobile Phase: A typical normal-phase mobile phase would be a mixture of Hexane and a polar modifier like Isopropanol (e.g., 90:10 v/v Hexane:IPA). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (appropriate for the 3,5-Dinitrobenzoyl derivative).[2]
-
Injection Volume: 10 µL.
3. Analysis Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. System Suitability: Inject the derivatized racemic cis-standard. The resolution between the two enantiomer peaks must be greater than 1.5. If not, the mobile phase composition must be adjusted. c. Inject the derivatized individual impurity standards to confirm their retention times. d. Inject the derivatized sample solution in duplicate. e. Calculate the percentage of each impurity using the area percent method, assuming equal response factors for the stereoisomers.
Method Validation according to ICH Guidelines
The described analytical procedure must be validated according to regulatory expectations, such as those outlined in the ICH Q2(R2) guideline.[11][12] This process demonstrates that the method is suitable for its intended purpose.[11]
| Validation Parameter | Objective and Acceptance Criteria |
| Specificity | The method must be able to unequivocally assess the desired analyte in the presence of its stereoisomeric impurities. Criterion: Baseline resolution (R > 1.5) between all relevant peaks. |
| Limit of Quantitation (LOQ) | The lowest amount of the enantiomeric and diastereomeric impurities that can be quantitatively determined with suitable precision and accuracy. Criterion: Typically signal-to-noise ratio of 10:1. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. Criterion: Correlation coefficient (r²) ≥ 0.999 for the calibration curve of each impurity. |
| Accuracy | The closeness of test results to the true value. Assessed by spiking the main component with known amounts of impurities. Criterion: Recovery should be within 90.0% to 110.0% for impurities.[10] |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. Criterion: Relative Standard Deviation (RSD) should be ≤ 5% for six replicate injections of a sample spiked with impurities at the LOQ level. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C). Criterion: System suitability criteria must still be met under all varied conditions. Robustness is often evaluated during development.[10] |
Conclusion and Recommendations
The accurate analysis of cis-2-aminocyclobutanemethanol is a critical step in pharmaceutical development that relies on a synergistic relationship between high-quality reference standards and a well-validated, specific analytical method.
-
Primary Recommendation: Chiral HPLC with a polysaccharide-based chiral stationary phase is the most robust and reliable method for routine analysis.
-
Reference Standards: A full panel of standards—including the primary standard, its enantiomer, a racemic mixture, and a diastereomer—is essential for comprehensive method development, validation, and routine system suitability checks.
-
Method Validation: Adherence to ICH Q2(R2) guidelines is mandatory for regulatory submission. The validation process provides documented evidence that the analytical procedure is fit for its purpose, ensuring the quality and safety of the final drug product.
By implementing the strategies and protocols outlined in this guide, researchers and analytical scientists can establish a reliable control system for cis-2-aminocyclobutanemethanol, ensuring stereochemical purity and regulatory compliance.
References
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ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Available from: [Link]
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Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available from: [Link]
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Pharmacopeial Reference Standards & Custom Synthesis. Epichem. Available from: [Link]
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High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available from: [Link]
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Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. Available from: [Link]
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ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). Available from: [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available from: [Link]
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Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Pharmaffiliates. Available from: [Link]
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Reference Standards to Support Quality of Synthetic Peptide Therapeutics. PMC - NIH. Available from: [Link]
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Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available from: [Link]
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A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available from: [Link]
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Derivatization Methods in GC and GC/MS. Semantic Scholar. Available from: [Link]
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Chiral Drug Separation. ScienceDirect. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
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ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available from: [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]
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Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. ACS Publications. Available from: [Link]
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Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. Academia.edu. Available from: [Link]
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Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. ResearchGate. Available from: [Link]
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Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. Available from: [Link]
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A Comparative Guide to the Ring Strain Energies of Amino Alcohols: From High-Energy Aziridines to Stable Piperidines
For researchers, scientists, and drug development professionals, understanding the intricate interplay of molecular structure and reactivity is paramount. Among the vast chemical space of pharmacologically relevant scaffolds, cyclic amino alcohols stand out for their prevalence in natural products and synthetic drugs. The inherent ring strain within these structures is not merely a structural curiosity; it is a powerful determinant of their chemical behavior, influencing everything from synthetic accessibility to metabolic stability. This guide provides a comparative analysis of the ring strain energies across a homologous series of amino alcohols, offering insights into the profound impact of ring size on their properties and applications.
The concept of ring strain, first articulated by Adolf von Baeyer, describes the excess energy a cyclic molecule possesses compared to its strain-free, acyclic analogue. This energy arises from a combination of factors: angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric interactions across the ring). In the context of drug discovery, harnessing or mitigating ring strain can be a key strategy. Highly strained rings can serve as reactive handles for bio-conjugation or as pharmacophores that present substituents in a rigid, well-defined orientation for optimal target binding. Conversely, lower-strain systems often exhibit greater thermodynamic stability.
This guide will delve into a comparative analysis of the ring strain energies of amino alcohols derived from aziridine, azetidine, pyrrolidine, and piperidine. We will explore the experimental and computational methodologies used to determine these energies and discuss the implications of ring strain on the chemical reactivity and utility of these important building blocks.
Comparative Analysis of Ring Strain Energies
The table below presents the ring strain energies for the parent nitrogen-containing heterocycles. These values provide a strong foundation for understanding the energetic landscape of their amino alcohol derivatives.
| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) | Key Strain Contributors |
| Aziridine | 3 | ~26-27 | Severe angle strain (bond angles ~60° vs. ideal 109.5°), Torsional strain |
| Azetidine | 4 | ~25-26 | Significant angle strain, Torsional strain |
| Pyrrolidine | 5 | ~6 | Low angle strain, Torsional strain (relieved by puckering) |
| Piperidine | 6 | ~0-2 | Minimal angle and torsional strain (adopts a stable chair conformation) |
Aziridine-derived Amino Alcohols (e.g., Aziridin-2-ylmethanol): The aziridine ring possesses a very high ring strain of approximately 26-27 kcal/mol, a value comparable to that of cyclopropane.[1][2] This high energy is primarily due to severe angle strain, with internal bond angles compressed to around 60° instead of the ideal 109.5° for sp³ hybridized atoms.[3] This inherent strain makes aziridines highly susceptible to nucleophilic ring-opening reactions, a property extensively exploited in organic synthesis.[1][4] The introduction of a hydroxymethyl group is unlikely to significantly alter the ring strain itself but will influence the regioselectivity of ring-opening reactions.
Azetidine-derived Amino Alcohols (e.g., Azetidin-3-ol): The four-membered azetidine ring also exhibits considerable ring strain, estimated to be around 25-26 kcal/mol.[5] While still highly strained, azetidines are generally more stable than aziridines.[6] The ring is not planar and puckers to relieve some torsional strain. An alcohol substituent on the ring, as in azetidin-3-ol, introduces a new conformational element and a potential site for hydrogen bonding, which can influence both the ring's conformation and its reactivity.[5] The strain in the azetidine ring is a key factor in its utility in medicinal chemistry, providing a rigid scaffold for presenting substituents.[7]
Pyrrolidine-derived Amino Alcohols (e.g., 3-Pyrrolidinol): The five-membered pyrrolidine ring has a much lower ring strain of about 6 kcal/mol.[3] The internal angles of a planar pentagon are 108°, very close to the ideal tetrahedral angle, thus minimizing angle strain. The remaining strain is primarily torsional, which is effectively relieved by the ring adopting non-planar "envelope" or "twist" conformations.[3] As a result, pyrrolidine and its derivatives, like 3-pyrrolidinol, are conformationally flexible and thermodynamically stable.[8] This combination of stability and three-dimensional structure makes the pyrrolidine scaffold a ubiquitous feature in pharmaceuticals.[9]
Piperidine-derived Amino Alcohols (e.g., 4-Piperidinol): The six-membered piperidine ring is considered to be virtually strain-free, with an RSE close to zero, similar to cyclohexane.[3] It achieves this stability by adopting a puckered "chair" conformation, in which all bond angles are approximately 109.5° and all C-H bonds on adjacent carbons are staggered, thus eliminating both angle and torsional strain.[3] Substituents on the piperidine ring, such as the hydroxyl group in 4-piperidinol, can exist in either axial or equatorial positions, with the equatorial position generally being more stable to minimize steric interactions.[10] The conformational stability of the piperidine ring makes it a highly desirable and predictable scaffold in drug design.[11]
Methodologies for Determining Ring Strain Energy
The quantification of ring strain energy is not a direct measurement but rather a calculated value based on the difference in energy between the cyclic molecule and a hypothetical strain-free reference. Both experimental and computational methods are employed for this purpose.
Experimental Approaches
The primary experimental method for determining ring strain energy is through the measurement of heats of formation (ΔHf°), typically obtained from combustion calorimetry.[12]
Experimental Protocol: Combustion Calorimetry
-
Sample Preparation: A precisely weighed amount of the pure cyclic compound is placed in a sample holder within a combustion bomb.
-
Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound releases heat.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by a surrounding water bath (calorimeter), and the resulting temperature change (ΔT) is meticulously measured.
-
Calculation of Heat of Combustion: The heat of combustion is calculated using the known heat capacity of the calorimeter.
-
Calculation of Heat of Formation: The standard enthalpy of formation (ΔHf°) of the compound is then calculated from its heat of combustion using Hess's Law.
-
Determination of Ring Strain Energy: The RSE is determined by comparing the experimental ΔHf° with a theoretical ΔHf° calculated for a strain-free acyclic analogue using group additivity schemes. The difference between these values represents the ring strain energy.
Caption: Workflow for the experimental determination of RSE via combustion calorimetry.
Computational Approaches
With the advancement of computational chemistry, ab initio and density functional theory (DFT) methods have become powerful tools for accurately predicting ring strain energies.[13] A common and reliable approach is the use of isodesmic and homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.
Computational Protocol: Homodesmotic Reaction Method
-
Define a Homodesmotic Reaction: A balanced chemical equation is constructed where the strained cyclic molecule is a reactant, and the products are strain-free acyclic molecules that have the same number and types of bonds and atom hybridization states.
-
Geometry Optimization: The three-dimensional structures of all reactants and products are optimized to their lowest energy conformations using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: The total electronic energies of the optimized structures are calculated at a higher level of theory (e.g., CCSD(T)) to obtain more accurate energy values.
-
Calculation of Reaction Enthalpy: The enthalpy of the homodesmotic reaction (ΔH_rxn) is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants.
-
Ring Strain Energy: The calculated ΔH_rxn is equal to the ring strain energy of the cyclic molecule.
Caption: Workflow for the computational determination of RSE using homodesmotic reactions.
Implications for Drug Development and Synthesis
The ring strain of an amino alcohol has profound consequences for its application in drug discovery and development.
-
Reactivity and Synthetic Accessibility: The high ring strain of aziridines and azetidines makes them valuable synthetic intermediates.[14] The release of this strain provides a strong thermodynamic driving force for ring-opening reactions, allowing for the facile introduction of a wide range of functional groups.[4] This "strain-release reactivity" is a cornerstone of many synthetic strategies for creating complex nitrogen-containing molecules.
-
Molecular Scaffolding and Conformation: In medicinal chemistry, the rigid frameworks of strained rings like azetidine are increasingly sought after.[7] They can position substituents in specific three-dimensional orientations, which can lead to enhanced binding affinity and selectivity for a biological target. In contrast, the conformational flexibility of pyrrolidine and the well-defined chair conformation of piperidine offer different advantages in scaffold design, allowing for the exploration of different binding modes.
-
Metabolic Stability: Highly strained rings can be more susceptible to metabolic degradation through ring cleavage. Understanding the relative stability of different ring systems can guide the design of drug candidates with improved pharmacokinetic profiles. The greater stability of five- and six-membered rings often translates to a longer half-life in vivo.
Conclusion
The ring strain energy of amino alcohols is a critical parameter that dictates their chemical reactivity, conformational preferences, and ultimately their utility in the synthesis of new chemical entities. While a direct quantitative comparison across the entire series from aziridine to piperidine derivatives is challenging due to a lack of specific literature data, a clear trend emerges from the analysis of the parent heterocycles. The high strain of three- and four-membered rings provides a powerful tool for synthetic chemists, while the stability and well-defined conformations of five- and six-membered rings make them privileged scaffolds in medicinal chemistry. A thorough understanding of the principles of ring strain, coupled with modern experimental and computational techniques, empowers researchers to make informed decisions in the design and synthesis of next-generation therapeutics.
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Streuff, J. (2009, January 26). Aziridines - Overview and Recent Advancements. Caltech. Retrieved from [Link]
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PubChem. (n.d.). (3S)-pyrrolidin-3-ol. Retrieved from [Link]
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Princeton University. (n.d.). Ring Expansions of 1,2-Amino Alcohols to Amine Heterocycles Enabled by Proton-Coupled Electron Transfer. Retrieved from [Link]
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O'Leary, D. (n.d.). Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. Retrieved from [Link]
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Chemspace. (n.d.). Azetidin-3-ol. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). PIPERIDIN-4-OL | CAS 5382-16-1. Retrieved from [Link]
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NIST. (n.d.). 4-Piperidinol, 2,2,6,6-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of cis-2-Aminocyclobutanemethanol: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of a safe and sustainable laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of cis-2-Aminocyclobutanemethanol, a compound that, while not extensively documented with a specific Safety Data Sheet (SDS), can be managed safely by adhering to established principles for analogous chemical structures. As a primary amino alcohol, it is prudent to handle this compound with the caution required for corrosive and irritant substances.
This document synthesizes data from structurally similar compounds and general chemical waste management guidelines to provide a robust framework for its disposal. The core principle is to treat cis-2-Aminocyclobutanemethanol as a hazardous chemical waste and manage it through your institution's Environmental Health and Safety (EHS) program.[1]
Anticipated Hazards and Immediate Safety Precautions
Based on the known hazards of similar amino alcohols, such as 2-Aminocyclohexanol, cis-2-Aminocyclobutanemethanol should be presumed to be a corrosive substance that can cause severe skin burns and eye damage. Therefore, before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Hand Protection: Nitrile or other chemically resistant gloves are essential to prevent skin contact.[2]
-
Body Protection: A laboratory coat must be worn to protect against contamination of personal clothing.[2]
All handling of cis-2-Aminocyclobutanemethanol and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Quantitative Data Summary for Risk Assessment
For quick reference, the following table summarizes the anticipated hazards and key disposal information for cis-2-Aminocyclobutanemethanol, based on data from analogous compounds.
| Parameter | Information | Source |
| Anticipated Hazard Classifications | Causes severe skin burns and eye damage. May cause respiratory irritation. | [3] |
| Primary Disposal Route | Licensed Chemical Waste Disposal Service / Approved Waste Disposal Plant. | [2][4] |
| Container Requirements | Tightly sealed, properly labeled hazardous waste container made of compatible material. | [1][5] |
| Environmental Concerns | Do not discharge to sewer systems or the environment. | [1][2] |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of cis-2-Aminocyclobutanemethanol is to manage it through a licensed chemical waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[5][8]
-
Designated Waste Container: Collect all waste containing cis-2-Aminocyclobutanemethanol in a designated, chemically compatible container.[2] The container should be in good condition, free from damage, and have a secure, leak-proof lid.[5]
-
Avoid Mixing: Do not mix cis-2-Aminocyclobutanemethanol waste with other waste streams unless explicitly permitted by your institution's EHS department.[2][8] It should be kept separate from incompatible materials such as strong oxidizing agents.[4][9]
Step 2: Container Labeling
Accurate and clear labeling of hazardous waste is a regulatory requirement and a critical safety measure.[5][10]
-
The label must include the words "Hazardous Waste." [2][5][10]
-
The full chemical name, "cis-2-Aminocyclobutanemethanol," must be clearly written. Avoid using abbreviations or chemical formulas.[1][5]
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the associated hazards (e.g., "Corrosive").
-
Note the accumulation start date (the date the first drop of waste was added to the container).
Step 3: Waste Storage
Proper storage of chemical waste pending disposal is crucial for maintaining a safe laboratory environment.[5]
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[10][11]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1][4]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[2][3]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is approaching full (do not fill above 3/4 full to allow for expansion) or is ready for disposal, contact your institution's EHS department to schedule a pickup.[12][13]
-
Professional Disposal: Your EHS department will manage the collection and subsequent disposal through a licensed hazardous waste contractor, likely via incineration or other approved methods.[4][10]
Step 5: Decontamination of Empty Containers
Empty containers that once held cis-2-Aminocyclobutanemethanol must also be managed as hazardous waste.
-
Thoroughly rinse the empty container with a suitable solvent (e.g., water, followed by a solvent like ethanol or acetone).
-
Collect the rinsate and dispose of it as hazardous waste along with the chemical.[2]
-
Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.[4]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Wear PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE as outlined above.[4]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[4]
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a labeled container for hazardous waste disposal.[3][14]
-
Decontaminate the Area: Clean the spill area thoroughly. The cleaning materials should also be collected and disposed of as hazardous waste.[14]
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of cis-2-Aminocyclobutanemethanol.
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Personal protective equipment for handling Cyclobutanemethanol,2-amino-,cis-(9CI)
CAS: 59025-24-8 | Hazard Class: Corrosive / Irritant
Executive Summary & Immediate Action Packet
Do not treat this compound as a generic organic solid. cis-2-Aminocyclobutanemethanol is a bifunctional building block containing a primary amine and a primary alcohol on a strained cyclobutane ring. While valuable for introducing conformational restriction in drug discovery, its primary amine functionality dictates its safety profile.
Core Safety Directive: Handle as a Corrosive (Skin Corr.[1] 1B/1C) and Severe Eye Damager (Eye Dam. 1) until specific lot analysis proves otherwise. The free base form is caustic and can rapidly penetrate the epidermis; the hydrochloride salt (if used) poses significant inhalation risks as a dust.
Quick-Reference PPE Checklist
| Component | Requirement | Critical Specification |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient . You must seal the eyes against amine vapors and dust. |
| Hand Protection | Double Nitrile | Outer: Nitrile (≥ 5 mil). Inner: Nitrile (inspection layer). Change immediately upon splash. |
| Respiratory | Engineering Control | Handle strictly inside a certified chemical fume hood. |
| Body | Lab Coat + Apron | Standard cotton/poly lab coat. Add a chemical-resistant apron for quantities >5g. |
Hazard Identification & Risk Assessment
To ensure safety, we must understand the causality of the hazard.
The Amine Factor
The primary hazard stems from the amino group (-NH₂). Low molecular weight amino-alcohols exhibit high alkalinity.
-
Mechanism of Injury: Upon contact with skin or mucous membranes, the amine group saponifies tissue lipids and denatures proteins. This causes "liquefactive necrosis," meaning the chemical continues to penetrate deeper until neutralized or washed away.
-
The "Cis" Conformation: The cis arrangement brings the amine and alcohol groups into proximity, potentially facilitating intramolecular hydrogen bonding. This can increase volatility compared to trans isomers or acyclic analogs, increasing the vapor hazard in the headspace of containers.
Stereochemical Purity & Contamination
As a chiral building block, maintaining the cis-integrity is crucial.
-
Operational Risk: Human skin oils and moisture can degrade the reagent or alter its stereochemistry (hygroscopicity).
Detailed PPE Matrix & Specifications
| PPE Category | Standard Protocol | Technical Justification |
| Hand Protection | Double-Gloving (Nitrile) • Inner: 4 mil Nitrile (White/Blue)• Outer: 5-8 mil Nitrile (Contrast Color) | Permeation Dynamics: Small molecule amines can permeate nitrile rubber. Double gloving increases the "breakthrough time" significantly. The contrast color allows instant visual detection of tears in the outer glove. |
| Ocular Protection | Unvented/Indirect Vent Goggles (ANSI Z87.1+ / EN 166) | Vapor Keratitis: Amine vapors can cause "blue haze" vision (edema of the cornea) even without liquid splash. Goggles prevent vapor contact that safety glasses allow. |
| Inhalation | Fume Hood (Face Velocity: 100 fpm) Sash height: <18 inches | Sensitization: Repeated inhalation of amino-alcohols can lead to respiratory sensitization (asthma-like symptoms). Engineering controls are superior to respirators for routine handling. |
| Skin/Body | Closed-Toe Shoes & Long Sleeves Use Tyvek sleeves for scale-up (>10g). | Exposure path: The wrist gap between the glove and lab coat is the most common site of exposure. Tyvek sleeves bridge this gap. |
Operational Protocol: Step-by-Step Handling
This protocol is designed to minimize static discharge (common with small organic rings) and aerosolization.
Phase 1: Preparation
-
Verify Airflow: Confirm fume hood is operational.
-
Static Control: If the substance is a solid (salt form), use an ionizing fan or anti-static gun. Cyclobutane derivatives can be "sticky" and fly due to static, increasing inhalation risk.
-
Decon Station: Ensure an eyewash station is within 10 seconds of the workspace.
Phase 2: Weighing & Transfer
-
Tare External: Tare your weighing boat/vial outside the hood to avoid air turbulence affecting the balance, but bring it inside to load.
-
The "Drop" Technique: Do not use a spatula to "flick" powder. Use a gravity-slide technique or a micro-spoon to prevent dust generation.
-
Solvent Addition: If dissolving, add solvent slowly. Amine solvation is often exothermic. A rapid temperature spike can cause solvent bumping/splashing.
Phase 3: Reaction Initiation
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Amines can oxidize/carbonate upon exposure to air, forming crusts that complicate handling.
-
Syringe Handling (if liquid): If handling the free base liquid, use Luer-lock syringes. Friction-fit needles can pop off under the pressure of viscous amine liquids, causing a spray hazard.
Workflow Visualization (DOT Diagram)
The following diagram outlines the "Safe Path" for handling this compound, emphasizing decision points for spills and waste.
Caption: Operational workflow for handling cis-2-Aminocyclobutanemethanol, detailing decision paths for spills and correct disposal routing.
Emergency Response & Decontamination
Self-Validating Safety System
You must treat exposure as a time-critical event. The "soapy" feeling of amines on skin is not soap; it is your skin dissolving.
-
Skin Contact:
-
Eye Contact:
-
Immediate Action: Force eyelids open under eyewash stream. Flush for a full 15 minutes. Move eyes in all directions to wash behind the eyelids.
-
-
Spill Cleanup:
-
Use an inert absorbent (Vermiculite or sand).
-
Pro-Tip: Do not use paper towels for large amine spills; the high surface area can facilitate rapid oxidation or heat generation.
-
Disposal Logistics
Environmental Compliance (RCRA/Local Regulations):
-
Segregation: Dispose of in Basic Organic Waste containers.
-
Incompatibility: NEVER pour into a container with Acidic Waste. The reaction
is exothermic and can pressurize/explode the waste container. -
Labeling: Clearly mark the tag with "Cyclobutanemethanol, 2-amino-, cis-" and "Corrosive/Basic."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Eye and Face Protection (29 CFR 1910.133).[3] United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: (1S,2S)-2-aminocyclobutylmethanol (Stereoisomer Reference). National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
